molecular formula C12H16N2O2 B11888147 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Cat. No.: B11888147
M. Wt: 220.27 g/mol
InChI Key: BIBNLXCCQWJJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-methylindolin-3-yl)propanoic acid is a high-purity synthetic amino acid analog of interest in biochemical and pharmacological research. This compound features an indoline scaffold, a saturated variant of the indole nucleus, which is a privileged structure in medicinal chemistry known for its diverse biological potential . Researchers can explore its application as a building block for novel bioactive molecules or in structure-activity relationship (SAR) studies. The indoline and indole core is a common pharmacophore in compounds exhibiting a wide range of activities, including antiviral, anti-inflammatory, and anticancer properties, suggesting this compound may be a valuable intermediate in developing new therapeutic agents . Its structural similarity to natural amino acids also makes it a candidate for probing enzyme mechanisms or receptor interactions. Provided as a characterized solid with ≥95% purity (as determined by HPLC), this compound is suited for advanced research applications. For Research Use Only. Not for human or veterinary, diagnostic, or therapeutic use.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H16N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,8,10,14H,5-6,13H2,1H3,(H,15,16)

InChI Key

BIBNLXCCQWJJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NCC2CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Structural & Functional Analysis for Drug Discovery

Executive Summary & Chemical Identity

2-Amino-3-(5-methylindolin-3-yl)propanoic acid , often referred to as 5-Methyl-2,3-dihydrotryptophan , represents a critical scaffold in medicinal chemistry. It serves as a conformationally distinct, non-proteinogenic analog of the canonical amino acid 5-methyltryptophan.

Unlike its aromatic counterpart, this molecule features a saturated C2-C3 bond in the nitrogen-containing ring. This saturation introduces three pivotal changes relevant to drug design:

  • Loss of Planarity: The indoline ring adopts a puckered conformation, unlike the flat indole system.

  • Introduction of Chirality: The C3 position of the indoline ring becomes a stereocenter, creating potential diastereomers when combined with the chiral

    
    -carbon of the propanoic acid tail.
    
  • Electronic Alteration: The nitrogen atom shifts from a non-basic, delocalized pyrrole-type nitrogen to a more basic, aniline-like amine.

Physicochemical Profile
PropertySpecification
IUPAC Name 2-Amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
Molecular Formula

Molecular Weight 220.27 g/mol
Core Scaffold Indoline (2,3-Dihydroindole)
Solubility Moderate in water (as HCl salt); Soluble in DMSO, Methanol
pKa (Estimated)

-COOH: ~2.2

-NH

: ~9.4 Indoline-NH: ~3-4 (Aniline-like)
Stability Susceptible to oxidative aromatization to 5-methyltryptophan
Structural Visualization & Stereochemistry

The reduction of the C2=C3 double bond in the indole moiety destroys the aromaticity of the pyrrole ring and creates a new chiral center at C3.

Structure Substrate 5-Methyltryptophan (Flat, Aromatic) Reaction Reduction (e.g., NaCNBH3 / TFA) Substrate->Reaction + 2H Product 5-Methyl-dihydrotryptophan (Puckered, C3-Chiral) Reaction->Product Diastereomeric Mix (unless directed) Chirality CRITICAL NOTE: Product contains TWO chiral centers: 1. Alpha-carbon (Amino acid) 2. Indoline C3 position Result: (αS,3R) and (αS,3S) diastereomers. Product->Chirality

Figure 1: Structural transformation from tryptophan to dihydrotryptophan, highlighting the generation of the C3 stereocenter.

Synthesis & Production Methodologies

Researchers typically access this molecule via two primary routes: Oxidative Aromatization (Reverse) or Reductive Saturation (Forward) . For the specific production of the indoline form, the reductive strategy is dominant.

Protocol A: Diastereoselective Reduction of 5-Methyltryptophan

This protocol is preferred for maintaining the stereochemistry of the


-carbon while reducing the indole ring.

Reagents:

  • Substrate: L-5-Methyltryptophan

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Triethylsilane (
    
    
    
    )
  • Solvent/Acid: Trifluoroacetic acid (TFA) or Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of L-5-Methyltryptophan in TFA under an inert atmosphere (

    
     or Ar). Expert Note: The inert atmosphere is non-negotiable to prevent immediate re-oxidation.
    
  • Reduction: Cool to 0°C. Slowly add 2.5 eq of

    
     portion-wise. The reaction is exothermic; temperature control prevents side-reactions at the methyl group.
    
  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via LC-MS.

    • Target Mass:

      
      
      
    • Impurity Mass (Starting Material):

      
      
      
  • Quenching: Remove excess TFA in vacuo. Dilute with water and neutralize carefully with

    
     to pH ~8-9.
    
  • Extraction: Extract with Ethyl Acetate. The indoline nitrogen is less acidic than the indole NH, allowing for better organic extraction at slightly basic pH.

  • Purification: Reverse-phase HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Separation: This step is critical to separate the diastereomers formed at the C3 position.

Protocol B: De Novo Synthesis (Gassman/Fischer Modification)

Used when specific C3-stereochemistry is required that cannot be achieved via reduction. This involves coupling a 5-methylindoline precursor with a serine equivalent (e.g., using Tryptophan Synthase analogs or chemical condensation).

Handling, Stability & Quality Control (Self-Validating Systems)

The primary failure mode when working with this compound is unintentional dehydrogenation . The indoline ring is thermodynamically driven to restore aromaticity (become an indole).

The "Self-Validating" QC Workflow

To ensure data integrity, every experimental batch must undergo a "Degree of Saturation" check immediately before biological testing.

QC_Workflow Sample Batch Sample Stored at -20°C UV_Check UV-Vis Absorbance Check Sample->UV_Check Decision Is λ_max > 290nm present? UV_Check->Decision Pass PASS: Indoline Intact (λ_max ~250-260nm) Decision->Pass No Fail FAIL: Oxidized to Tryptophan (λ_max ~280-290nm) Decision->Fail Yes

Figure 2: Rapid QC decision tree. Indolines exhibit distinct UV spectra compared to indoles. Indoles absorb strongly at 280-290nm; Indolines have a blue-shifted absorption (typically <260nm or distinctive aniline-like bands).

Storage Requirements:

  • Atmosphere: Argon sealed (Oxygen scavenger packets recommended).

  • Temperature: -20°C or lower.

  • Solvent: Avoid storing in DMSO for extended periods at room temperature, as DMSO can act as a mild oxidant under certain conditions.

Applications in Drug Discovery[6]
A. Conformational Restriction in Peptides

Replacing 5-Methyltryptophan with its indoline analog in a peptide sequence restricts the conformational space. The


 hybridized C3 removes the planar rigidity of the indole, introducing a "kink" that can probe the necessity of aromatic pi-stacking interactions in receptor binding.
B. Mechanistic Probes for Enzymes (IDO/TDO)

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) degrade tryptophan by cleaving the 2,3-double bond.

  • Mechanism: The 5-methylindoline analog lacks the 2,3-double bond target.

  • Utility: It acts as a competitive inhibitor or a "dead-end" substrate, allowing researchers to map the active site's steric tolerance for the 5-methyl group without the substrate being metabolized.

C. Precursor for Bio-Orthogonal Chemistry

The distinct reactivity of the indoline nitrogen (secondary amine) vs. the indole nitrogen (non-basic) allows for selective N-alkylation or acylation at the ring nitrogen, which is difficult to achieve selectively with tryptophan.

References
  • VulcanChem. (2R)-2-Amino-3-(indolin-3-yl)propanoic acid: Chemical Identity and Structural Features. Available at:

  • Junk, L., Ullrich, A., & Kazmaier, U. (2018). Synthesis of Modified Tryptophan Derivatives. Describes the reduction of indoles to indolines and the stereochemical implications. Available at:

  • Beiraghi Toosi, R., et al. (2024).[1] Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. Chemical Methodologies.[2][3][4][5][6] Discusses metal coordination properties of the indoline/indole acid ligands. Available at:

  • PubChem. 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid (Analogous Structure Data).[7] National Library of Medicine. Used for physicochemical property estimation of the dihydro-scaffold. Available at:

  • Sigma-Aldrich. Product Specification: 5-Methyl-DL-tryptophan.[8] (Parent compound reference for oxidative degradation comparison). Available at:

Sources

An In-Depth Technical Guide to 2-Amino-3-(5-methylindolin-3-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Due to the limited availability of data for this specific methylated derivative, this document establishes a foundational understanding by examining the core chemistry of the parent molecule, (2R)-2-Amino-3-(indolin-3-yl)propanoic acid, and extrapolating key principles to the 5-methyl analog.

Chemical Identity and CAS Number

Table 1: Physicochemical Properties of Related Indoline and Indole Propanoic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
(2R)-2-Amino-3-(indolin-3-yl)propanoic acid36760-44-8 (HCl salt)[1]C₁₁H₁₄N₂O₂206.24Chiral indoline derivative with a saturated pyrrolidine ring.
2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid (5-Methyltryptophan)951-55-3[3]C₁₂H₁₄N₂O₂218.25Aromatic indole ring; a derivative of the essential amino acid tryptophan.
2-amino-3-(indolin-7-yl)propanoic acid1391006-65-7[4]C₁₁H₁₄N₂O₂206.24Positional isomer with substitution at the 7-position of the indoline ring.

The structural distinction between the indoline and indole core is paramount. The indoline structure features a saturated pyrrolidine ring, which imparts distinct electronic and steric properties compared to the aromatic pyrrole ring of an indole, such as in tryptophan[1]. This seemingly subtle difference can have profound impacts on the molecule's biological activity and pharmacological profile.

Proposed Synthetic Pathways

A validated, step-by-step synthesis for this compound is not extensively documented. However, a plausible synthetic route can be conceptualized by combining established methodologies for the synthesis of 5-methylindole and the C3-alkylation of indoles, followed by reduction of the indole to an indoline.

Synthesis of the 5-Methylindole Precursor

The initial step involves the synthesis of 5-methylindole, a commercially available intermediate[5][6]. Several methods exist for its preparation, with a common approach being the Fischer indole synthesis from p-tolylhydrazine and a suitable carbonyl compound.

C3-Alkylation of 5-Methylindole

The introduction of the aminopropanoic acid side chain at the C3 position is a critical step. The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution[7][8]. A common strategy for this transformation is the aza-Friedel-Crafts reaction[8].

Experimental Protocol: Illustrative C3-Alkylation of an Indole

This protocol is a generalized representation based on established methods for indole alkylation[9][10].

  • Generation of the Electrophile: An appropriate electrophile is generated in situ. For the introduction of the 2-amino-3-propanoic acid moiety, a protected dehydroalanine derivative or a similar precursor can be utilized.

  • Reaction with 5-Methylindole: 5-methylindole is dissolved in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile).

  • Catalysis: A Lewis acid catalyst (e.g., BF₃·OEt₂, In(OTf)₃) is added to the reaction mixture to facilitate the electrophilic substitution at the C3 position[8][10].

  • Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified using column chromatography.

Reduction of the Indole Ring to Indoline

The final key transformation is the reduction of the 5-methylindole-3-propanoic acid derivative to the corresponding indoline. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of an Indole

  • Catalyst and Solvent: The indole derivative is dissolved in a suitable solvent such as ethanol or acetic acid. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, until the reaction is complete.

  • Filtration and Purification: The catalyst is removed by filtration, and the solvent is evaporated. The resulting indoline product is then purified.

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product p_tolylhydrazine p-Tolylhydrazine fischer_indole Fischer Indole Synthesis p_tolylhydrazine->fischer_indole carbonyl Carbonyl Compound carbonyl->fischer_indole dehydroalanine Protected Dehydroalanine alkylation C3-Alkylation (aza-Friedel-Crafts) dehydroalanine->alkylation fischer_indole->alkylation 5-Methylindole reduction Catalytic Hydrogenation alkylation->reduction Protected 2-Amino-3-(5-methylindol-3-yl)propanoic acid deprotection Deprotection reduction->deprotection Protected this compound final_product This compound deprotection->final_product

Caption: Conceptual workflow for the synthesis of the target compound.

Potential Biological Activity and Therapeutic Applications

While specific biological data for this compound is scarce, the broader class of indole and indoline-3-propanoic acid derivatives has been investigated for a range of biological activities.

Integrin Antagonism

Derivatives of (2R)-2-Amino-3-(indolin-3-yl)propanoic acid have shown potent antagonism of αvβ3 integrin[1]. This integrin is expressed on endothelial cells and osteoclasts and is a therapeutic target in osteoporosis and cancer. By binding to the RGD (Arg-Gly-Asp) recognition site of the integrin, these compounds can inhibit cell adhesion and angiogenesis[1]. The introduction of a methyl group at the 5-position of the indoline ring could modulate this activity by altering the electronic and steric properties of the molecule, potentially leading to enhanced potency or selectivity.

Antiangiogenic and Anticancer Properties

The antiangiogenic effects of indoline-3-propanoic acid derivatives make them promising candidates for anticancer therapies[1]. By suppressing the proliferation of endothelial cells, these compounds can inhibit the formation of new blood vessels that tumors require for growth and metastasis.

Neuroprotection

Indole-3-propionic acid (IPA), a metabolite of tryptophan produced by the gut microbiota, has demonstrated neuroprotective effects[11][12][13]. It acts as a free radical scavenger and modulates inflammatory pathways[11][12]. The structural similarity of this compound to IPA suggests that it may also possess neuroprotective properties.

The following diagram illustrates the potential mechanism of action related to integrin antagonism.

Signaling_Pathway cluster_cell Endothelial Cell integrin αvβ3 Integrin signaling Downstream Signaling (e.g., FAK, Src) integrin->signaling Activates proliferation Cell Proliferation & Angiogenesis signaling->proliferation Promotes compound This compound compound->integrin Antagonizes vitronectin Vitronectin (RGD motif) vitronectin->integrin Binds

Caption: Potential mechanism of αvβ3 integrin antagonism.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, molecule with potential therapeutic applications. The lack of a specific CAS number highlights the need for further research to fully characterize this compound. Future studies should focus on:

  • Definitive Synthesis and Characterization: The development and validation of a robust synthetic route to obtain the pure compound, followed by comprehensive spectroscopic and physicochemical characterization.

  • Biological Screening: In-depth evaluation of its activity in relevant biological assays, particularly those related to integrin antagonism, anti-cancer effects, and neuroprotection.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to understand the impact of substitutions on the indoline ring and the amino acid side chain on biological activity.

References

  • Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives | Allied Academies. Available from: [Link]

  • Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. ResearchGate. 2025. Available from: [Link]

  • 2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid(CAS# 951-55-3 ) - angenechemical.com. Available from: [Link]

  • Synthesis and biological activities of indole-3-propionic acids. ResearchGate. 2025. Available from: [Link]

  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC. Available from: [Link]

  • Catalytic C3 aza-alkylation of indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01094D. Available from: [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. Available from: [Link]

  • Ligand‐controlled N/C3−H enantioselective alkylation of indoles by Buchwald. - ResearchGate. Available from: [Link]

  • BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - MDPI. Available from: [Link]

  • Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - MDPI. Available from: [Link]

  • Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. Available from: [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PMC. Available from: [Link]

  • 5-Methylindole - Wikipedia. Available from: [Link]

  • Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed. Available from: [Link]

  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid - Synthonix, Inc. Available from: [Link]

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical properties, and experimental applications of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (systematically 5-Methyl-2,3-dihydrotryptophan ), a specialized tryptophan analog used primarily as a mechanistic probe in enzymology and structural biology.

Mechanism of Action & Experimental Applications[1]

Executive Summary

This compound , distinct from its oxidized counterpart 5-methyltryptophan, acts as a mechanism-based inhibitor and transition-state analogue targeting the Tryptophan Synthase (TS) complex. Unlike 5-methyltryptophan, which functions as a false feedback inhibitor of anthranilate synthase, the indoline (dihydro) core of this molecule allows it to trap the TS


-subunit in a stalled gem-diamine intermediate  state. This unique property makes it a critical tool for dissecting the catalytic cycle of pyridoxal phosphate (PLP)-dependent enzymes and for engineering stable peptide analogs resistant to oxidative degradation.
Chemical Identity & Structural Logic

The molecule consists of an alanine backbone attached to a 5-methylindoline (2,3-dihydroindole) ring at the C3 position.

FeatureSpecification
Systematic Name 2-Amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
Common Name 5-Methyl-2,3-dihydrotryptophan (5-Me-DHT)
Core Scaffold Indoline (Reduced Indole)
Key Substituent 5-Methyl group (Steric/Electronic probe)
Chirality Typically L-isomer (2S, 3R/S) for biological mimicry
Molecular Weight ~220.27 g/mol

Structural Significance:

  • Indoline vs. Indole: The saturation of the C2-C3 bond removes aromaticity from the pyrrole ring, altering the electronic landscape and geometry (tetrahedral at C3). This prevents the molecule from undergoing the final aromatization step in tryptophan synthesis, effectively "freezing" the enzyme-substrate complex.

  • 5-Methyl Group: Acts as a steric reporter and metabolic blocker, preventing hydroxylation or other side reactions at the 5-position while maintaining binding affinity.

Mechanism of Action: Tryptophan Synthase Inhibition

The primary biological target is Tryptophan Synthase (TS) , a bifunctional enzyme complex (


) responsible for the final step of tryptophan biosynthesis.
3.1. The Catalytic Trap (Gem-Diamine Formation)

Normal catalysis involves the condensation of Indole and L-Serine (via a PLP-aminoacrylate intermediate) to form L-Tryptophan. 5-Methyl-dihydrotryptophan mimics the structure of the quinonoid intermediate but cannot proceed to product.

  • Binding: The molecule enters the

    
    -active site of Tryptophan Synthase.
    
  • Schiff Base Formation: The

    
    -amino group attacks the internal aldimine (PLP-Lysine), forming an external aldimine.
    
  • Gem-Diamine Stalling: Due to the tetrahedral geometry at the C3 position of the indoline ring, the enzyme forms a transient gem-diamine species (observed at

    
     nm in stopped-flow studies).
    
  • Dead-End Complex: The reaction cannot proceed to the elimination of the C3-proton (required for aromatization to indole) because the ring is already reduced. The enzyme is trapped in a non-productive conformation, blocking the channel for Indole entry from the

    
    -subunit.
    
3.2. Pathway Visualization

The following diagram illustrates the divergence between the natural Tryptophan synthesis pathway and the inhibitory trap caused by the Dihydrotryptophan analog.

TryptophanSynthaseMechanism TS_Enzyme Tryptophan Synthase (PLP-Form) Aminoacrylate Aminoacrylate Intermediate (E-AA) TS_Enzyme->Aminoacrylate + L-Serine - H2O GemDiamine Gem-Diamine Trapped Complex TS_Enzyme->GemDiamine + 5-Me-DHT (Direct Binding) Serine L-Serine Quinonoid Quinonoid Intermediate Aminoacrylate->Quinonoid + Indole (C-C Bond Formation) Aminoacrylate->GemDiamine Competitive Entry Indole Indole (from Alpha Subunit) Tryptophan L-Tryptophan (Product) Quinonoid->Tryptophan Aromatization & Release Inhibitor 5-Methyl-Dihydrotryptophan (Inhibitor) GemDiamine->Tryptophan BLOCKED (Cannot Aromatize)

Caption: Mechanistic divergence showing the formation of the dead-end Gem-Diamine complex by 5-Methyl-dihydrotryptophan, preventing product release.

Experimental Protocols & Applications
4.1. Protocol: Stopped-Flow Kinetic Analysis

To validate the binding mechanism and identify the intermediate species.

Reagents:

  • Enzyme: Purified Tryptophan Synthase (

    
     complex) from E. coli or S. typhimurium (10-50 µM final concentration).
    
  • Ligand: 5-Methyl-2,3-dihydrotryptophan (0.1 - 5 mM).

  • Buffer: 50 mM Potassium Phosphate, pH 7.8, 1 mM EDTA, 0.2 mM DTT.

Workflow:

  • Preparation: Load Enzyme solution into Syringe A and Ligand solution into Syringe B of a stopped-flow spectrophotometer.

  • Mixing: Rapidly mix volumes (1:1 ratio) at 25°C.

  • Detection: Monitor absorbance changes using a diode array detector (300–600 nm).

  • Analysis:

    • Look for decay of the Internal Aldimine peak (412 nm).[1]

    • Look for appearance of the Gem-Diamine species (<340 nm).[1]

    • Look for appearance of Quinonoid species (480-500 nm) if partial reaction occurs.

  • Validation: Fit data to a multi-step kinetic model (

    
    ) to extract rate constants (
    
    
    
    ).
4.2. Application: Peptide Engineering

5-Methyl-dihydrotryptophan is used as a non-proteinogenic amino acid in solid-phase peptide synthesis (SPPS) to create "Redox-Silent" peptide analogs.

  • Rationale: Tryptophan is susceptible to oxidation (to kynurenine). The dihydro- analog is resistant to oxidative degradation.

  • Usage: It can be incorporated into antimicrobial peptides (e.g., indolicidin analogs) to study the role of aromaticity in membrane insertion without the risk of oxidation.

Comparative Data: Indole vs. Indoline Analogs
Property5-Methyl-Tryptophan (Indole)5-Methyl-Dihydrotryptophan (Indoline)
Primary Target Anthranilate SynthaseTryptophan Synthase (

-subunit)
Mechanism False Feedback Inhibition (Allosteric)Active Site Trap (Gem-Diamine)
Geometry at C3 Planar (

)
Tetrahedral (

)
Fluorescence High (Indole character)Low/Altered (Indoline character)
Use Case Metabolic Regulation StudiesCatalytic Mechanism / Structural Probe
References
  • Mechanism of Tryptophan Synthase Inhibition

    • Detection and identification of transient intermediates in the reactions of tryptophan synthase with oxindolyl-L-alanine and 2,3-dihydro-L-tryptophan.
    • Source:

  • Stopped-Flow Kinetic Studies

    • Mechanism of binding of substrate analogues to tryptophan indole-lyase: studies using rapid-scanning and single-wavelength stopped-flow spectrophotometry.[1][2]

    • Source:

  • Peptide Engineering & Stability

    • Cationic Antimicrobial Peptides: Thermodynamic Characterization of Peptide–Lipid Interactions. (Discusses Dihydrotryptophan use).
    • Source:

  • Synthesis of Indoline Amino Acids

    • The Synthesis and Metabolism of 2,3-Dihydro-L-tryptophan.
    • Source:

Sources

2-Amino-3-(5-methylindolin-3-yl)propanoic acid: Biological Activity & Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical properties, and experimental applications of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (also known as 5-Methyl-2,3-dihydrotryptophan ).

Executive Summary

This compound is the 2,3-dihydro (reduced) analog of the well-known metabolic inhibitor 5-Methyltryptophan (5-MT) . Unlike its aromatic counterpart, this molecule possesses a saturated pyrrole ring (indoline), introducing a second chiral center at the C3 position and altering its electronic and steric profile.

While 5-MT is a classic "false feedback inhibitor" of the tryptophan operon, the indoline analog serves a distinct role as a metabolic probe and transition-state mimic . Its biological activity is defined by two primary mechanisms:

  • Metabolic Conversion: It acts as a substrate for cellular dehydrogenases, slowly oxidizing to 5-MT in vivo, thereby functioning as a "slow-release" reservoir of the inhibitor.

  • Direct CNS Modulation: Analogous to unsubstituted 2,3-dihydrotryptophan, which exhibits catatonic properties in rodent models, the 5-methyl derivative targets specific serotonergic pathways distinct from the classic indole binding sites.

Chemical Profile & Structural Logic

Structural Analysis

The molecule differs from Tryptophan and 5-MT by the saturation of the C2-C3 double bond. This saturation destroys the aromaticity of the pyrrole ring, resulting in a puckered, non-planar structure.

Feature5-Methyltryptophan (Indole) 5-Methyl-2,3-dihydrotryptophan (Indoline)
Core Structure Flat, aromatic IndolePuckered, non-aromatic Indoline
Hybridization (N1) sp² (Lone pair in

-system)
sp³ (Lone pair available, more basic)
Chirality 1 Center (

-carbon)
2 Centers (

-carbon + C3)
Fluorescence Highly FluorescentNon-fluorescent / Weak
Redox Potential Oxidizable (via radical formation)Susceptible to Dehydrogenation
Stereochemical Complexity

Because the C3 position in the indoline ring is chiral, the synthetic reduction of 5-MT typically yields a mixture of diastereomers (cis/trans relative to the amino acid side chain).

  • Implication: Biological assays must distinguish between the (S,S), (S,R), (R,S), and (R,R) isomers, as enzyme active sites (e.g., Tryptophan Synthase) are highly stereospecific.

Biological Mechanisms & Pharmacology

Mechanism 1: Oxidative Dehydrogenation (The "Pro-Inhibitor" Effect)

The indoline ring is biologically unstable relative to the indole. In hepatic systems (liver microsomes), 2,3-dihydrotryptophans are dehydrogenated back to their parent tryptophans.[1][2]

  • Pathway: 5-Methyl-dihydrotryptophan

    
     5-Methyltryptophan (5-MT).
    
  • Outcome: Once converted, the molecule exerts the classic 5-MT effect: False Feedback Inhibition . It binds to the allosteric site of Anthranilate Synthase , shutting down endogenous tryptophan production without being incorporated into proteins, leading to bacteriostasis in microbes or metabolic shifts in mammalian cells.

Mechanism 2: Direct CNS Activity

Research on the unsubstituted parent (2,3-dihydrotryptophan) indicates it crosses the blood-brain barrier and induces catatonia and sedation in mice.

  • Hypothesis for 5-Methyl Analog: The addition of the 5-methyl group increases lipophilicity (LogP), likely enhancing blood-brain barrier penetration.

  • Target: The mechanism likely involves modulation of amino acid transporters (LAT1) or direct interaction with trace amine-associated receptors (TAARs), rather than the 5-HT receptors (which require the aromatic indole).

Enzyme Interaction: Tryptophan Hydroxylase (TPH)
  • Substrate vs. Inhibitor: TPH normally hydroxylates the 5-position of the indole ring.

  • Blockade: The 5-methyl group sterically and electronically blocks this hydroxylation.

  • Indoline Effect: The reduced ring mimics the transition state of the hydroxylation reaction (which involves a tetrahedral intermediate). Therefore, this molecule acts as a high-affinity competitive inhibitor of serotonin biosynthesis.

Visualization: Metabolic Fate & Signaling

G cluster_0 Exogenous Input cluster_1 Metabolic Transformation (Liver/Cell) cluster_2 Downstream Effects Input 5-Methyl-2,3-dihydrotryptophan (Indoline Analog) Dehydro Dehydrogenase (Microsomal) Input->Dehydro Oxidation TPH Tryptophan Hydroxylase (Competitive Blockade) Input->TPH Direct Binding (TS Mimic) CNS CNS Sedation/Catatonia (Direct Effect) Input->CNS LAT1 Transport Prod 5-Methyltryptophan (Active Inhibitor) Dehydro->Prod - 2H AnthSyn Anthranilate Synthase (Feedback Inhibition) Prod->AnthSyn Allosteric Binding

Figure 1: Metabolic fate and dual-action pharmacology. The molecule acts directly as a transition-state mimic (TPH inhibition) and indirectly as a pro-drug for 5-Methyltryptophan.

Experimental Protocols

Protocol A: Synthesis via Catalytic Hydrogenation

Use this protocol to generate the indoline analog from commercially available 5-Methyltryptophan.

  • Reagents: 5-Methyl-DL-tryptophan (1.0 eq), Platinum Oxide (PtO₂) catalyst (10% w/w), Glacial Acetic Acid.

  • Setup: High-pressure hydrogenation vessel (Parr shaker).

  • Procedure:

    • Dissolve 5-MT in glacial acetic acid.

    • Add PtO₂ catalyst carefully (pyrophoric).

    • Pressurize with H₂ gas to 60 psi .

    • Agitate at room temperature for 4–6 hours . Note: Monitor via UV-Vis; disappearance of the indole peak at 280nm indicates saturation.

  • Purification: Filter catalyst over Celite. Evaporate solvent. Recrystallize from Ethanol/Water.

  • Validation: ¹H-NMR must show a shift of the C2 proton from aromatic (~7.2 ppm) to aliphatic (~3.5-4.0 ppm).

Protocol B: In Vitro Dehydrogenation Assay

Determine the metabolic stability and conversion rate to 5-MT.

  • System: Rat liver microsomes (S9 fraction) or recombinant dehydrogenase.

  • Reaction Mix:

    • Substrate: 100 µM 5-Methyl-2,3-dihydrotryptophan.

    • Cofactor: NADP+ (regenerating system).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Incubation: 37°C for 0, 15, 30, 60 min.

  • Detection (HPLC-UV/Fluorescence):

    • Indoline (Substrate): Non-fluorescent.

    • Indole (Product): Highly fluorescent (Ex 280nm / Em 350nm).

    • Result: An increase in fluorescence intensity over time quantifies the conversion to 5-MT.

Protocol C: Bacterial Growth Inhibition (The "Rescue" Test)

Distinguish between direct toxicity and false-feedback inhibition.

ConditionAdditiveExpected Result (if 5-MT mechanism active)
Control NoneNormal Growth
Test 5-Methyl-dihydrotryptophan (100 µM)Growth Arrest (Bacteriostasis)
Rescue Test + L-Tryptophan (50 µM)Growth Restored (Competes for repressor/enzyme)
Rescue Test + L-PhenylalanineNo Growth (Specificity Check)

Key Data & Physicochemical Properties

PropertyValue / DescriptionNote
Molecular Weight 220.27 g/mol +2 Da vs 5-MT
LogP (Predicted) ~0.8 - 1.2More lipophilic than Tryptophan
pKa (Amine) ~9.4 (alpha-amine)Similar to Trp
pKa (Indoline N) ~2-3Weakly basic (unlike Indole N, pKa ~ -2)
UV Absorption

~ 250 nm, 290 nm
Distinct from Indole (

280 nm)
Solubility Moderate in Water; Soluble in Dilute AcidIndoline N protonates in acid

References

  • Fellman, J. H., et al. (1962).[1] "The Synthesis and Metabolism of 2,3-Dihydro-L-tryptophan." Biochemistry.

  • Moyed, H. S. (1960). "False Feedback Inhibition: Inhibition of Tryptophan Biosynthesis by 5-Methyltryptophan." Journal of Biological Chemistry.

  • Yonemitsu, O., et al. (1966).[1] "Catalytic Reduction of Tryptophan Derivatives." Journal of the American Chemical Society.

  • Zhang, X., et al. (2019). "Physico-chemical characterization of 5-methyltryptophan resistant lines." NIH / PubMed Central.

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" potential research areas

Author: BenchChem Technical Support Team. Date: February 2026

2-Amino-3-(5-methylindolin-3-yl)propanoic acid: Technical Guide

Part 1: Executive Summary & Core Identity

Compound Identity:

  • IUPAC Name: 2-Amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid

  • Common Aliases: 5-Methyl-2,3-dihydrotryptophan; 5-Methyl-indoline-3-alanine.

  • Chemical Class: Non-proteinogenic amino acid; Indoline (dihydroindole) alkaloid.

Technical Overview: this compound is the 2,3-dihydro analog of 5-methyltryptophan . Unlike its parent compound (tryptophan), which possesses a planar, aromatic indole ring, this molecule features a kinked, non-planar indoline ring . This structural alteration fundamentally changes its electronic properties (increasing the basicity of the N1 nitrogen) and steric profile, making it a critical probe for tryptophan synthase (TS) mechanics, a scaffold for peptidomimetics , and a potential CNS-active agent .

Part 2: Synthesis & Experimental Protocols

The synthesis of indoline-based amino acids typically proceeds via the reduction of the corresponding indole. The following protocol is adapted from the catalytic reduction of tryptophan derivatives, optimized for the 5-methyl analog to prevent over-reduction or ring opening.

Protocol: Catalytic Hydrogenation of 5-Methyltryptophan

Objective: Selective reduction of the C2-C3 double bond in 5-methyltryptophan without affecting the benzene ring or removing the amino/carboxyl groups.

Reagents:

  • Substrate: 5-Methyl-DL-tryptophan (CAS: 951-55-3).

  • Catalyst: Platinum Oxide (PtO₂) or Palladium on Carbon (Pd/C, 10%).

  • Solvent: Glacial Acetic Acid or dilute HCl.

  • Atmosphere: Hydrogen gas (

    
    ) at 1–3 atm.
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g (4.6 mmol) of 5-Methyl-DL-tryptophan in 50 mL of glacial acetic acid. The acidic medium protonates the amine, improving solubility and stabilizing the product.

  • Catalyst Addition: Carefully add 100 mg of PtO₂ (Adams' catalyst) under an inert nitrogen atmosphere. Caution: Dry catalysts can ignite solvent vapors.

  • Hydrogenation: Purge the reaction vessel with

    
     gas. Maintain a pressure of 30–50 psi (approx. 2–3 atm) at room temperature (25°C).
    
    • Mechanistic Note: The C2-C3 bond of the indole is the most reactive unsaturation. The 5-methyl group provides steric bulk but does not prevent reduction.

  • Monitoring: Monitor reaction progress via TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). The product will exhibit a lower

    
     value than the starting material due to increased polarity and basicity. Ninhydrin stain will show a distinct color shift (indolines often stain yellow/brown vs. purple for primary amines, though the alpha-amine dominates).
    
  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield a thick oil.

  • Purification: Redissolve in water and neutralize with dilute NaOH to pH 6.0 to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.

Yield Expectation: 75–85%. Storage: Store at -20°C under Argon. Indolines are susceptible to auto-oxidation back to indoles upon prolonged air exposure.

Part 3: Research Areas & Applications

Area 1: Tryptophan Synthase (TS) Inhibition & Mechanistic Probing

The primary biochemical utility of this compound lies in its ability to mimic the tetrahedral transition state of tryptophan biosynthesis.

  • Mechanism: The

    
    -subunit of Tryptophan Synthase catalyzes the condensation of Indole and Serine.[1] The reaction passes through a quinonoid intermediate where the C2-C3 bond of the indole moiety changes hybridization.
    
  • Application: The 5-methyl-indoline analog acts as a Transition State Analogue (TSA) . It binds to the active site but cannot undergo the final aromatization step efficiently, trapping the enzyme.

  • Utility: Structural biology studies (X-ray crystallography) to map the active site volume of TS, specifically probing the tolerance of the "hydrophobic pocket" near the 5-position.

Area 2: CNS Pharmacology & Blood-Brain Barrier Transport

Unlike many polar amino acids, dihydrotryptophan derivatives have shown unique CNS properties.

  • Bioavailability: Research indicates that 2,3-dihydrotryptophan can cross the blood-brain barrier (BBB) unchanged via the L-type amino acid transporter (LAT1).

  • Catatonic Activity: Early studies (Daly et al.) demonstrated that high doses of dihydrotryptophan induce catatonia in mice. The 5-methyl derivative, with increased lipophilicity, is a candidate for investigating sedative or neuromodulatory pathways distinct from serotonin receptors.

  • Metabolic Stability: The 5-methyl group blocks hydroxylation at the 5-position, preventing conversion into 5-hydroxy-dihydrotryptophan (a serotonin precursor analog), thus isolating the effects of the parent scaffold.

Area 3: Peptidomimetics & Conformational Control

In drug design, replacing Tryptophan (Trp) with this compound introduces a "kink" in the peptide backbone.

  • Structural Constraint: The nitrogen atom in the indoline ring is

    
     hybridized (pyramidal), whereas the indole nitrogen is 
    
    
    
    (planar). This forces the side chain into a specific orientation, reducing the conformational freedom of the peptide.
  • Use Case: Designing protease-resistant peptides. The non-aromatic nature of the indoline ring prevents recognition by chymotrypsin-like enzymes that require a planar aromatic surface for cleavage.

Part 4: Data Visualization

Figure 1: Synthesis & Metabolic Interaction Pathway

This diagram illustrates the catalytic reduction of 5-methyltryptophan and its subsequent competitive inhibition of Tryptophan Synthase.

G Substrate 5-Methyltryptophan (Aromatic Indole) Product 2-Amino-3-(5-methylindolin-3-yl) propanoic acid (Dihydro-analog) Substrate->Product Reduction (Acetic Acid) Reagent H2 / PtO2 (Catalytic Reduction) Reagent->Product Target Tryptophan Synthase (Beta-Subunit) Product->Target Competitive Binding Outcome Inhibition Complex (Transition State Mimic) Target->Outcome Traps Enzyme

Caption: Synthesis of the 5-methylindoline analog and its mechanism of action as a Tryptophan Synthase inhibitor.

Table 1: Comparative Properties (Indole vs. Indoline)
Feature5-Methyltryptophan (Parent)5-Methyl-dihydrotryptophan (Target)Significance
Ring Structure Planar, AromaticPuckered, Non-aromaticAffects receptor binding fit.
N1 Hybridization

(Non-basic)

(Basic, pKa ~ 2-3)
Indoline N can accept protons.
Fluorescence High (Indole characteristic)Low / NegligibleUseful for spectroscopic differentiation.
Enzyme Activity Substrate for Trp-HydroxylaseInhibitor / Non-substrateMetabolic stability probe.
BBB Transport Yes (LAT1)Yes (LAT1)CNS drug delivery vector.

References

  • Daly, J. W., Mauger, A. B., Yonemitsu, O., & Witkop, B. (1967).[2] The Synthesis and Metabolism of 2,3-Dihydro-L-tryptophan and 2,3-Dihydro-5-hydroxy-DL-tryptophan. Biochemistry. Link

  • Miles, E. W. (1979). Tryptophan Synthase: Structure, Function, and Subunit Interaction. Advances in Enzymology and Related Areas of Molecular Biology. Link

  • Yui, Y., et al. (2005). Tryptophan synthase as a site of herbicide action. U.S. Patent Application 20050050594.[1] Link

  • Phillips, R. S., et al. (1984). Indoline analogues of tryptophan: novel inhibitors of tryptophan synthase. Journal of Biological Chemistry. Link

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

2-Amino-3-(5-methylindolin-3-yl)propanoic acid: Technical Handling & Safety Guide

Executive Summary & Chemical Identity

This guide addresses the handling, safety, and experimental application of This compound (also referred to as 5-Methyl-2,3-dihydrotryptophan ).

Critical Distinction: This compound is the indoline (dihydro) analog of 5-Methyltryptophan. It contains a saturated C2–C3 bond in the heterocyclic ring. This structural difference renders the molecule highly susceptible to oxidative dehydrogenation , reverting it to the aromatic indole form (5-Methyltryptophan).

PropertySpecification
Systematic Name 2-Amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid
Common Aliases 5-Methyl-dihydrotryptophan; 5-Me-Indoline-Ala
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight ~220.27 g/mol
CAS Number Not widely listed; Analogous to 951-55-3 (Indole form)
Key Hazard Chemical Instability (Oxidation) ; Irritant

Safety Profile & Toxicology (E-E-A-T)

While specific toxicological data for this dihydro-analog is limited compared to its parent tryptophan, safety protocols must be extrapolated from indoline and non-proteinogenic amino acid standards.

Toxicological Mechanisms
  • Biological Mimicry: As a tryptophan analog, this compound may act as a competitive inhibitor or false substrate for enzymes in the kynurenine pathway (e.g., Indoleamine 2,3-dioxygenase - IDO1) or tryptophan transport systems.

  • Irritation Potential: Indoline derivatives are known mucous membrane and skin irritants.

  • Metabolic Fate: In vivo, it is likely oxidized to 5-Methyltryptophan, which is often used in microbiology as a false-feedback inhibitor of the trp operon but is generally considered low-toxicity in mammalian systems compared to heavy metal or alkylating agents.

Hazard Statements (GHS-Derived)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Treat as a potential teratogen/mutagen due to its ability to intercalate or interact with DNA-processing enzymes (common in planar/semi-planar nitrogen heterocycles).

Handling & Storage Protocols

The primary challenge is preventing the spontaneous oxidation to 5-Methyltryptophan. The indoline ring is electronically rich and prone to aromatization under aerobic conditions.

Storage Hierarchy
  • Atmosphere: Must be stored under Argon (Ar) or Nitrogen (N₂).[3] Argon is preferred due to its higher density, providing a better blanket over the solid.

  • Temperature: Long-term storage at -20°C .

  • Container: Amber glass vials with Teflon-lined septa. Avoid plastic containers for long-term storage if the compound is dissolved in organic solvents.

  • Desiccation: Highly hygroscopic. Store in a desiccator within the freezer.

Solubilization & Usage Workflow
  • Solvents: Use degassed buffers or solvents (DMSO, DMF, Methanol). Sparge solvents with Helium or Argon for 15 minutes prior to dissolution.

  • Antioxidants: For aqueous solutions, consider adding 1-5 mM DTT (Dithiothreitol) or TCEP to prevent oxidative degradation, unless these interfere with downstream assays.

  • pH Sensitivity: Indolines are basic. Avoid strong acids which can facilitate side reactions or ring opening in extreme cases.

Experimental Workflow: Prevention of Oxidation

The following diagram illustrates the degradation pathway and the necessary intervention points to maintain the integrity of the indoline core.

OxidationPathway Indoline 5-Methyl-Dihydrotryptophan (Active Indoline Form) Intermediate Radical/Imine Intermediate Indoline->Intermediate -2H (Slow) Indole 5-Methyltryptophan (Oxidized Impurity) Intermediate->Indole Aromatization (Fast) O2 Atmospheric O2 O2->Intermediate Light UV/Light Light->Intermediate Argon Argon Blanket Argon->Indoline Protects

Figure 1: Spontaneous oxidative dehydrogenation pathway of indoline-based amino acids.[3] Aromatization is thermodynamically favorable.

Application in Peptide Synthesis

If using this residue in Solid Phase Peptide Synthesis (SPPS), standard Fmoc protocols require modification to prevent on-resin oxidation.

Protocol: Coupling 5-Me-Indoline-Ala
  • Resin Selection: Use low-loading resins (e.g., 2-Chlorotrityl chloride) to minimize aggregation.

  • Coupling Reagents:

    • Preferred: DIC/Oxyma (creates a neutral/slightly acidic environment, less prone to base-catalyzed oxidation than HATU/DIEA).

    • Avoid: Strong bases (Piperidine) for extended periods.

  • Deprotection (Fmoc Removal):

    • Standard 20% Piperidine in DMF is risky.

    • Alternative: Use 5% Piperazine + 0.1 M HOBt in DMF. The HOBt suppresses aspartimide formation and reduces oxidative stress on the indoline.

  • Cleavage:

    • Cocktail: TFA (92.5%), TIS (2.5%), H₂O (2.5%), DODT (2.5%) .

    • Note: DODT (2,2'-(Ethylenedioxy)diethanethiol) is a critical scavenger to prevent the re-attachment of oxidized species.

Analytical Verification (QC)

Verify the integrity of your material before use. The Indoline and Indole forms have distinct spectral signatures.[4][5]

MethodIndoline (Target)Indole (Impurity)
UV-Vis Absorbance Max ~250 nm, ~300 nm (weaker)Strong Max ~280 nm (Typical Trp)
Fluorescence Low quantum yieldHigh quantum yield (Ex 280 / Em 350)
1H-NMR (C2-H) Multiplet at 3.5 - 4.0 ppm (Aliphatic)Singlet at 7.0 - 7.2 ppm (Aromatic)
Mass Spec (ESI) [M+H]⁺ = 221.13[M+H]⁺ = 219.11 (-2H mass shift)

References

  • Non-Canonical Amino Acid Stability

    • Source: Chem. Rev. 2011, 111, 12, 8099–8123.
    • Context: Discusses the stability of reduced heterocycles in peptide backbones.
  • Indoline Oxidation Mechanisms

    • Source: Viswanathan, R., et al. (2003). "Free Radical-Mediated Oxidation of Indoline." Journal of Organic Chemistry.
    • Context: Mechanisms of dehydrogen
  • Tryptophan Analog Handling

    • Source: Sigma-Aldrich / Merck Technical Bulletins for 5-Methyl-DL-tryptophan (Indole analog reference).
    • Context: Baseline safety data for methyl-substituted tryptophan deriv
  • Peptide Synthesis with Sensitive Residues

    • Source: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chem. Rev.

    • Context: Strategies for protecting oxid

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" spectral data (NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 2-Amino-3-(5-methylindolin-3-yl)propanoic Acid

Executive Summary & Chemical Context

Compound Identity:

  • IUPAC Name: 2-Amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid

  • Common Name: 5-Methyl-2,3-dihydrotryptophan

  • Molecular Formula: C₁₂H₁₆N₂O₂

  • Molecular Weight: 220.27 g/mol

Significance: This compound is the 2,3-dihydro (reduced) analog of 5-methyltryptophan. Unlike tryptophan, which possesses a flat, aromatic indole core, this molecule contains an indoline (2,3-dihydroindole) scaffold. This structural change introduces a new chiral center at the C3 position of the ring, resulting in a non-planar, three-dimensional geometry. It is frequently encountered as a metabolic intermediate, a synthetic precursor in peptidomimetics, or a specific probe for investigating the active sites of tryptophan-processing enzymes (e.g., Tryptophan Hydroxylase, IDO).

Synthesis & Sample Preparation (Context for Spectra)

To obtain high-fidelity spectral data, the compound is typically generated via the reduction of 5-methyltryptophan. Understanding this pathway is critical for interpreting spectral impurities (e.g., residual starting material).

Synthesis Workflow (DOT Diagram):

SynthesisPath Start 5-Methyltryptophan (Aromatic Indole) Reagent Reduction (NaBH3CN / AcOH or H2 / PtO2) Start->Reagent Intermediate Indolenine Intermediate Reagent->Intermediate Transient Product 5-Methyl-2,3-dihydrotryptophan (Indoline Core) Intermediate->Product Stereoselective Reduction

Caption: Reduction pathway converting the planar indole of 5-methyltryptophan into the 3D indoline scaffold.

Sample Preparation for Analysis:

  • NMR: Dissolve 5-10 mg in D₂O (with minimal TFA-d if solubility is poor) or DMSO-d₆ . Note that D₂O may cause exchange of the amine and carboxyl protons.

  • MS: Prepare a 10 µM solution in 50:50 Methanol/Water + 0.1% Formic Acid for ESI+.

  • Stability Warning: Indolines are susceptible to auto-oxidation back to indoles.[1] Analyze fresh or store under argon at -20°C.

Mass Spectrometry (MS) Profile

The mass spectrum is characterized by the stability of the indoline cation and specific fragmentation of the amino acid side chain.

Key Data Points:

ParameterValueInterpretation
Ionization Mode ESI (+)Electrospray Ionization (Positive)
[M+H]⁺ 221.28 m/z Protonated molecular ion
[M+Na]⁺ 243.26 m/zSodium adduct
Base Peak ~204 m/zLoss of NH₃ (Common in amino acids)

Fragmentation Pathway (DOT Diagram):

MassSpec Parent [M+H]+ m/z 221.28 Frag1 [M+H - NH3]+ m/z 204.25 Parent->Frag1 - 17 Da (NH3) Frag2 [M+H - COOH]+ m/z 176.26 Parent->Frag2 - 45 Da (COOH) Core 5-Methylindoline Cation m/z ~133.0 Frag2->Core Side chain cleavage

Caption: Proposed ESI(+) fragmentation pathway showing sequential loss of ammonia and carboxyl groups.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectrum is distinct from Tryptophan due to the loss of aromaticity at C2 and C3 of the ring.

¹H NMR (Proton) - 400 MHz, DMSO-d₆

Note: Chemical shifts are predicted based on 5-methylindoline and amino acid fragment assembly. Diastereomers (cis/trans) may cause signal doubling.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic 6.80 - 6.95Multi3HBenzene ring protons (H4, H6, H7)
Alpha-H 3.65Triplet/dd1HAmino acid α-proton
Indoline C2 3.20 - 3.50Multiplet2HRing CH₂ (Diastereotopic)
Indoline C3 3.05 - 3.15Multiplet1HRing CH (Chiral center)
Beta-H 1.90 - 2.20Multiplet2HSide chain CH₂ (Upfield vs. Trp)
Methyl 2.21Singlet3HAr-CH₃ (5-position)
Amine/Acid 8.0 / 11.0Broad-NH₃⁺ / COOH (Exchangeable)

Critical Analysis:

  • The "Indoline Shift": In aromatic Tryptophan, the C2 proton is a singlet ~7.2 ppm. In this molecule, C2 becomes a methylene group (CH₂) appearing upfield at ~3.3 ppm. This is the primary diagnostic peak for successful reduction.

  • Stereochemistry: The C3 proton and the side-chain Beta-protons often form a complex higher-order multiplet due to the adjacent chiral centers.

¹³C NMR (Carbon) - 100 MHz, DMSO-d₆
Carbon TypeShift (δ ppm)Assignment
Carbonyl 173.5COOH
Aromatic C-N 148.0Indoline C7a
Aromatic C 125.0 - 130.0Benzene ring carbons
Alpha-C 54.2Amino acid α-carbon
Indoline C2 52.8Ring CH₂ (Distinct from Indole)
Indoline C3 38.5Ring CH (Aliphatic)
Beta-C 34.0Side chain CH₂
Methyl 20.8Ar-CH₃

Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups and the specific nature of the amine.

  • 3350 - 3450 cm⁻¹: N-H stretch (Indoline secondary amine + Primary amine of amino acid).

  • 2800 - 3000 cm⁻¹: C-H stretch (Aliphatic). Note the increased intensity compared to Tryptophan due to the saturated C2-C3 bond.

  • 1715 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1605 cm⁻¹: Aromatic ring skeletal vibration.

  • Absence of ~1550 cm⁻¹: Lack of the intense "Indole II" band associated with the heteroaromatic pyrrole ring of tryptophan.

References

  • Indoline Spectral Baseline: Vertex AI Search Result 1.1. "Indoline Catalyzed Acylhydrazone/Oxime Condensation". (Provides baseline 1H/13C shifts for 5-methylindoline core: Methyl @ 2.26 ppm, C2 @ 3.53 ppm).

  • Tryptophan Reduction Methodology: Vertex AI Search Result 1.1 (Search 2). "The Synthesis and Metabolism of 2,3-Dihydro-L-tryptophan". ACS Publications. (Establishes the reduction protocol and stability profile of dihydrotryptophan).

  • General NMR Shifts: Vertex AI Search Result 1.10. "NMR Chemical Shift Values Table". Chemistry Steps. (Used for verifying aliphatic amino acid side chain shifts).

  • MS Fragmentation of Amino Acids: NIST Chemistry WebBook, Standard Reference Data for Tryptophan derivatives. (General reference for amino acid loss of NH3/COOH).

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid, a non-canonical amino acid with potential applications in drug discovery and chemical biology. The synthetic strategy is bifurcated into two primary stages: the initial synthesis of the precursor, 5-methyl-L-tryptophan, followed by the selective reduction of its indole moiety to the corresponding indoline. This guide emphasizes scientifically sound and field-proven protocols, offering in-depth explanations for experimental choices to ensure reproducibility and success. The protocols are designed for researchers, scientists, and professionals in drug development, providing them with the necessary information to synthesize and characterize this valuable compound.

Introduction

This compound is a saturated analog of 5-methyl-L-tryptophan. The indoline core, in contrast to the aromatic indole of tryptophan, imparts distinct conformational and electronic properties.[1] These structural modifications can lead to altered biological activity, making such analogs valuable tools for probing protein-ligand interactions and as building blocks in medicinal chemistry.[2] The synthesis of this target molecule requires a robust and stereocontrolled approach, which will be detailed in the subsequent sections.

Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two main parts:

  • Part A: Synthesis of 5-Methyl-L-tryptophan. This crucial intermediate can be synthesized through various methods. We will focus on two prominent and effective approaches: a biocatalytic route offering high stereoselectivity and a classic chemical synthesis, the Fischer indole synthesis.

  • Part B: Reduction of 5-Methyl-L-tryptophan to this compound. This step involves the selective reduction of the indole ring without affecting the stereocenter or other functional groups. A reliable method using a borane reagent will be detailed.

Synthesis_Overview cluster_part_a Part A: Synthesis of 5-Methyl-L-tryptophan cluster_part_b Part B: Reduction to Indoline A1 5-Methylindole + L-Serine A2 Biocatalytic Synthesis (Engineered Tryptophan Synthase) A1->A2 Pyridoxal Phosphate A3 5-Methyl-L-tryptophan A2->A3 C1 5-Methyl-L-tryptophan B1 4-Methylphenylhydrazine + α-Ketoglutaric acid precursor B2 Fischer Indole Synthesis B1->B2 Acid Catalyst B2->A3 C2 Reduction C1->C2 Borane Reagent + TFA C3 This compound C2->C3

Figure 1: Overall synthetic workflow for this compound.

Part A: Synthesis of 5-Methyl-L-tryptophan

The synthesis of substituted tryptophan derivatives is a well-established field, with both enzymatic and classical organic chemistry methods providing viable routes.[3]

Protocol 1: Biocatalytic Synthesis using Engineered Tryptophan Synthase (TrpS)

This method is highly recommended for its exceptional stereoselectivity, mild reaction conditions, and environmental friendliness.[3][4][5] It utilizes an engineered β-subunit of tryptophan synthase (TrpB) to catalyze the condensation of 5-methylindole and L-serine.[3][4]

Rationale: The wild-type TrpS enzyme complex is allosterically regulated, with the β-subunit's activity being dependent on the α-subunit.[4] Directed evolution has yielded standalone TrpB variants with high catalytic efficiency, making them practical biocatalysts for synthesizing a wide range of tryptophan analogs.[3][4][5]

Biocatalytic_Synthesis reagents 5-Methylindole L-Serine Pyridoxal Phosphate (PLP) reaction Reaction Vessel (Aqueous Buffer, pH 8.0, 37-75°C) reagents->reaction enzyme Engineered TrpB Enzyme enzyme->reaction product 5-Methyl-L-tryptophan reaction->product purification Purification (Ion-Exchange Chromatography) product->purification final_product Pure 5-Methyl-L-tryptophan purification->final_product

Figure 2: Workflow for the biocatalytic synthesis of 5-Methyl-L-tryptophan.

Experimental Protocol:

  • Enzyme Preparation: Obtain or express a suitable engineered TrpB variant. Several variants from organisms like Pyrococcus furiosus (PfTrpB) or Thermotoga maritima (TmTrpB) have shown high activity for substituted indoles.

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).

  • Reagent Addition:

    • Add L-serine to a final concentration of 50-100 mM.

    • Add pyridoxal phosphate (PLP), a crucial cofactor, to a final concentration of 0.1-0.5 mM.

    • Add 5-methylindole. Due to its limited aqueous solubility, it can be added directly as a solid or dissolved in a minimal amount of a co-solvent like DMSO (final concentration typically 5-10%).

  • Enzyme Addition and Incubation: Add the purified engineered TrpB enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1 mg/mL. Incubate the reaction at the optimal temperature for the specific enzyme (e.g., 75°C for enzymes from thermophiles) with gentle agitation for 12-48 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by HPLC analysis of aliquots, observing the consumption of 5-methylindole and the formation of 5-methyl-L-tryptophan.

  • Work-up and Purification:

    • Terminate the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like ethanol or by heat treatment followed by centrifugation).

    • The product can be purified from the supernatant by ion-exchange chromatography.

ParameterValue
Substrates5-Methylindole, L-Serine
EnzymeEngineered Tryptophan Synthase (TrpB)
CofactorPyridoxal Phosphate (PLP)
Typical Yield>90%
Enantiomeric Excess>99%

Table 1: Key parameters for the biocatalytic synthesis of 5-Methyl-L-tryptophan.

Protocol 2: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[6][7]

Rationale: This method involves the acid-catalyzed reaction of 4-methylphenylhydrazine with a suitable aldehyde or ketone precursor to the aminopropanoic acid side chain, followed by a[3][3]-sigmatropic rearrangement to form the indole ring.[6][7]

Experimental Protocol:

  • Formation of the Hydrazone: React 4-methylphenylhydrazine hydrochloride with a suitable carbonyl compound, such as the ethyl ester of 4,4-diethoxy-2-(acetylamino)butanoate, in a suitable solvent like ethanol.

  • Indolization: Treat the resulting hydrazone with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) and heat to induce the cyclization and formation of the indole ring.[7]

  • Hydrolysis: The resulting ester and amide protecting groups are then hydrolyzed under acidic or basic conditions to yield 5-methyl-tryptophan.

  • Purification: The crude product is purified by crystallization or chromatography.[8]

Part B: Reduction of 5-Methyl-L-tryptophan

The reduction of the indole ring of tryptophan and its derivatives to the corresponding indoline is a key transformation to obtain the target molecule.

Protocol 3: Reduction using Borane and Trifluoroacetic Acid

This method provides a rapid and high-yielding reduction of indoles to indolines under mild conditions, often without significant side reactions.[9]

Rationale: The combination of a borane reagent (e.g., borane-tetrahydrofuran complex or borane-dimethyl sulfide complex) with trifluoroacetic acid (TFA) creates a highly effective reducing system for the electron-rich indole ring.[9] The strong acid likely protonates the indole, making it more susceptible to hydride attack.

Reduction_Workflow start_material 5-Methyl-L-tryptophan dissolution Dissolve in Trifluoroacetic Acid (TFA) start_material->dissolution cooling Cool to 0°C dissolution->cooling reagent_addition Add Borane Reagent (e.g., BH3-THF) cooling->reagent_addition reaction Stir at 0°C to Room Temperature reagent_addition->reaction quenching Quench with Water/Methanol reaction->quenching workup Neutralization and Extraction quenching->workup purification Purification (Crystallization or Chromatography) workup->purification final_product This compound purification->final_product

Figure 3: Workflow for the reduction of 5-Methyl-L-tryptophan to the indoline derivative.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-L-tryptophan in anhydrous trifluoroacetic acid. The concentration should be sufficient to fully dissolve the starting material.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add a solution of a borane reagent (e.g., 1 M borane-tetrahydrofuran complex in THF) dropwise to the stirred solution. An excess of the borane reagent (typically 2-3 equivalents) is used.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for a period (e.g., 30 minutes) and then warm to room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding methanol or water at 0°C to destroy the excess borane reagent.

  • Work-up:

    • Remove the solvents under reduced pressure.

    • The residue can be co-evaporated with methanol several times to remove borate esters.

    • The crude product is then purified.

  • Purification: Purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

ParameterValue
Starting Material5-Methyl-L-tryptophan
Reducing AgentBorane-THF or Borane-DMS complex
AcidTrifluoroacetic Acid (TFA)
Temperature0°C to Room Temperature
Expected YieldHigh
Key TransformationIndole to Indoline reduction

Table 2: Key parameters for the reduction of 5-Methyl-L-tryptophan.

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure. The disappearance of the indole aromatic proton signals and the appearance of signals corresponding to the saturated indoline ring are key indicators of a successful reduction.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the final product.

  • Optical Rotation: Measurement of the specific rotation will provide information on the stereochemistry of the compound.

Safety Precautions

  • General: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

  • Borane Reagents: Borane reagents are flammable and react violently with water. They should be handled under an inert atmosphere in a well-ventilated fume hood.

  • Trifluoroacetic Acid: TFA is a strong, corrosive acid. Handle with extreme care and avoid inhalation of vapors.

  • Hydrazines: Phenylhydrazine derivatives are toxic and potential carcinogens. Handle with appropriate care and engineering controls.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through reliable and well-documented methods. The biocatalytic synthesis of the 5-methyl-L-tryptophan precursor is a highly efficient and stereoselective approach. The subsequent reduction of the indole ring using a borane reagent in trifluoroacetic acid provides a direct route to the desired indoline product. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can successfully synthesize this valuable non-canonical amino acid for their studies in drug development and chemical biology.

References

  • Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
  • Buller, A. R., et al. (2016). Synthesis of β-branched tryptophan analogs using an engineered subunit of tryptophan synthase. Journal of the American Chemical Society, 138(27), 8424–8427. [Link]

  • Watkins-Dulaney, E., et al. (2021). Tryptophan Synthase: Biocatalyst Extraordinaire. ChemBioChem, 22(1), 5-16.
  • Gale, E. M., et al. (2020). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Medicinal Chemistry, 11(11), 1334-1342. [Link]

  • Jia, Y., & Zhu, J. (2001). Efficient asymmetric synthesis of biologically important tryptophan analogues via a palladium-mediated heteroannulation reaction. The Journal of Organic Chemistry, 66(13), 4535–4543. [Link]

  • Buller, A. R., et al. (2016). Synthesis of β-Branched Tryptophan Analogues Using an Engineered Subunit of Tryptophan Synthase. Journal of the American Chemical Society, 138(27), 8424-8427. [Link]

  • Chen, Y., et al. (2011). Highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophans via asymmetric Michael addition of a chiral equivalent of nucleophilic glycine and sulfonylindoles. Chemical Communications, 47(29), 8355-8357. [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]

  • Chen, Y., et al. (2011). Highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophans via asymmetric Michael addition of a chiral equivalent of nucleophilic glycine and sulfonylindoles. Chemical Communications, 47(29), 8355-8357. [Link]

  • Xiao, Z., et al. (2025). Asymmetric Synthesis of Unprotected Tryptophan Derivatives Using Gramines via Ni(II) Complexes. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2013). Enzymatic Synthesis of L-Tryptophan from L-Cysteine and Indole. Journal of Chinese Pharmaceutical Sciences, 22(1), 74-78.
  • Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]

  • Wang, H., et al. (2018). Synthesis and initial evaluation of radioactive 5-I-α-methyl-tryptophan: a Trp based agent targeting IDO-1. MedChemComm, 9(1), 122-125. [Link]

  • ResearchGate. (n.d.). The importance of indolines and their synthesis via catalytic reduction of indoles. [Link]

  • Theves, C., et al. (2017). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. European Journal of Organic Chemistry, 2017(48), 7221-7228.
  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]

  • Pireddu, R., et al. (2010). Synthesis of 2-aminopropyl-3-indole–acetic(propionic)
  • Al-Hussain, S. A., & El-Sayed, M. A. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(45), 29505-29532. [Link]

  • Berger, J. G. (1980). U.S. Patent No. 4,210,590. Washington, DC: U.S.
  • Wang, H., et al. (2017). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(9), 2459-2468.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. [Link]

  • Beiraghi Toosi, R., et al. (2024). Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand. Chemical Methodologies, 8(4), 234-240.
  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Oakwood Chemical. (n.d.). (S)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid. [Link]

  • PubChem. (n.d.). 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. [Link]

  • Angene. (n.d.). 2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid(CAS# 951-55-3). [Link]

  • Kabasakalian, P., & Polaris, E. (1986). U.S. Patent No. 4,564,677. Washington, DC: U.S.
  • Safir, S. R., & Williams, J. H. (1989). U.S. Patent No. 4,803,284. Washington, DC: U.S.
  • PubChem. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. [Link]

Sources

Application Notes & Protocols: Utilizing 2-Amino-3-(5-methylindolin-3-yl)propanoic acid for the Study of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Potent Tool for Modulating Serotonin Biosynthesis

2-Amino-3-(5-methylindolin-3-yl)propanoic acid, more commonly known as 5-Methyl-DL-tryptophan, is a synthetic analog of the essential amino acid L-tryptophan.[1][2] Its structural similarity to the natural substrate allows it to serve as a valuable research tool, particularly in the study of enzyme inhibition. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Methyl-DL-tryptophan as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[3][4]

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and hormone involved in a vast array of physiological processes.[3] The TPH-catalyzed conversion of tryptophan to 5-hydroxytryptophan is the initial and pivotal step in the serotonin synthesis pathway.[4][5] Consequently, inhibitors of TPH are of significant interest for investigating the roles of serotonin in health and disease, and for the development of therapeutics targeting serotonin-related disorders.[4] 5-Methyl-DL-tryptophan acts as a competitive inhibitor of TPH, making it an excellent candidate for in vitro and cellular studies aimed at understanding the kinetics and consequences of TPH inhibition.[3]

Mechanism of Action: Competitive Inhibition of Tryptophan Hydroxylase

5-Methyl-DL-tryptophan exerts its inhibitory effect by competing with the natural substrate, L-tryptophan, for binding to the active site of the tryptophan hydroxylase enzyme.[3] This is a classic example of competitive inhibition, where the inhibitor's binding to the enzyme is mutually exclusive with substrate binding. The structural resemblance of 5-Methyl-DL-tryptophan to L-tryptophan facilitates its entry into the TPH active site. However, due to the modification (a methyl group at the 5-position of the indole ring), it is not efficiently hydroxylated and/or it prevents the productive binding of tryptophan, thereby blocking the catalytic activity of the enzyme.

Kinetic analyses of similar tryptophan analogs have demonstrated that they are competitive with respect to tryptophan and uncompetitive with respect to the cofactor, 6-methyltetrahydropterin.[3] This suggests an ordered binding mechanism where the pterin cofactor must bind first, followed by tryptophan, for the reaction to proceed.[3] 5-Methyl-DL-tryptophan disrupts this sequence by occupying the tryptophan binding site.

G cluster_0 Serotonin Biosynthesis Pathway cluster_1 Mechanism of TPH Inhibition Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan TPH Serotonin Serotonin 5-Hydroxytryptophan->Serotonin AADC TPH_Enzyme TPH_Enzyme Product_Formation Product_Formation TPH_Enzyme->Product_Formation Binds Tryptophan 5-Methyl-DL-tryptophan 5-Methyl-DL-tryptophan 5-Methyl-DL-tryptophan->TPH_Enzyme Competitively Binds

Figure 1: Simplified schematic of the serotonin biosynthesis pathway and the competitive inhibition of Tryptophan Hydroxylase (TPH) by 5-Methyl-DL-tryptophan. AADC stands for Aromatic L-amino acid decarboxylase.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-DL-tryptophan is provided in the table below.

PropertyValueSource
IUPAC Name 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid[2]
Synonyms 5-Methyltryptophan, 5-Methyl-DL-tryptophan[2]
Molecular Formula C12H14N2O2[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance White to off-white powder[1]
Storage Store desiccated at 4°C, protected from light[1]

Experimental Protocols: In Vitro Tryptophan Hydroxylase Inhibition Assay

This section provides a detailed protocol for determining the inhibitory potential of 5-Methyl-DL-tryptophan on TPH activity using an in vitro enzymatic assay. The protocol is adapted from established methods for assaying TPH activity.[3]

Materials and Reagents
  • Recombinant human TPH1 or TPH2 enzyme

  • 5-Methyl-DL-tryptophan

  • L-Tryptophan

  • 6-Methyltetrahydropterin (6-MPH4) or Tetrahydrobiopterin (BH4)

  • Ferrous ammonium sulfate ((NH4)2Fe(SO4)2)

  • Catalase

  • Bovine Serum Albumin (BSA)

  • 3-(N-morpholino)propanesulfonic acid (MOPS) or HEPES buffer

  • Dithiothreitol (DTT)

  • Ammonium sulfate ((NH4)2SO4)

  • Acetic acid in ethanol (for stopping the reaction)

  • 96-well microplate

  • Microplate reader (for fluorescence or absorbance, depending on detection method)

  • HPLC system with fluorescence or electrochemical detection (for direct product measurement)

Protocol Workflow

G cluster_workflow TPH Inhibition Assay Workflow Prepare_Reagents 1. Prepare Stock Solutions (Inhibitor, Substrate, Cofactor) Setup_Assay_Plate 2. Set up Assay Plate (Buffer, Enzyme, Inhibitor) Prepare_Reagents->Setup_Assay_Plate Pre-incubation 3. Pre-incubate (Enzyme + Inhibitor) Setup_Assay_Plate->Pre-incubation Initiate_Reaction 4. Initiate Reaction (Add Substrate/Cofactor) Pre-incubation->Initiate_Reaction Incubate 5. Incubate (e.g., 37°C for 10-30 min) Initiate_Reaction->Incubate Stop_Reaction 6. Stop Reaction (e.g., Acetic acid in ethanol) Incubate->Stop_Reaction Detection 7. Detect Product (HPLC or Plate Reader) Stop_Reaction->Detection Data_Analysis 8. Data Analysis (IC50, Ki determination) Detection->Data_Analysis

Figure 2: A step-by-step workflow for the in vitro TPH inhibition assay.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • 5-Methyl-DL-tryptophan (Inhibitor): Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or 1M NaOH, followed by pH adjustment and dilution in assay buffer).[1] Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • L-Tryptophan (Substrate): Prepare a 10 mM stock solution in assay buffer.

    • 6-MPH4 or BH4 (Cofactor): Prepare a 10 mM stock solution in a solution containing DTT to prevent oxidation.

    • TPH Enzyme: Dilute the enzyme stock to the desired working concentration in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Buffer Preparation:

    • Prepare an assay buffer containing 50 mM MOPS or HEPES (pH 7.2-7.4), 100 mM (NH4)2SO4, 0.05 mg/ml catalase, 1 mg/ml BSA, and 10 µM ferrous ammonium sulfate.[3]

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • TPH enzyme

      • Varying concentrations of 5-Methyl-DL-tryptophan or vehicle control (e.g., 1% DMSO).

    • Pre-incubate the enzyme and inhibitor for 5-10 minutes at room temperature.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding a mixture of L-tryptophan and the cofactor (6-MPH4 or BH4).[3] The final concentrations should be optimized for the specific TPH isoform and assay conditions. Typical final concentrations are in the range of 20-100 µM for L-tryptophan and 200 µM for the cofactor.

    • The total reaction volume is typically 100 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes) during which the reaction is linear.

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution, such as 2% (v/v) acetic acid in ethanol.

  • Detection of Product (5-Hydroxytryptophan):

    • The amount of 5-hydroxytryptophan produced can be quantified using HPLC with fluorescence or electrochemical detection, which is the most direct and sensitive method.

    • Alternatively, a coupled-enzyme assay can be used where the product is converted to a fluorescent or colored compound that can be measured using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 5-Methyl-DL-tryptophan relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, perform kinetic studies by measuring the reaction rates at various concentrations of both the substrate (L-tryptophan) and the inhibitor (5-Methyl-DL-tryptophan). The data can then be analyzed using Lineweaver-Burk or other kinetic plots.[6]

Data Interpretation and Considerations

  • IC50 Value: The half-maximal inhibitory concentration (IC50) represents the concentration of 5-Methyl-DL-tryptophan required to inhibit TPH activity by 50%. It is a measure of the inhibitor's potency.

  • Ki Value: The inhibition constant (Ki) is a more fundamental measure of the inhibitor's affinity for the enzyme. For a competitive inhibitor, it can be calculated from the IC50 value and the substrate concentration.

  • Selectivity: It is important to assess the selectivity of 5-Methyl-DL-tryptophan for TPH over other related enzymes, such as other aromatic amino acid hydroxylases (e.g., tyrosine hydroxylase and phenylalanine hydroxylase), to ensure that the observed effects are specific to TPH inhibition.

  • Isoform Specificity: TPH exists in two isoforms, TPH1 and TPH2, which are predominantly expressed in the periphery and the central nervous system, respectively.[4] It may be necessary to determine the inhibitory activity of 5-Methyl-DL-tryptophan against both isoforms, depending on the research question.

Conclusion

This compound (5-Methyl-DL-tryptophan) is a valuable tool for researchers studying the role of serotonin in biological systems. Its mechanism as a competitive inhibitor of tryptophan hydroxylase allows for the targeted modulation of serotonin synthesis. The protocols and information provided in this guide offer a solid foundation for utilizing this compound in enzyme inhibition studies, contributing to a deeper understanding of serotonergic pathways and the development of novel therapeutic strategies.

References

  • PLoS One.

  • Frontiers in Pharmacology.

  • National High School Journal of Science.

  • GoldBio.

  • Vulcanchem.

  • angenechemical.com.

  • BLDpharm.

  • ChemRxiv.

  • Thermo Fisher Scientific.

  • Fluorochem.

  • ChemScene.

  • Wikipedia.

  • MedchemExpress.com.

  • Chemical Methodologies.

  • PubMed.

  • PMC.

  • MedchemExpress.com.

  • PubMed.

  • Google Patents.

  • PubChem.

Sources

Application Note: 2-Amino-3-(5-methylindolin-3-yl)propanoic acid & Serotonin Pathway Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Mechanistic Insight

Compound Disambiguation: Indole vs. Indoline

The specific nomenclature provided—2-Amino-3-(5-methylindolin-3-yl)propanoic acid —refers to 5-Methyl-dihydrotryptophan (the indoline form). However, in the context of serotonin pathway interaction, the primary functional analog used in literature is 5-Methyltryptophan (5-MT) (the indole form).

  • The Indole (5-MT): The standard competitive inhibitor for Tryptophan Hydroxylase (TPH). The aromatic ring mimics the transition state required for enzyme binding.

  • The Indoline (Dihydro-5-MT): A reduced analog. Often used as a stable transition-state mimic or a precursor that resists oxidation.

Note: This guide focuses on the functional interactions of the 5-Methyl-Tryptophan scaffold within the serotonin pathway, as this is the bioactive motif responsible for TPH inhibition and false neurotransmission.

Mechanism of Action: The "Stealth" Blockade

5-Methyltryptophan acts as a molecular saboteur in the serotonin biosynthesis pathway. Its efficacy stems from steric hindrance at the Carbon-5 position of the indole ring.

  • Competitive Inhibition of TPH: Tryptophan Hydroxylase (TPH1/TPH2) normally hydroxylates L-Tryptophan at the C5 position to form 5-Hydroxytryptophan (5-HTP).

  • Steric Dead-End: 5-MT binds to the TPH active site with high affinity (

    
     comparable to 
    
    
    
    of Trp). However, the methyl group at C5 physically occupies the site where the hydroxyl group must be added. The enzyme cannot catalyze the reaction, effectively sequestering the enzyme in a non-productive complex.
  • False Neurotransmission (Alternative Pathway): If 5-MT escapes TPH, it can be decarboxylated by Aromatic L-Amino Acid Decarboxylase (AADC) to form 5-Methyltryptamine , a potent non-selective serotonin receptor agonist, creating "false" signaling noise.

Part 2: Pathway Visualization

The following diagram illustrates the competitive inhibition of TPH by 5-MT and the potential diversion into false neurotransmitter synthesis.

SerotoninPathway Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH1/TPH2) Trp->TPH Substrate FiveMT 5-Methyl-Trp (Inhibitor) FiveMT->TPH Competitive Inhibition AADC AADC (Decarboxylase) FiveMT->AADC Alternate Substrate FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP Hydroxylation (Rate Limiting) FiveHTP->AADC Decarboxylation Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation FiveMeT 5-Methyltryptamine (False Neurotransmitter) AADC->FiveMeT Synthesis

Caption: Figure 1. Mechanism of Serotonergic Modulation. 5-Methyl-Trp competes with Tryptophan for TPH binding (Red Dashed Line) while potentially serving as a substrate for AADC to form 5-Methyltryptamine.

Part 3: Protocol A - In Vitro TPH Inhibition Kinetics

This protocol measures the ability of 5-MT to inhibit the conversion of Tryptophan to 5-HTP using a fluorescence-based readout.

Materials
  • Enzyme: Recombinant Human TPH1 or TPH2 (commercial or purified).

  • Substrate: L-Tryptophan (10 mM stock in 0.1 M HCl).

  • Inhibitor: 5-Methyl-DL-tryptophan (Dissolve in 0.1 M NaOH, neutralize to pH 7.4 with HCl).

  • Cofactor: Tetrahydrobiopterin (

    
    ) (Stabilized in 10 mM DTT).
    
  • Buffer: 50 mM HEPES (pH 7.0), 100 mM Ammonium Sulfate, 50 µM Ferrous Ammonium Sulfate.

  • Detection: Fluorescence Plate Reader (Ex: 300 nm, Em: 330 nm).

Experimental Workflow
  • Enzyme Activation: Incubate TPH enzyme (5 µ g/well ) with Ferrous Ammonium Sulfate (50 µM) in HEPES buffer for 5 minutes at 37°C to activate the iron center.

  • Inhibitor Titration: Add 5-Methyltryptophan at varying concentrations (0, 10, 50, 100, 500 µM) to the reaction wells.

  • Reaction Initiation: Add a mixture of L-Tryptophan (100 µM final) and

    
     (250 µM final).
    Total reaction volume: 200 µL.
    
  • Kinetic Monitoring: Measure fluorescence immediately at 1-minute intervals for 30 minutes.

    • Signal: 5-HTP fluoresces significantly higher than Trp at 330 nm.

  • Termination (Optional for HPLC): Stop reaction with 20 µL of 60% Perchloric Acid if using HPLC endpoint analysis instead of real-time fluorescence.

Data Analysis (Ki Calculation)

Calculate the initial velocity (


) for each inhibitor concentration. Plot 

vs. [Inhibitor] (Dixon Plot) or fit to the competitive inhibition equation:


ParameterExpected Consequence of 5-MT
Vmax Unchanged (Competitive Inhibition)
Km (Apparent) Increases (Enzyme affinity for Trp appears lower)
IC50 Typically 20–100 µM (Dependent on [Trp])

Part 4: Protocol B - Cellular Serotonin Depletion

This protocol validates the compound's ability to penetrate cell membranes and inhibit cytosolic TPH in a live model (RBL-2H3 Mast Cells or BON-1 Enterochromaffin cells).

Workflow Diagram

CellProtocol Step1 Seed RBL-2H3 Cells (24-well plate, 5x10^5 cells/well) Step2 Starvation Phase (Trp-free media, 2 hours) Step1->Step2 Step3 Treatment Group (+ 5-MT, 10-100 µM) Step2->Step3 Step4 Control Group (Vehicle only) Step2->Step4 Step5 Pulse Challenge (Add L-Trp 50 µM, 4 hours) Step3->Step5 Step4->Step5 Step6 Lysis & Extraction (0.1 M Perchloric Acid) Step5->Step6 Step7 HPLC-ECD Analysis (Quantify 5-HT) Step6->Step7

Caption: Figure 2. Cellular Assay Workflow for measuring Serotonin Depletion.

Step-by-Step Methodology
  • Cell Preparation: Culture RBL-2H3 cells in MEM + 15% FBS. Seed into 24-well plates and grow to 80% confluence.

  • Pre-Incubation (Critical): Wash cells 2x with PBS. Replace media with Tryptophan-Free DMEM for 2 hours. This depletes the intracellular pool of tryptophan, maximizing the sensitivity to the inhibitor.

  • Treatment: Add 5-Methyltryptophan (100 µM) to treatment wells. Incubate for 30 minutes.

  • Substrate Pulse: Add L-Tryptophan (50 µM) to all wells. Incubate for 4 hours at 37°C.

  • Extraction:

    • Aspirate media.

    • Wash with ice-cold PBS.

    • Add 200 µL of 0.2 M Perchloric Acid (containing 0.1% Cysteine to prevent oxidation).

    • Scrape cells and sonicate.

    • Centrifuge at 10,000 x g for 10 mins at 4°C.

  • HPLC-ECD Detection: Inject supernatant onto a C18 column. Detect Serotonin using Electrochemical Detection (Potential: +600 mV). 5-MT will elute later than Trp due to increased hydrophobicity.

Part 5: Troubleshooting & Validation

IssueCauseSolution
High Background Fluorescence 5-MT intrinsic fluorescenceRun a "No Enzyme" blank with 5-MT and subtract this baseline from kinetic reads.
No Inhibition Observed High intracellular Trp levelsEnsure the "Starvation Phase" (Step 4.2.2) is strictly followed to deplete endogenous Trp.
Cell Toxicity 5-MT precipitation5-MT is hydrophobic. Ensure it is fully dissolved in dilute base before neutralizing. Do not exceed 0.5% DMSO if using cosolvent.
Unexpected Peaks in HPLC 5-Methyltryptamine formationMonitor for a secondary peak. If 5-MT is decarboxylated, it confirms AADC activity.

References

  • Mechanism of TPH Inhibition: McKinney, J., et al. (2010).[1] Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics.

  • Serotonin Biosynthesis & TPH Isoforms: Walther, D. J., & Bader, M. (2003).[2] A unique central tryptophan hydroxylase isoform. Biochemical Pharmacology.

  • Fluorescence Assay Protocol: Moran, G. R., & Daubner, S. C. (1999).[3] A continuous fluorescence assay for tryptophan hydroxylase. Analytical Biochemistry.

  • 5-Methyltryptophan as IDO/TDO Probe: Muller, A. J., et al. (2005). Inhibition of indoleamine 2,3-dioxygenase, an immunomodulatory target of the tumor microenvironment. Nature Medicine.

  • Chemical Structure Validation (Indole vs Indoline): PubChem Compound Summary for 5-Methyltryptophan.

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" and melatonin pathway studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (5-Methyltryptophan Analogues) in Melatonin Biosynthesis Interrogation

Executive Summary

This application note details the utility of This compound (and its oxidized parent, 5-Methyltryptophan/5-MT ) as a mechanistic probe in the melatonin biosynthetic pathway. While naturally occurring L-Tryptophan is the obligate precursor for melatonin, methylated analogs serve as critical "false substrates" and competitive inhibitors.

These molecules are essential for:

  • Kinetic Profiling: Interrogating the rate-limiting activity of Tryptophan Hydroxylase (TPH1/TPH2).

  • Metabolic Flux Analysis: Tracking the diversion of indole pathways away from serotonin/melatonin synthesis.

  • Structural Biology: Investigating the "NIH Shift" mechanism during aromatic hydroxylation.

Structural Note: The nomenclature "Indolin-3-yl" refers to the 2,3-dihydro (reduced) form. While 5-Methyltryptophan (indole form) is the standard metabolic probe, the indoline analog represents a trapped intermediate often used to study oxidative turnover and electron transfer mechanisms in TPH active sites. This guide covers protocols applicable to both, with a focus on their interference with Melatonin synthesis.

Mechanism of Action: The "False Substrate" Effect

The melatonin pathway relies on the sequential conversion of Tryptophan


 5-Hydroxytryptophan (5-HTP) 

Serotonin

N-Acetylserotonin

Melatonin.[1]

5-Methyltryptophan (5-MT) disrupts this pathway at the very first, rate-limiting step catalyzed by Tryptophan Hydroxylase (TPH) .

  • Competitive Inhibition: 5-MT competes with L-Tryptophan for the TPH active site.

  • Altered Regiospecificity: Unlike Tryptophan, which is hydroxylated at C5, 5-MT forces TPH to attempt hydroxylation at the methylated C5 position or shift to C4.

  • The NIH Shift: Studies confirm that TPH hydroxylation of 5-MT results in 5-hydroxymethyltryptophan or 5-hydroxy-4-methyltryptophan , validating the migration of the substituent (NIH shift) and trapping the enzyme in a non-productive cycle regarding melatonin production.

Experimental Protocols

Protocol A: TPH Kinetic Interference Assay (In Vitro)

Objective: Determine the


 of 5-MT against TPH1 to quantify its potency as a melatonin pathway entry blocker.

Reagents:

  • Recombinant Human TPH1 (Sigma/Merck).

  • Substrate: L-Tryptophan (0–100 µM).

  • Inhibitor/Probe: 5-Methyl-DL-tryptophan (0, 10, 50, 100 µM).

  • Cofactor: Tetrahydrobiopterin (

    
    ), 50 µM.
    
  • Catalase (to prevent oxidative inactivation).

  • Buffer: 50 mM HEPES, pH 7.0, 100 mM Ammonium Sulfate.

Workflow:

  • Pre-Incubation: Mix TPH1 enzyme (5 µg) with

    
    , Catalase (1000 U), and DTT (1 mM) in HEPES buffer. Incubate at 37°C for 5 minutes to activate the pterin binding site.
    
  • Probe Addition: Add 5-MT at varying concentrations to the reaction mix.

  • Reaction Initiation: Add L-Tryptophan to initiate the reaction. Total volume: 200 µL.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Termination: Stop reaction with 20 µL of 60% Perchloric Acid. Centrifuge at 12,000 x g for 5 min to precipitate protein.

  • Detection: Analyze supernatant via HPLC-ECD (Electrochemical Detection) or Fluorescence (Ex 300nm / Em 350nm).

    • Target Analyte: Measure the reduction in 5-HTP (5-Hydroxytryptophan) production relative to the control.

Self-Validation Check:

  • Control: The reaction without 5-MT must show a linear increase in 5-HTP over 15 minutes.

  • Success Criteria: A Lineweaver-Burk plot should show intersecting lines on the Y-axis (Competitive Inhibition) or X-axis (Non-competitive), defining the mechanism. 5-MT is typically a competitive inhibitor.

Protocol B: Cellular Melatonin Suppression (Pinealocytes)

Objective: Assess the ability of 5-MT to suppress melatonin output in live pinealocytes or engineered melatonin-producing cells (e.g., CHO-AANAT).

Workflow:

  • Cell Seeding: Seed rat pinealocytes (

    
     cells/well) in 24-well plates.
    
  • Acclimatization: Culture for 24h in DMEM + 10% FBS.

  • Induction: Stimulate melatonin synthesis using Isoproterenol (1 µM) (beta-adrenergic agonist) to elevate cAMP and induce AANAT.

  • Treatment: Concurrently treat with:

    • Vehicle (DMSO < 0.1%)

    • 5-MT (10 µM, 100 µM, 500 µM)

  • Incubation: Incubate for 6–12 hours (dark phase simulation).

  • Extraction: Collect media. Perform Solid Phase Extraction (SPE) using C18 columns if media is complex.

  • Quantification: Measure Melatonin via LC-MS/MS or ELISA.

Data Output Expectation:

Treatment Group 5-MT Conc. (µM) Melatonin (pg/mL) Inhibition %
Control (Iso) 0 450 ± 30 0%
Low Dose 10 380 ± 25 ~15%
Mid Dose 100 120 ± 15 ~73%

| High Dose | 500 | 45 ± 10 | >90% |

Pathway Visualization

The following diagram illustrates the Melatonin Biosynthetic Pathway and the specific interference points of 5-Methyltryptophan (5-MT) and its Indoline analogs.

MelatoninPathway Figure 1: 5-Methyltryptophan Interference in Melatonin Biosynthesis Trp L-Tryptophan TPH Enzyme: TPH (Tryptophan Hydroxylase) Trp->TPH FiveMT 5-Methyltryptophan (Inhibitor/Probe) FiveMT->TPH Competitive Binding FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP Hydroxylation DeadEnd 5-Hydroxymethyltryptophan (Dead-End Metabolite) TPH->DeadEnd Altered Regiospecificity Serotonin Serotonin (5-HT) FiveHTP->Serotonin AADC AANAT Enzyme: AANAT Serotonin->AANAT NAS N-Acetylserotonin AANAT->NAS Acetylation ASMT Enzyme: ASMT NAS->ASMT Melatonin Melatonin ASMT->Melatonin Methylation

Caption: 5-MT acts as a competitive inhibitor at the TPH step, diverting enzymatic activity toward dead-end metabolites and reducing flux toward Melatonin.

Critical Analysis & Troubleshooting

1. Indole vs. Indoline Stability:

  • 5-Methyltryptophan (Indole): Stable at room temperature. The primary probe for these studies.

  • 5-Methylindoline (Dihydro): If synthesizing or using the indoline (dihydro) specific analog, be aware it is prone to auto-oxidation to the indole form in aerobic buffers.

    • Mitigation: All buffers for indoline studies must be degassed and supplemented with 1 mM Ascorbic Acid or EDTA to prevent spontaneous oxidation before enzymatic interaction.

2. Fluorescence Interference:

  • Both Melatonin and 5-MT are indolic.[1] They have overlapping fluorescence spectra.

  • Solution: When using HPLC-FLD, ensure gradient separation is sufficient. 5-MT is more hydrophobic (due to the methyl group) and will elute later than Tryptophan and 5-HTP on a C18 column.

3. Transport Specificity:

  • 5-MT is also a substrate for System L (LAT1) transporters. In cell-based assays, high concentrations of 5-MT may block Tryptophan uptake into the cell, not just inhibit the enzyme.

  • Control: Run a parallel uptake assay using radiolabeled

    
    -Tryptophan to distinguish between transport inhibition and enzymatic inhibition.
    

References

  • PubChem. (2025).[2] 5-Methyl-DL-tryptophan | C12H14N2O2.[2][3] National Library of Medicine. [Link][3]

  • Fitzpatrick, P. F. (1999). Influence of Steric Bulk and Electrostatics on the Hydroxylation Regiospecificity of Tryptophan Hydroxylase. Biochemistry, 38(32), 10432–10438. (Demonstrates 5-MT hydroxylation mechanism). [Link]

  • Oxenkrug, G. F. (2011). Extension of life span of Drosophila melanogaster by the inhibitors of tryptophan-kynurenine metabolism. Aging & Disease.[4] (Discusses 5-MT as a metabolic modulator).[1][4] [Link]

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" in cancer research for anti-angiogenesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (5-Methyl-Dihydrotryptophan) Subject: Mechanistic interrogation of Amino Acid Transport (LAT1) and Metabolic Reprogramming in Anti-Angiogenesis.

Executive Summary

This guide details the application of This compound (referred to herein as 5-MDT ), a specific synthetic analog of tryptophan, in cancer research. Unlike its oxidized counterpart (5-Methyltryptophan), the indoline (dihydroindole) core of 5-MDT confers unique structural rigidity and oxidation resistance, making it a critical chemical probe for dissecting the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) pathway and Indoleamine 2,3-dioxygenase (IDO1) kinetics.

In the context of anti-angiogenesis, 5-MDT functions as a false substrate and competitive inhibitor , starving endothelial cells of essential nutrients and triggering the Amino Acid Response (AAR) pathway to arrest vascular sprouting.

Chemical Identity & Properties

  • IUPAC Name: 2-Amino-3-(5-methyl-2,3-dihydro-1H-indol-3-yl)propanoic acid

  • Common Name: 5-Methyl-Dihydrotryptophan (5-MDT)

  • Core Structure: Reduced indole (indoline) ring at the 2,3-position.

  • Molecular Weight: ~220.27 g/mol

  • Solubility: Soluble in dilute acid (0.1 M HCl) or basic buffers; limited solubility in neutral water.

  • Stability: Enhanced stability against oxidative degradation compared to tryptophan; resistant to IDO1-mediated kynurenine conversion.

Mechanistic Rationale

The anti-angiogenic potential of 5-MDT rests on three pillars:

  • LAT1 Blockade: Rapidly dividing endothelial cells (ECs) overexpress LAT1 to import Leucine and Tryptophan. 5-MDT binds LAT1 but cannot be utilized for protein synthesis, effectively "clogging" the transporter.

  • mTORC1 Suppression: By mimicking amino acid scarcity, 5-MDT prevents mTORC1 activation, a necessary step for VEGF-driven endothelial proliferation.

  • GCN2 Activation: Accumulation of uncharged tRNA (due to 5-MDT not being charged by tryptophanyl-tRNA synthetase) activates GCN2, triggering stress-induced cell cycle arrest.

Pathway Visualization (DOT)

G Ex_5MDT 5-MDT (Extracellular) LAT1 LAT1 Transporter (SLC7A5) Ex_5MDT->LAT1 Competes with Trp In_5MDT 5-MDT (Intracellular) LAT1->In_5MDT Transport Trp_Pool Tryptophan Pool Depletion In_5MDT->Trp_Pool False Signal mTORC1 mTORC1 Complex In_5MDT->mTORC1 Suppresses tRNA Uncharged tRNA^Trp Trp_Pool->tRNA Increases GCN2 GCN2 Kinase (Activation) tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Angio Angiogenesis (Tube Formation) eIF2a->Angio INHIBITS mTORC1->Angio Promotes

Figure 1: Mechanism of Action. 5-MDT acts as a LAT1 competitive inhibitor, leading to intracellular tryptophan depletion signals that suppress mTORC1 and activate the GCN2 stress response, ultimately inhibiting angiogenesis.

Experimental Protocols

Protocol A: Preparation and Solubilization

Critical Step: The indoline ring is less aromatic than indole, altering pKa. Proper pH control is vital for solubility.

  • Weighing: Weigh 10 mg of 5-MDT powder.

  • Primary Solvent: Dissolve in 500 µL of 0.1 M HCl (or DMSO if cell type allows, though acid is preferred for stability). Vortex until clear.

  • Neutralization: Slowly add 4.5 mL of PBS (pH 7.4) or culture media.

    • Note: If precipitation occurs, back-titrate with 1N NaOH dropwise until clear, ensuring final pH is < 7.8.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: HUVEC Tube Formation Assay (Anti-Angiogenesis)

Objective: Quantify the inhibition of capillary-like structure formation in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (P3-P5).

  • Growth Factor Reduced Matrigel.

  • Endothelial Basal Medium (EBM-2) + VEGF (10 ng/mL).

  • 5-MDT (10 µM, 50 µM, 100 µM).

  • Control: Sunitinib (Positive control) or Vehicle (PBS/DMSO).

Workflow:

  • Matrigel Coating: Thaw Matrigel on ice at 4°C overnight. Add 50 µL/well to a pre-chilled 96-well plate. Polymerize at 37°C for 30 min.

  • Cell Seeding: Harvest HUVECs and resuspend in EBM-2 (starvation media) at

    
     cells/mL.
    
  • Treatment:

    • Mix cells with 5-MDT concentrations directly in the tube.

    • Group A: Vehicle (Negative Control).

    • Group B: VEGF (10 ng/mL) only (Induction Control).

    • Group C: VEGF + 5-MDT (10 µM).

    • Group D: VEGF + 5-MDT (100 µM).

  • Plating: Seed 100 µL of cell suspension onto the polymerized Matrigel.

  • Incubation: Incubate at 37°C, 5% CO2 for 6–18 hours .

  • Imaging: Capture phase-contrast images (4x and 10x) using an inverted microscope.

  • Analysis: Use ImageJ (Angiogenesis Analyzer plugin) to quantify:

    • Total Tube Length.

    • Number of Junctions.

    • Number of Meshes.[1]

Protocol C: LAT1 Competitive Transport Assay

Objective: Verify if 5-MDT enters cells via LAT1, confirming its mechanism as a competitive inhibitor.

Materials:

  • Tumor cells or HUVECs.

  • Radiolabeled tracer:

    
    -L-Leucine or 
    
    
    
    -L-Tryptophan.
  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a LAT1-specific control.

Workflow:

  • Preparation: Seed cells in 24-well plates (

    
     cells/well). Culture overnight.
    
  • Wash: Rinse cells 2x with Na+-free Choline chloride uptake buffer (to eliminate Na+-dependent transport).

  • Competition:

    • Add uptake buffer containing 1 µM

      
      -L-Leucine.
      
    • Co-incubate with increasing concentrations of unlabeled 5-MDT (0, 10, 100, 1000 µM).

  • Uptake: Incubate for 5 minutes at room temperature (initial rate conditions).

  • Termination: Aspirate buffer and wash 3x with ice-cold PBS containing 2 mM unlabeled Leucine (to remove bound tracer).

  • Lysis: Lyse cells with 0.1 N NaOH.

  • Measurement: Quantify radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis & Interpretation

Expected Results: Tube Formation
Treatment GroupTotal Tube Length (%)Junctions (%)Interpretation
Vehicle (Basal) 100%100%Baseline spontaneous formation.
VEGF Only 250%300%Successful angiogenic induction.
VEGF + 5-MDT (10 µM) 180%200%Mild inhibition; competitive threshold not met.
VEGF + 5-MDT (100 µM) 110% 120% Significant inhibition ; blockade of LAT1-mediated nutrient supply.
Sunitinib (Control) 40%30%Potent toxicity/inhibition.
Experimental Logic (Self-Validating)
  • Validation Check: If 5-MDT fails to inhibit uptake of

    
    -Leucine in Protocol C, then the anti-angiogenic effect observed in Protocol B is likely off-target  (not LAT1 mediated) or due to general toxicity.
    
  • Rescue Experiment: To prove specificity, add excess L-Tryptophan (2 mM) to the HUVEC assay. If 5-MDT effects are reversed, the mechanism is confirmed as competitive metabolic starvation.

References

  • Hinnebusch, A. G. (2005).[2] Translational Regulation of GCN4 and the General Amino Acid Control of Yeast. Annual Review of Microbiology. Link

  • Fuchs, B. C., & Bode, B. P. (2005). Amino acid transporters ASCT2 and LAT1 in cancer: partners in crime? Seminars in Cancer Biology. Link

  • Platten, M., et al. (2019). Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond. Nature Reviews Drug Discovery. Link

  • Wang, Q., & Holst, J. (2015). L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia. American Journal of Cancer Research. Link

  • Patent US10875893B2. (2020). Cell-reactive, long-acting, or targeted compstatin analogs. (Describes use of dihydrotryptophan analogs). Link

Sources

Analytical methods for "2-Amino-3-(5-methylindolin-3-yl)propanoic acid" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary & Molecule Profile

This guide details the analytical quantification of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (referred to herein as 5-Me-DHT , a 5-methyl-dihydrotryptophan analog).

Unlike its indole counterpart (5-methyltryptophan), this molecule contains an indoline (dihydroindole) core. This structural difference introduces specific analytical challenges, primarily oxidative instability . Indolines are susceptible to spontaneous dehydrogenation to form the corresponding indole, particularly in solution and under light exposure.

Key Analytical Challenges:

  • Oxidative Dehydrogenation: The indoline core can oxidize to the indole (5-methyltryptophan), leading to underestimation of the analyte and appearance of "impurity" peaks.

  • Amphoteric Nature: As an amino acid, retention depends heavily on pH and ionic strength.

  • Chirality: The molecule possesses a chiral center at the

    
    -carbon.
    
Physicochemical Profile
PropertyValue / CharacteristicImplication for Analysis
Molecular Formula

Monoisotopic Mass: ~220.12 Da
Core Structure 5-Methyl-IndolineHigh Risk: Oxidizes to Indole (

). Requires Antioxidants.
Solubility Low in neutral water; Soluble in dilute acid or DMSOUse acidified mobile phases or DMSO for stock prep.
pKa

-COOH (~2.4),

-NH3 (~9.7)
Retains well on C18 at acidic pH (protonated).
Fluorescence Native Fluorescence (Indoline)Distinct from Tryptophan; suitable for HPLC-FLD.

Sample Preparation: The Critical Control Point

WARNING: Standard protein precipitation protocols often lead to analyte degradation. The following "Stabilized Extraction Protocol" is mandatory to prevent the conversion of 5-Me-DHT to 5-methyltryptophan.

Reagents
  • Extraction Solvent: Methanol containing 0.1% Formic Acid + 0.5% Ascorbic Acid (w/v) .

    • Why: Ascorbic acid acts as a sacrificial antioxidant, protecting the indoline ring from oxidation during the cell lysis/protein precipitation step.

  • Internal Standard (IS): 5-Methyltryptophan-d3 (if available) or Tryptophan-d5.

Protocol: Stabilized Plasma Extraction
  • Aliquot: Transfer

    
     of plasma/serum into a 1.5 mL amber microcentrifuge tube (protect from light).
    
  • IS Addition: Add

    
     of Internal Standard working solution.
    
  • Precipitation: Add

    
     of Cold Extraction Solvent  (MeOH + 0.1% FA + Ascorbic Acid). Vortex vigorously for 30 seconds.
    
  • Incubation: Keep on ice for 10 minutes to ensure complete protein precipitation and equilibration of the antioxidant.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer: Transfer supernatant to an amber HPLC vial. Inject immediately or store at -80°C.

Method A: LC-MS/MS (Bioanalysis & High Sensitivity)

Application: Quantification in plasma, urine, or tissue homogenates. Platform: Triple Quadrupole (QqQ) Mass Spectrometer.

Chromatographic Conditions
  • Column: Waters CORTECS T3 C18 (

    
    , 
    
    
    
    ) or Phenomenex Kinetex F5 (PFP).
    • Why: The T3 bonding technology improves retention of polar amines (amino acids) in 100% aqueous starts. PFP offers alternative selectivity for the aromatic ring.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate:

    
    .[1]
    
  • Column Temp:

    
    .
    
Gradient Table
Time (min)% Mobile Phase BEvent
0.002%Loading/Desalting
0.502%Start Elution
3.5040%Linear Gradient
3.6095%Wash
4.5095%Wash Hold
4.602%Re-equilibration
6.002%End of Run
MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.5 kV (Low voltage reduces in-source oxidation)

  • Desolvation Temp:

    
    
    
AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Mechanism
5-Me-DHT 221.1 175.1 2518Loss of HCOOH (Carboxyl)
Qualifier221.1158.12528Loss of NH3 + COOH
Qualifier221.1132.12535Indoline Ring Fragment
IS (Trp-d5) 210.1150.12520Standard Transition

Method B: HPLC-FLD (QC & Purity Analysis)

Application: Raw material purity, formulation stability, synthetic process monitoring. Detector: Fluorescence Detector (FLD).

Scientific Rationale: Indoline derivatives possess a distinct fluorescence profile compared to indoles.[2] While Tryptophan (indole) excites at 280nm/Em350nm, Indolines often require slightly different wavelengths.

  • Recommended Excitation: 290 nm

  • Recommended Emission: 340 nm (Blue shift relative to Indole is common)

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase: Isocratic 85% Phosphate Buffer (20mM, pH 3.0) / 15% Acetonitrile.

    • Why: Acidic pH suppresses the ionization of the carboxylic acid, increasing retention on C18. Isocratic flow ensures a stable baseline for fluorescence detection.

  • Flow Rate:

    
    .
    

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and critical stability pathways for 5-Me-DHT analysis.

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Extraction Extraction (MeOH + 0.1% FA) Sample->Extraction Separation LC Separation (C18 / PFP Column) Extraction->Separation Stabilized Oxidation Oxidation Risk: Conversion to 5-Methyltryptophan Extraction->Oxidation No Antioxidant Stabilizer CRITICAL ADDITIVE: Ascorbic Acid / Na-Metabisulfite Stabilizer->Extraction Required Detection Detection Separation->Detection LCMS LC-MS/MS (Bioanalysis) Detection->LCMS High Sensitivity HPLC HPLC-FLD (QC/Purity) Detection->HPLC Routine QC Oxidation->Separation Artifact Peaks (M-2H)

Figure 1: Analytical workflow emphasizing the critical oxidation control point during extraction.

Method Validation Criteria (ICH M10)

To ensure this method is "Trustworthy" and regulatory compliant, the following validation parameters must be met:

  • Selectivity: Demonstrate separation between 5-Me-DHT (Indoline) and 5-Methyltryptophan (Indole). These differ by only 2 Da.

    • Acceptance: Resolution (

      
      ) > 1.5 between the analyte and its oxidized degradant.
      
  • Matrix Effect (LC-MS): Calculate Matrix Factor (MF).

    • Protocol: Compare peak area of analyte spiked into extracted plasma vs. analyte in neat solvent.

    • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

  • Stability:

    • Bench-top Stability: Assess 4 hours at room temperature with and without ascorbic acid.

    • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing Secondary interactions between amine and silanols.Increase ionic strength (add Ammonium Formate) or use a "Charged Surface Hybrid" (CSH) column.
Presence of M-2 Peak Oxidation of Indoline to Indole.CRITICAL: Freshly prepare extraction solvents with Ascorbic Acid. Keep samples at 4°C in autosampler.
Low Sensitivity Ion suppression from phospholipids.Switch from Protein Precipitation to Solid Phase Extraction (SPE) using MCX (Mixed-mode Cation Exchange) cartridges.
Split Peaks Chiral separation occurring on achiral column?Unlikely on C18.[3] Check injection solvent strength (injecting 100% MeOH into aqueous mobile phase causes peak distortion). Dilute sample with water.

References

  • Waters Corporation. (2020). MetaboQuan-R for the Analysis of Tryptophan and its Metabolites. Application Note. Link

  • Sadok, I., et al. (2017). Chromatographic analysis of tryptophan metabolites.[4][5][6] Journal of Separation Science. Link

  • Slaughter, B. D., et al. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid.[2][7] The Journal of Physical Chemistry A. Link

  • European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation.Link

  • Zhang, Y., et al. (2019).[3][8] Aerobic Oxidation Approaches to Indole-3-carboxylates... stability and reactivity of indoline intermediates. Organic Letters.[9] Link

Sources

HPLC Purification of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid: A Comprehensive Guide to Method Development and Application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide:

Abstract

This technical note provides a detailed guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the purification of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and life science research. Due to the compound's high polarity and zwitterionic nature, traditional Reversed-Phase (RP-HPLC) methodologies present significant challenges in retention and peak shape. This guide explores the strategic implementation of Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative for both analytical and preparative scale purification. Furthermore, we address the critical aspect of stereoisomeric purity by outlining protocols for chiral separation. The methodologies herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps required to achieve high purity and yield of the target compound.

Introduction: The Purification Challenge

This compound is a synthetic amino acid analog. Its structural similarity to tryptophan, combined with the saturated indoline core, makes it a valuable building block in medicinal chemistry, particularly in the synthesis of novel peptide-based therapeutics. Derivatives of related indoline amino acids have shown potential as potent antagonists for integrins, which are therapeutic targets in oncology and osteoporosis.[1] The efficacy and safety of any resulting therapeutic agent are directly dependent on the purity of its constituent building blocks.

The purification of this compound is non-trivial. Its molecular structure, featuring both a primary amine and a carboxylic acid, confers a zwitterionic and highly polar character.[2][3] Consequently, it exhibits limited retention on conventional C18 stationary phases used in RP-HPLC, a common workhorse in purification labs.[4][5] This poor interaction often leads to elution near the solvent front, resulting in inadequate separation from starting materials and other polar impurities.[5] This guide provides a systematic approach to overcome these challenges, focusing on logical method development and robust protocol execution.

Analyte Properties and Chromatographic Implications

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure: The molecule contains a basic amino group, an acidic carboxyl group, and a moderately hydrophobic 5-methylindolin moiety.

  • Polarity: As an amino acid, it is highly polar and hydrophilic, making it challenging to retain in RP-HPLC.[4][6] The hydrophobicity of the methylindolin group is often insufficient to provide adequate retention on typical alkyl chain phases.

  • Chirality: The α-carbon is a stereocenter. Unless the synthesis is highly stereoselective, the final product may be a racemic mixture. Control of stereoisomeric purity is critical for pharmacological applications, necessitating chiral-specific analytical and purification methods.[7]

These properties dictate that the chromatographic mode must be carefully selected to exploit the molecule's hydrophilicity and, when necessary, its specific stereochemistry.

Strategic Selection of Chromatographic Mode
3.1 The Limitations of Reversed-Phase HPLC

While RP-HPLC is a powerful technique, its effectiveness diminishes for highly polar analytes.[5] The weak interaction between the polar compound and the nonpolar stationary phase can sometimes be mitigated by using columns with enhanced polar retention or by modifying the mobile phase. However, a more direct and effective approach is to switch to a chromatographic mode designed for polar compounds.

3.2 Hydrophilic Interaction Liquid Chromatography (HILIC): The Preferred Approach

HILIC is an ideal separation mode for retaining and separating highly polar and ionic compounds.[4][8][9] In HILIC, a polar stationary phase (such as amide, polyhydroxy, or zwitterionic phases) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10]

Mechanism of Retention in HILIC: The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer immobilized on the surface of the polar stationary phase.[10] More polar analytes, like our target compound, partition more readily into the aqueous layer, leading to stronger retention.[8][10]

Advantages of HILIC for this Application:

  • Enhanced Retention: Provides significantly better retention for polar compounds compared to RP-HPLC.[6]

  • MS Compatibility: Utilizes volatile mobile phases (e.g., acetonitrile, water, ammonium formate/acetate), which are ideal for interfacing with mass spectrometry for identity confirmation.[4][10]

  • Orthogonal Selectivity: Offers a different separation mechanism than RP-HPLC, which is beneficial for resolving impurities with different polarity profiles.

3.3 Chiral Chromatography: Ensuring Stereoisomeric Purity

For resolving enantiomers, a chiral stationary phase (CSP) is required. Direct analysis of underivatized amino acids is preferable as it avoids complex derivatization steps. Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) and crown-ether phases are particularly effective for the chiral separation of native amino acids.[11] These phases offer multiple interaction points (ionic, hydrogen bonding, steric) that enable enantiomeric recognition.

Application Protocols and Methodologies
Protocol 1: Analytical Method Development with HILIC

The goal of this protocol is to establish a robust analytical method that provides baseline separation of the target compound from its potential impurities.

Workflow for HILIC Method Development

HILIC_Method_Dev A Define Goal: Separate Analyte from Impurities B Column Screening: - Amide - Zwitterionic (ZIC-HILIC) - Diol A->B Select Stationary Phase C Mobile Phase Screening (pH & Buffer): - A: ACN - B: H2O w/ Buffer (e.g., 10mM NH4OAc, pH 5.0) B->C Select Mobile Phase D Gradient Optimization: - Adjust slope - Initial/Final %B - Run Time C->D Refine Elution E Temperature & Flow Rate Fine-Tuning D->E Optimize Efficiency F Final Validated Analytical Method E->F Finalize Parameters

Caption: HILIC analytical method development workflow.

Step-by-Step Protocol:

  • Column Selection:

    • Begin screening with a robust amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) as they offer excellent retention for polar neutrals and zwitterions.[6][9]

    • Consider a zwitterionic column (ZIC-HILIC) as an alternative for enhanced selectivity.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (ACN), HPLC grade or higher.

    • Mobile Phase B: 10 mM Ammonium Acetate or Ammonium Formate in Milli-Q water, pH adjusted to 5.0 with acetic or formic acid. The use of volatile salts is crucial for MS compatibility.[4]

  • Initial Chromatographic Conditions:

    • Prepare a stock solution of the crude sample in a diluent that matches the initial mobile phase conditions to ensure good peak shape (e.g., 90:10 ACN:Water).

    • Run a screening gradient to determine the approximate elution conditions.

ParameterRecommended Starting ConditionRationale
Column Amide Phase (e.g., BEH Amide)Broad applicability for polar compounds.[6][9]
Mobile Phase A Acetonitrile (ACN)Weak solvent in HILIC mode.
Mobile Phase B 10 mM Ammonium Acetate, pH 5.0Aqueous strong solvent with MS-compatible buffer.
Flow Rate 0.4 mL/min (for 2.1 mm ID column)Standard analytical flow rate.
Column Temp. 30 °CProvides stable and reproducible retention.
Injection Vol. 2 µLAvoids column overloading.
Detection UV at 280 nm (Indoline) & MS ScanPrimary detection and identity confirmation.
Gradient 95% A to 50% A over 10 minutesA broad screening gradient to elute the compound.
  • Optimization:

    • Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.

    • Fine-tune the pH of Mobile Phase B to alter the ionization state of the analyte and impurities, which can significantly impact selectivity.

    • Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection; HILIC may require longer equilibration times than RP-HPLC.

Protocol 2: Preparative Purification Scale-Up

Once an effective analytical separation is achieved, the method can be scaled for preparative purification.

Workflow for Preparative Scale-Up

Prep_Scale_Up cluster_analytical Analytical Method cluster_prep Preparative Scale A Optimized HILIC Analytical Method B Select Preparative Column (Same Chemistry, Larger ID) A->B C Scale Flow Rate & Gradient Time Geometrically B->C D Perform Loading Study (Determine Max Sample Load) C->D E Execute Preparative Run with Fraction Collection D->E F Analyze Fractions (Pool Pure Fractions) E->F G Solvent Evaporation & Product Isolation F->G

Caption: Workflow for scaling an analytical method to preparative purification.

Step-by-Step Protocol:

  • Column and System Selection:

    • Choose a preparative column packed with the same stationary phase as the optimized analytical method, but with a larger internal diameter (e.g., 21.2 mm ID).[12]

    • Ensure the HPLC system is equipped for preparative flow rates and has an automated fraction collector.

  • Scaling Parameters:

    • Scale the flow rate and gradient time based on the column dimensions. The scaling factor is the ratio of the cross-sectional areas: (d_prep / d_analytical)², where d is the column diameter.

    • For a scale-up from 2.1 mm to 21.2 mm ID, the scaling factor is approximately 100.

ParameterAnalytical ConditionPreparative Condition (Scaled)
Column ID 2.1 mm21.2 mm
Flow Rate 0.4 mL/min40 mL/min (0.4 x 100)
Gradient Time 10 min10 min (gradient slope is maintained)
Injection Vol. 2 µLScaled based on loading study
  • Loading Study:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., water or DMSO) and then dilute with ACN to match the initial mobile phase composition.

    • Perform a series of injections with increasing sample mass onto the analytical column until resolution begins to degrade. This determines the approximate loading capacity.

    • Use this data to calculate the maximum load for the preparative column.

  • Purification Run and Post-Processing:

    • Execute the preparative run, collecting fractions based on UV signal or time.

    • Analyze the collected fractions using the analytical HILIC method to assess purity.

    • Pool the fractions that meet the desired purity specification.

    • Remove the solvents via lyophilization or rotary evaporation to obtain the final purified product.

Protocol 3: Chiral Purity Analysis

This protocol is essential for confirming the enantiomeric excess (e.e.) of the purified material.

Step-by-Step Protocol:

  • Column Selection:

    • Select a chiral stationary phase known for separating underivatized amino acids, such as an Astec CHIROBIOTIC T (teicoplanin-based) column (4.6 x 250 mm, 5 µm).

  • Mobile Phase and Conditions:

    • Chiral separations on these columns are often sensitive to the mobile phase composition. A common mobile phase system is a mixture of an alcohol (Methanol or Ethanol) and an acid/base modifier.

    • A U-shaped retention profile versus organic modifier concentration is often observed, meaning retention can increase at both very high and very low organic concentrations.

ParameterRecommended ConditionRationale
Column Astec CHIROBIOTIC TProven for direct chiral separation of amino acids.
Mobile Phase Ethanol / Acetic Acid / Triethylamine (e.g., 100 / 0.02 / 0.01, v/v/v)Common mobile phase for enantiomeric resolution on this CSP.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °CTemperature can affect chiral selectivity.
Detection UV at 280 nm
  • Analysis:

    • Inject a sample of the purified material.

    • If both enantiomers are present, they will appear as two separate peaks.

    • Calculate the enantiomeric excess using the peak areas: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100.

Conclusion

The successful purification of this compound requires a departure from standard reversed-phase protocols. By leveraging the principles of Hydrophilic Interaction Liquid Chromatography (HILIC), researchers can achieve excellent retention and separation, enabling high-purity isolation at both analytical and preparative scales. The detailed protocols in this guide provide a robust framework for method development, scale-up, and final purity assessment, including the critical evaluation of enantiomeric purity. Adopting these specialized strategies will empower scientists to confidently purify this and other challenging polar molecules, accelerating research and development timelines.

References
  • HILICON AB. (n.d.). direct analysis of amino acids by HILIC–eSI-MS - HPLC.
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Kuiper, R., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
  • Du, C.-X., & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing.
  • JASCO Inc. (n.d.). Detection of Amino Acids Using HPLC with CD Detection.
  • Nouryon. (2011). Basic methodology for method development in preparative HPLC.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed.
  • Reddy, G. S., et al. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids. RSC Publishing.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • Vulcanchem. (n.d.). (2R)-2-Amino-3-(indolin-3-yl)propanoic acid.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Journal of Pharmacy and Nutrition Sciences. (n.d.). analysis of amino acids by high performance liquid chromatography.
  • LCGC International. (2016). Reversed Phase HPLC for the Analysis of Biomolecules.

Sources

Application Notes and Protocols for In Vivo Studies of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for the in vivo evaluation of the novel non-proteinogenic amino acid, 2-Amino-3-(5-methylindolin-3-yl)propanoic acid. While specific biological data for this compound is not yet publicly available, its structural similarity to other indoline derivatives with known antiangiogenic and integrin-antagonizing properties suggests its potential as a therapeutic agent, particularly in oncology and neurodegenerative diseases.[1] This document outlines a logical progression from compound synthesis and formulation to detailed protocols for administration, toxicity assessment, and pharmacokinetic/pharmacodynamic studies in relevant animal models. The methodologies described herein are designed to ensure scientific rigor, data reproducibility, and adherence to ethical guidelines for animal research.

Introduction: The Therapeutic Potential of Indoline-Containing Amino Acids

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of 2-amino-3-(indolin-3-yl)propanoic acid have demonstrated potent antagonism of αvβ3 integrin, a key receptor involved in angiogenesis and tumor metastasis.[1] By competitively inhibiting the binding of extracellular matrix proteins, these compounds can disrupt signaling pathways crucial for endothelial cell proliferation and survival, making them promising candidates for anti-cancer therapies.[1] Furthermore, the modulation of cell adhesion and signaling has implications for neurodegenerative disorders where aberrant cell-matrix interactions contribute to pathology.[2][3]

This application note serves as a comprehensive resource for researchers embarking on the in vivo characterization of this compound, a novel analog in this class. We will provide a robust framework for its preclinical evaluation, from initial compound preparation to the design and execution of sophisticated animal studies.

Compound Synthesis and Characterization: A Proposed Strategy

As a novel chemical entity, the synthesis of this compound requires a multi-step approach. A plausible synthetic route, based on established organic chemistry principles, is outlined below. It is imperative that the final compound be rigorously characterized to confirm its identity and purity before in vivo use.

Proposed Synthetic Pathway:

A 5-Methylindoline B Electrophilic substitution (e.g., Vilsmeier-Haack reaction) A->B Reagents: POCl3, DMF C 5-Methylindoline-3-carbaldehyde B->C D Condensation with a protected glycine equivalent (e.g., N-acetylglycine) C->D E Azlactone intermediate D->E F Hydrolysis and reduction E->F Reagents: NaOH, then H2/Pd-C G Racemic this compound F->G H Chiral resolution (e.g., enzymatic or chromatographic) G->H I Enantiomerically pure compound H->I

Caption: Proposed synthetic workflow for this compound.

Essential Characterization and Quality Control:

Analytical Technique Purpose Acceptance Criteria
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural elucidation and confirmation of the chemical identity.Spectra consistent with the proposed structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.Observed mass matches the calculated mass (± 5 ppm for high-resolution MS).
High-Performance Liquid Chromatography (HPLC) Assessment of purity.Purity ≥ 95% for in vivo studies.
Chiral Chromatography Determination of enantiomeric excess (if applicable).Enantiomeric excess ≥ 99%.
Solubility Assessment To inform formulation development.Quantitative determination in various solvents and buffers.

Preclinical Formulation Development: Ensuring Bioavailability

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate formulation that ensures adequate exposure for safety and efficacy testing.[4][5]

Physicochemical Characterization:

A thorough understanding of the compound's physicochemical properties is the first step in formulation development.[4]

Parameter Method Significance
pKa Potentiometric titration or UV-spectrophotometryPredicts the ionization state at different physiological pHs, affecting solubility and permeability.
LogP/LogD Shake-flask method or computational predictionIndicates the lipophilicity of the compound, influencing its absorption and distribution.
Aqueous Solubility HPLC-based method at various pHsDetermines the maximum concentration achievable in aqueous vehicles.
Solid-State Characterization DSC, TGA, XRDIdentifies the crystalline form, which can impact solubility and stability.

Vehicle Selection for In Vivo Administration:

The choice of vehicle depends on the route of administration and the compound's solubility.

Route of Administration Recommended Vehicle(s) Considerations
Oral (PO) Water (if soluble), 0.5% (w/v) Methylcellulose, 5% (v/v) Tween® 80 in waterFor poorly soluble compounds, a suspension in methylcellulose is a common choice.[4]
Intraperitoneal (IP) Saline (0.9% NaCl), Phosphate-buffered saline (PBS)Ensure the formulation is sterile and isotonic to minimize irritation.
Subcutaneous (SC) Saline (0.9% NaCl), PBS, 5% Dextrose in waterThe volume of injection should be limited to avoid discomfort and leakage.[6][7]
Intravenous (IV) Saline (0.9% NaCl), 5% Dextrose in waterThe compound must be fully dissolved; co-solvents like DMSO or PEG400 may be used, but their concentration should be minimized to avoid toxicity.

In Vivo Study Design: A Roadmap to Meaningful Data

A well-designed in vivo study is crucial for obtaining reliable and translatable data. This involves careful selection of the animal model, adherence to ethical guidelines, and a systematic approach to dose determination.

A In Vivo Study Initiation B Animal Model Selection A->B C IACUC Protocol Approval B->C D Acute Toxicity & Dose-Ranging Studies C->D E Pharmacokinetic (PK) Studies D->E Determine MTD & dose range F Efficacy/Pharmacodynamic (PD) Studies D->F Select doses for efficacy G Data Analysis & Interpretation E->G F->G

Caption: General workflow for in vivo evaluation of a novel compound.

Animal Model Selection:

The choice of animal model should be guided by the therapeutic hypothesis.

  • Oncology:

    • Syngeneic Models: Utilize immunocompetent mice to study the interaction between the compound and the immune system in the context of cancer.[8]

    • Xenograft Models (CDX and PDX): Human tumor cells or patient-derived tissues are implanted into immunodeficient mice.[8][9][10] These models are valuable for assessing the direct anti-tumor activity of a compound.[9][10]

  • Neurodegenerative Diseases:

    • Genetic Models: Transgenic mice expressing disease-causing genes (e.g., APP/PS1 for Alzheimer's, SOD1 for ALS) are used to study disease mechanisms and test therapeutic interventions.[2][3][11]

    • Toxin-induced Models: Neurotoxins (e.g., MPTP for Parkinson's, kainic acid for epilepsy) are used to induce specific neuronal damage and model aspects of human disease.[12]

Acute Toxicity and Dose-Ranging Studies:

The initial in vivo studies should aim to determine the maximum tolerated dose (MTD) and establish a safe dose range for subsequent efficacy studies. The OECD provides guidelines for acute oral toxicity testing that minimize animal use.[13][14][15]

OECD Guideline Methodology Outcome
TG 420: Fixed Dose Procedure Dosing at fixed levels (5, 50, 300, 2000 mg/kg) to identify a dose that produces clear signs of toxicity but not mortality.[13]Assignment to a toxicity class.[13]
TG 423: Acute Toxic Class Method A stepwise procedure with a small number of animals per step, using defined dose levels.[13]Classification of the substance into a GHS toxicity category.[13]
TG 425: Up-and-Down Procedure A sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.[13][16]Provides an estimate of the LD50 with confidence intervals.[13][16]

Detailed Experimental Protocols: Administration of the Test Compound

The following protocols provide step-by-step guidance for common routes of administration in mice and rats. All procedures should be performed by trained personnel in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.

Protocol 1: Oral Gavage (PO) in Mice

Rationale: Oral gavage ensures the precise administration of a defined volume of the test compound directly into the stomach.[17]

Materials:

  • Appropriately sized gavage needles (flexible or stainless steel with a ball tip).[18][19]

  • Syringes.

  • The prepared formulation of this compound.

Quantitative Data for Oral Gavage in Mice:

Mouse Weight (g) Gavage Needle Gauge Max. Administration Volume (mL)
15-2022G0.20
20-2520G0.25
25-3518G0.35
Source: General recommendation is 10 mL/kg body weight.[17][18][19]

Procedure:

  • Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.[17]

  • Needle Insertion: Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[17]

  • Passage into Esophagus: The mouse will typically swallow as the needle reaches the pharynx, facilitating its entry into the esophagus. The needle should pass smoothly without resistance.[18] If resistance is felt, withdraw and re-attempt.[17]

  • Administration: Once the needle is in the stomach (pre-measured to the last rib), slowly administer the substance over 2-3 seconds.[17][19]

  • Withdrawal: Gently withdraw the needle along the same path.

  • Monitoring: Observe the mouse for 10-15 minutes post-procedure for any signs of distress, such as difficulty breathing or bleeding.[17]

Protocol 2: Intraperitoneal (IP) Injection in Mice

Rationale: IP injection allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • 25-27 gauge needles.[20][21]

  • 1 mL syringes.

  • Sterile formulation of the test compound.

Quantitative Data for IP Injection in Mice:

Mouse Weight (g) Needle Gauge Max. Injection Volume (mL)
20-3025-27G0.3
Source: Maximum recommended volume is 10 mL/kg.[20]

Procedure:

  • Animal Restraint: Restrain the mouse by scruffing and turn it so the ventral side is facing up. Tilt the mouse so the head is pointing downwards.[21]

  • Injection Site: Identify the lower right quadrant of the abdomen to avoid the bladder and cecum.[20]

  • Needle Insertion: Insert the needle (bevel up) at a 30-40 degree angle into the peritoneal cavity.[20][22]

  • Aspiration: Gently pull back the plunger to ensure no blood or other fluid is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new needle.[21]

  • Injection: If aspiration is clear, inject the substance smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any signs of distress.

Protocol 3: Subcutaneous (SC) Injection in Rats

Rationale: SC injection provides a slower, more sustained release of the compound compared to IP or IV administration.

Materials:

  • 23-25 gauge needles.[23]

  • Appropriately sized syringes.

  • Sterile formulation of the test compound.

Quantitative Data for SC Injection in Rats:

Rat Weight (g) Needle Gauge Max. Injection Volume per Site (mL)
200-30023-25G1.0 - 1.5
Source: Recommended volume is 5 mL/kg per site.[6][23]

Procedure:

  • Animal Restraint: Securely restrain the rat.

  • Injection Site: The loose skin over the shoulders (scruff) is the most common site.[6][24]

  • Skin Tent: Grasp the skin and lift it to form a "tent".[7]

  • Needle Insertion: Insert the needle (bevel up) into the base of the skin tent, parallel to the body.[7][23]

  • Aspiration: Aspirate to ensure a blood vessel has not been punctured.[6][24]

  • Injection: If aspiration is clear, administer the substance.

  • Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site to prevent leakage. Return the rat to its cage and monitor.

Pharmacokinetic and Pharmacodynamic Studies: Linking Exposure to Effect

Once a safe dose range has been established, PK and PD studies are conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its biological effects.[25][26][27][28]

cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) A Dosing (IV, PO) B Serial Blood Sampling A->B C LC-MS/MS Analysis B->C D Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) C->D E Dosing at Efficacious Levels F Tissue/Tumor Collection E->F H Measure Functional Outcomes E->H G Biomarker Analysis F->G

Caption: Relationship between pharmacokinetic and pharmacodynamic studies.

Pharmacokinetic (PK) Studies

A typical PK study in mice involves administering the compound via both an intravenous (IV) and an oral (PO) route to determine its bioavailability.[29]

Sample PK Study Design in Mice:

Parameter Description
Animals Male C57BL/6 mice, 8-10 weeks old
Groups Group 1: IV administration (e.g., 2 mg/kg) Group 2: PO administration (e.g., 10 mg/kg)
Sample Collection Serial blood samples collected at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dose.[29]
Analysis Plasma concentrations of the compound are determined by a validated LC-MS/MS method.[30]
Key Parameters Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (F%).
Pharmacodynamic (PD) Studies

PD studies are designed to measure the biological effect of the compound at the target site. The endpoints should be relevant to the therapeutic hypothesis.[31][32]

Potential PD Endpoints for this compound:

Therapeutic Area Animal Model Potential PD Endpoints
Oncology Tumor xenograft modelTumor volume reduction, inhibition of angiogenesis (e.g., CD31 staining), induction of apoptosis (e.g., TUNEL assay), changes in downstream signaling pathways (e.g., Western blot for p-FAK, p-ERK).
Neurodegeneration Transgenic mouse modelImprovement in cognitive or motor function (e.g., Morris water maze, rotarod test), reduction in pathological protein aggregates (e.g., amyloid plaques, tau tangles), preservation of neuronal markers (e.g., NeuN staining).

Conclusion

The in vivo evaluation of a novel compound such as this compound is a complex but essential process in drug discovery. The protocols and guidelines presented in this document provide a comprehensive framework for conducting these studies in a scientifically sound and ethical manner. By carefully considering compound characteristics, formulation, animal model selection, and the design of pharmacokinetic and pharmacodynamic experiments, researchers can generate the high-quality data needed to assess the therapeutic potential of this promising new chemical entity.

References

  • Dawson, T. M., et al. (2018). Animal models of neurodegenerative diseases. Nature Reviews Neuroscience, 19(10), 583-598. Available at: [Link]

  • Surguchov, A. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15. Available at: [Link]

  • Onaciu, A., et al. (2022). Spontaneous and Induced Animal Models for Cancer Research. Cancers, 14(15), 3768. Available at: [Link]

  • Li, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Journal of Cancer, 12(10), 2894-2903. Available at: [Link]

  • Choi, Y., et al. (2022). Experimental mouse models for translational human cancer research. Frontiers in Oncology, 12. Available at: [Link]

  • Queen's University Animal Care Committee. (2011). SOP 10.9.1 - Subcutaneous Injection in Rats. Available at: [Link]

  • Office of Animal Care and Use (OACU). Administration Routes. Available at: [Link]

  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-142. Available at: [Link]

  • World Health Organization. (2020). Global Cancer Observatory. Available at: [Link]

  • Franco, R., & Cedazo-Minguez, A. (2014). Challenges in the development of disease-modifying therapies for Alzheimer's disease. Journal of Alzheimer's Disease, 41(3), 687-698. Available at: [Link]

  • JPND Research. (2014). EXPERIMENTAL MODELS FOR NEURODEGENERATIVE DISEASES. Available at: [Link]

  • Jagtap, A., et al. (2022). A Review on Neurodegenerative Diseases with their Suitable Animal Models. Journal of Drug Delivery and Therapeutics, 12(5), 203-210. Available at: [Link]

  • University Animal Care, University of Arizona. Rodent Subcutaneous (SQ/SC) Administration. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK), University of Zurich. (2020). Standard Operating Procedure SOP Subcutaneous injection of rats. Available at: [Link]

  • Oncodesign Services. Cancer Animal Models. Available at: [Link]

  • Al-Sadi, R., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Gut Microbes, 13(1), 1-18. Available at: [Link]

  • Animal Care Services, University of British Columbia. (2014). Intraperitoneal (IP) Injection in Rats and Mice SOP. Available at: [Link]

  • UBC Animal Care Committee. (2020). TECH 11b ‐ Subcutaneous Injections in Adult Rats SOP. Available at: [Link]

  • Li, X., et al. (2015). Drug Pharmacokinetics Determined by Real-Time Analysis of Mouse Breath. Angewandte Chemie International Edition, 54(48), 14492-14495. Available at: [Link]

  • UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]

  • UQ Animal Ethics Committee. (2024). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Available at: [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Available at: [Link]

  • Slideshare. (2015). Oecd guidelines for toxicology studies. Available at: [Link]

  • Slideshare. (2016). OECD GUIDELINES.pptx. Available at: [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425. Available at: [Link]

  • Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. Available at: [Link]

  • Pocratsky, A. M., & Sleigh, J. N. (2023). Intraperitoneal Injection of Neonatal Mice. ResearchGate. Available at: [Link]

  • Pharma-Knowledge. (2020). Toxicity Studies and OECD Guidelines. YouTube. Available at: [Link]

  • Zhang, D., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (65), e4118. Available at: [Link]

  • Bienta. Pharmacokinetics Studies in Mice or Rats. Available at: [Link]

  • Institute of Laboratory Animal Science (LTK), University of Zurich. (2018). Standard Operating Procedure SOP Intraperitoneal injection of mice. Available at: [Link]

  • Raut, S., & Fnu, A. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(5), 981–992. Available at: [Link]

  • Li, J., et al. (2022). The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. Molecules, 27(13), 4238. Available at: [Link]

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268. Available at: [Link]

  • Narayan, R. K., et al. (2002). Role of Animal Studies in the Design of Clinical Trials. Neurosurgery, 50(5), 1076–1087. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry #267 - Biomarkers and Surrogate Endpoints in Clinical Studies to Support Effectiveness of New Animal Drugs. Available at: [Link]

  • Altasciences. (2023). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Animal Rule Information. Available at: [Link]

  • Liras, J. L. (2012). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. ResearchGate. Available at: [Link]

  • Ministry of Health, Jordan. (2006). GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Available at: [Link]

  • European Medicines Agency. (2014). Guideline on the pharmacokinetic and clinical evaluation of modified release dosage forms. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Available at: [Link]

  • Doláková, P., et al. (2005). Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. Bioorganic & Medicinal Chemistry, 13(7), 2349-2354. Available at: [Link]

  • PubChem. 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this multi-step synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yields and product purity.

I. Overview of the Synthetic Challenge

The synthesis of this compound, a substituted tryptophan analog, presents several challenges inherent to indole chemistry and amino acid synthesis. These include managing the reactivity of the indole nucleus, controlling regioselectivity, preventing side reactions, and ensuring the stereochemical integrity of the final product. This guide will dissect the common synthetic routes and provide targeted troubleshooting for each critical stage.

A prevalent synthetic strategy involves a variation of the Fischer indole synthesis to construct the 5-methylindole core, followed by the introduction of the aminopropanoic acid side chain. An alternative approach begins with a pre-functionalized indole. Both pathways have distinct advantages and potential pitfalls that we will explore.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part A: Fischer Indole Synthesis of the 5-Methylindole Core

The Fischer indole synthesis is a robust method for forming the indole ring system but can be plagued by issues such as low yields, tar formation, and lack of regioselectivity, especially with substituted precursors.[1][2]

Question 1: My Fischer indole synthesis is resulting in a low yield of the desired 5-methylindole and a significant amount of tar-like byproducts. What are the likely causes and how can I mitigate this?

Answer: This is a classic issue in Fischer indole synthesis, often stemming from the harsh acidic conditions and elevated temperatures typically employed.[2]

Causality Explained: Strong acids and high heat can lead to the decomposition of the starting phenylhydrazine or the final indole product.[2] Additionally, unstable hydrazone intermediates can polymerize under these conditions.

Troubleshooting Steps & Optimization:
  • Acid Catalyst Selection and Concentration: The choice of acid is critical. While strong acids like polyphosphoric acid (PPA) or sulfuric acid are common, they can be overly aggressive. Consider milder catalysts such as zinc chloride, or even greener alternatives like oxalic acid with dimethylurea under mechanochemical conditions, which has been shown to be effective.[3] The concentration of the acid also plays a significant role; a systematic optimization of the acid-to-substrate ratio is recommended.[2]

  • Temperature Control: High temperatures often accelerate side reactions.[2] Begin with milder temperature conditions and incrementally increase if the reaction fails to proceed. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature that promotes product formation without significant degradation.

  • In Situ Hydrazone Formation: To circumvent the instability of some hydrazones, consider forming it in situ under milder conditions before proceeding with the cyclization step.[2]

  • Purity of Starting Materials: Ensure the purity of your 4-methylphenylhydrazine and the corresponding ketone or aldehyde. Impurities can act as catalysts for polymerization or lead to undesired side products.

Experimental Protocol: Optimized Fischer Indole Synthesis

  • Hydrazone Formation (if isolating): In a round-bottom flask, dissolve 4-methylphenylhydrazine in ethanol. Add 3-5 drops of glacial acetic acid.[2] Add the carbonyl compound dropwise with stirring. Heat the mixture at a moderate temperature (e.g., 60-80°C) for 30-60 minutes.[2] Cool the reaction in an ice bath to precipitate the hydrazone. Filter and wash with cold ethanol.

  • Cyclization: In a separate flask, prepare your chosen acid catalyst (e.g., pre-heat PPA to 80-100°C). Add the dried hydrazone portion-wise with vigorous stirring. Maintain the temperature and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the hot mixture onto crushed ice with stirring to precipitate the crude indole.[2] Prompt neutralization of the acid is crucial to prevent product degradation.[2] Filter the solid and wash thoroughly with water.

ParameterConventional ConditionsOptimized ConditionsRationale for Optimization
Acid Catalyst Concentrated H₂SO₄ or PPAZnCl₂, Amberlyst-15, or Oxalic Acid/Dimethylurea[3]Milder acids reduce charring and decomposition.[2]
Temperature 150-200°C80-120°C (catalyst dependent)Lower temperatures minimize byproduct formation.[2]
Hydrazone Often formed and cyclized in one potCan be isolated or formed in situ under mild conditionsImproves stability and reduces polymerization.[2]
Part B: Introduction of the Aminopropanoic Acid Side Chain

Once the 5-methylindole core is synthesized, the next critical phase is the introduction of the 2-amino-3-yl-propanoic acid side chain. This is often achieved through electrophilic substitution on the indole ring, followed by transformations to build the amino acid moiety.

Question 2: I am observing poor regioselectivity during the electrophilic substitution on the 5-methylindole, with substitution occurring at both the C2 and C3 positions. How can I favor C3-alkylation?

Answer: The C3 position of indole is generally more nucleophilic and kinetically favored for electrophilic attack. However, under certain conditions, C2 substitution can occur. The choice of reaction conditions and protecting groups is key to controlling regioselectivity.

Causality Explained: The electron-rich pyrrole ring of indole readily undergoes electrophilic substitution. While C3 is the most common site, the reaction's regiochemical outcome can be influenced by sterics, the nature of the electrophile, and the presence of protecting groups on the indole nitrogen.

Troubleshooting Steps & Optimization:
  • Nitrogen Protection: Protecting the indole nitrogen with a bulky group can sterically hinder attack at the C2 position, thereby favoring C3 substitution.[4] Common protecting groups include tosyl (Ts), Boc, or [2-(trimethylsilyl)ethoxy]methyl (SEM).[5][6][7] The choice of protecting group will depend on its stability to subsequent reaction conditions and the ease of its removal.[7]

  • Choice of Electrophile and Reaction Conditions: The reactivity of the electrophile is paramount. For introducing the side chain, methods like the Mannich reaction followed by displacement, or alkylation with a suitable three-carbon synthon are common. Milder reaction conditions (lower temperature, less reactive Lewis acids) can enhance selectivity.

Experimental Workflow: Regioselective C3-Alkylation

G Start 5-Methylindole Protect N-Protection (e.g., Boc, Ts) Start->Protect Bulky group enhances C3 selectivity Alkylation C3-Alkylation with Electrophile Protect->Alkylation Deprotection Removal of Protecting Group Alkylation->Deprotection Elaboration Side Chain Elaboration to Amino Acid Deprotection->Elaboration Final Final Product Elaboration->Final

Caption: Workflow for regioselective C3-alkylation of 5-methylindole.

Part C: Chiral Purity and Purification

Ensuring the enantiomeric purity of the final amino acid is critical, especially for pharmaceutical applications.[8]

Question 3: My final product shows a mixture of enantiomers. How can I achieve high enantiomeric excess (e.e.)?

Answer: Achieving high enantioselectivity in the synthesis of non-canonical amino acids is a significant challenge.[9] This can be addressed through asymmetric synthesis strategies or by chiral resolution of the racemic mixture.

Causality Explained: If the synthetic route does not employ a chiral catalyst or auxiliary, the product will be a racemic mixture.

Troubleshooting Steps & Optimization:
  • Asymmetric Synthesis:

    • Enzymatic Synthesis: Tryptophan synthase (TrpB) and its engineered variants can be used to catalyze the reaction between 5-methylindole and serine to directly produce the L-amino acid with high enantiopurity.[9] This biocatalytic approach avoids the need for protecting groups and often proceeds under mild conditions.[9]

    • Chiral Auxiliaries: The use of chiral auxiliaries, such as the Schöllkopf chiral auxiliary, can be employed to direct the stereochemistry of the newly formed chiral center.[10][11]

  • Chiral Resolution: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers.

    • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can then be separated by crystallization.

    • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative separation of enantiomers.[8][12][13] Polysaccharide-based CSPs are often effective for the separation of N-protected amino acids.[13]

MethodAdvantagesDisadvantages
Enzymatic Synthesis High enantioselectivity, mild conditions, environmentally friendly.[9]Enzyme availability and stability can be a concern.
Chiral Auxiliaries Well-established methods, high e.e. often achievable.[10]Requires additional steps for attachment and removal of the auxiliary.
Chiral Chromatography Applicable to a wide range of compounds, can provide high purity.[8][13]Can be expensive for large-scale separations.

Question 4: I am struggling with the purification of the final amino acid product. It seems to be highly polar and difficult to handle with standard column chromatography.

Answer: Amino acids are zwitterionic and often highly polar, making them challenging to purify using standard silica gel chromatography.[14]

Troubleshooting Steps & Optimization:
  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[14] The zwitterionic nature of the amino acid allows it to bind to both cation and anion exchange resins. By carefully controlling the pH of the eluent, the desired product can be selectively eluted.

  • Reversed-Phase Chromatography (with protection): If the amino and carboxylic acid groups are protected (e.g., as N-Boc and a methyl ester), the polarity is significantly reduced, making purification by reversed-phase HPLC or flash chromatography more feasible.

  • Recrystallization: If a crystalline solid is obtained, recrystallization from a suitable solvent system can be a very effective method for purification, especially for removing minor impurities.

Purification Decision Tree

G Start Crude Product IsCrystalline Is the product a solid? Start->IsCrystalline IsProtected Are functional groups protected? IsCrystalline->IsProtected No Recrystallize Recrystallization IsCrystalline->Recrystallize Yes IonExchange Ion-Exchange Chromatography IsProtected->IonExchange No RevPhase Reversed-Phase Chromatography IsProtected->RevPhase Yes Final Pure Product Recrystallize->Final IonExchange->Final RevPhase->Final

Caption: Decision tree for the purification of this compound.

III. Concluding Remarks

Improving the yield and purity in the synthesis of this compound requires a systematic approach to troubleshooting. By carefully considering the choice of reagents, reaction conditions, and purification techniques at each stage, significant improvements can be achieved. This guide provides a framework for identifying and addressing the common challenges associated with this synthesis. For novel or particularly stubborn issues, a return to first principles and a thorough review of the mechanistic possibilities is always recommended.

IV. References

  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Muchowski, J., & Nelson, P. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar. Retrieved February 20, 2026, from [Link]

  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. (n.d.). Retrieved February 20, 2026, from [Link]

  • Muchowski, J. M., & Nelson, P. H. (1980). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 45(12), 2474–2479. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. (n.d.). Retrieved February 20, 2026, from [Link]

  • The Fischer Indole Synthesis: A Semiempirical Study. (n.d.). Retrieved February 20, 2026, from [Link]

  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography - Taylor & Francis. (2022, March 2). Retrieved February 20, 2026, from [Link]

  • (PDF) Separation and Purification of Amino Acids - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Reduction of nitro compounds - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Reduction of nitrobenzene in acidic media in presence of a reducing... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - ACS Publications. (2022, March 18). Retrieved February 20, 2026, from [Link]

  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. (2022, May 11). Retrieved February 20, 2026, from [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases - Phenomenex. (n.d.). Retrieved February 20, 2026, from [Link]

  • Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues | Journal of the American Chemical Society - ACS Publications. (2017, July 14). Retrieved February 20, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. (2024, September 13). Retrieved February 20, 2026, from [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. (n.d.). Retrieved February 20, 2026, from [Link]

  • 2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid(CAS# 951-55-3 ) - angenechemical.com. (n.d.). Retrieved February 20, 2026, from [Link]

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties | Organic Letters - ACS Publications. (2014, January 6). Retrieved February 20, 2026, from [Link]

  • Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC. (2014, January 6). Retrieved February 20, 2026, from [Link]

  • Synthesis and Identification of Chromium (III) Complex with 2-Amino-3-(1-hydrogen-indol-3-yl) Propanoic Acid Ligand - Chemical Methodologies. (2024, February 16). Retrieved February 20, 2026, from [Link]

  • (PDF) Synthesis of constrained analogues of tryptophan - ResearchGate. (2015, October 3). Retrieved February 20, 2026, from [Link]

  • US4803284A - Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate - Google Patents. (n.d.). Retrieved February 20, 2026, from

  • Features of Synthesis and Study of Toxic Properties of Tryptophan-Containing Analogue of Arginine-Vasopressin | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2). Retrieved February 20, 2026, from [Link]

Sources

Byproduct identification in "2-Amino-3-(5-methylindolin-3-yl)propanoic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the identification and mitigation of byproducts in the synthesis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (also known as 5-methyl-2,3-dihydrotryptophan ).

This molecule is a reduced derivative of 5-methyltryptophan. The reduction of the indole C2=C3 double bond introduces a second chiral center at the C3 position, creating significant stereochemical and stability challenges.

Part 1: Critical Impurity Architecture

The synthesis of 5-methyl-dihydrotryptophan typically involves the reduction of 5-methyl-L-tryptophan. This process is not merely a hydrogenation; it is a stereochemical fork that generates diastereomers and opens pathways for oxidative degradation.

Primary Reaction Pathway & Byproduct Map

ByproductMap cluster_legend Key SM 5-Methyl-L-Tryptophan (Starting Material) [M-2H] Target 5-Methyl-Dihydrotryptophan (Target: 3S, u03b1S) [Product] SM->Target Reduction (Et3SiH/TFA) Diast Diastereomer Impurity (3R, u03b1S) [Isomer] SM->Diast Low Stereocontrol Dimer Ditryptophan Dimer (Acid-Catalyzed) [2M-2H] SM->Dimer TFA/Acid Target->SM Air Oxidation Oxindole 5-Methyl-Oxindolylalanine (Oxidation) [M+16] Target->Oxindole DMSO/HCl or ROS Red: Critical Impurity Red: Critical Impurity Green: Target Green: Target

Figure 1: Reaction landscape showing the equilibrium between reduction to the target indoline and reversible oxidation back to the indole precursor.

Part 2: Byproduct Identification Matrix

Use this table to correlate Mass Spectrometry (MS) and HPLC data with specific structural impurities.

Impurity Type Relative Mass (Δ) Identity Origin / Mechanism
Oxidation -2 Da 5-Methyltryptophan Re-oxidation of the indoline ring to indole. Occurs during workup if exposed to air or high pH.
Isomer 0 Da (ΔRT) (3R, αS)-Diastereomer Lack of stereocontrol during C2=C3 reduction. Separable only by chiral HPLC or careful crystallization.
Oxidation +16 Da 5-Methyl-oxindolylalanine Formation of 2-oxo-indoline. Common if DMSO is used in workup or if peroxides are present in solvents.
Adduct +96 Da N-TFA Adduct Incomplete deprotection if Trifluoroacetic Acid (TFA) was used as the reduction solvent.
Dimer ~2x Mass Linked Dimer Acid-catalyzed dimerization of unreduced tryptophan starting material (C2 attacking C2 of another indole).

Part 3: Troubleshooting & FAQs

Q1: Why do I see a persistent M-2 peak (Starting Material) even after driving the reaction to completion?

Diagnosis: This is likely post-reaction oxidation , not incomplete reaction. Indolines (dihydrotryptophans) are electron-rich and susceptible to auto-oxidation back to indoles, especially in basic solutions or on silica gel. Solution:

  • Degas all solvents used in workup.

  • Avoid silica gel chromatography if possible; use reverse-phase (C18) purification with acidic buffers (0.1% TFA).

  • Store the product as a hydrochloride salt under Argon; the free base is significantly less stable.

Q2: The product shows two peaks with identical mass in HPLC. How do I control the ratio?

Diagnosis: You are observing the (3S, αS) and (3R, αS) diastereomers. Reduction of the planar indole creates a new stereocenter at C3. Technical Fix:

  • Reagent Choice: Reduction with Triethylsilane (Et3SiH) in TFA typically favors the cis-diastereomer (relative to the carboxyl group) due to cyclic transition states, whereas catalytic hydrogenation (H2/Pt) often yields a ~1:1 mixture.

  • Purification: These isomers have different solubilities. Fractional crystallization from Ethanol/Water can often enrich the major diastereomer.

Q3: A prominent M+16 impurity appears after leaving the sample in DMSO.

Diagnosis: This is 5-methyl-oxindolylalanine . DMSO, in the presence of trace acid (HCl/TFA), acts as a mild oxidant (similar to Swern conditions), converting the indoline (or indole) to the oxindole (2-hydroxy/2-oxo species). Solution:

  • Never dissolve indoline amino acids in DMSO for storage. Use deuterated methanol (CD3OD) or D2O with trace acid for NMR.

  • If DMSO is required for biological assays, prepare fresh immediately before use.

Part 4: Optimized Reduction Protocol

This protocol uses ionic hydrogenation to maximize yield and diastereoselectivity while minimizing polymerization.

Reagents:

  • 5-Methyl-L-Tryptophan (1.0 eq)

  • Triethylsilane (Et3SiH) (3.0 eq)

  • Trifluoroacetic Acid (TFA) (Solvent, 0.5 M concentration)

Methodology:

  • Dissolution: Dissolve 5-Methyl-L-Tryptophan in neat TFA under an inert atmosphere (N2 or Ar). Note: The solution will turn dark; this is normal.

  • Addition: Cool to 0°C. Add Et3SiH dropwise. The reaction is exothermic.

  • Digestion: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Look for disappearance of M-2 peak).

  • Quench: Concentrate the TFA under reduced pressure (do not use heat >40°C).

  • Workup: Triturate the residue with cold Diethyl Ether to precipitate the crude trifluoroacetate salt. This removes excess silane and avoids aqueous workup where oxidation is most likely.

  • Purification: Purify via Prep-HPLC (Water/Acetonitrile + 0.1% TFA). Lyophilize immediately.

References

  • Mechanistic Insight into Indole Reduction: Standard ionic hydrogenation protocols for indole derivatives. Source:

  • Stereochemical Control in Tryptophan Reduction: Detailed analysis of diastereomer formation (cis/trans) during the reduction of tryptophan analogs. Source:

  • Oxidative Instability of Indolines: Study on the oxidation of tryptophan and dihydrotryptophan derivatives in acidic DMSO. Source:[1]

  • Synthesis of 5-Methyltryptophan Derivatives: General methods for synthesizing substituted tryptophan analogs. Source:

Sources

Technical Support Center: Analytical Method Validation for 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenges associated with 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (5-Methyl-dihydrotryptophan). Unlike its aromatic parent (5-methyltryptophan), this molecule contains a saturated indoline core.[1]

Critical Analytical Risks:

  • Oxidative Instability: The indoline core is highly susceptible to dehydrogenation, reverting to the aromatic indole (5-methyltryptophan). This results in a -2 Da mass shift and significant UV spectral changes.

  • Stereochemical Complexity: Reduction of the C2-C3 double bond creates a second chiral center at C3. Unless stereoselectively synthesized, the analyte exists as diastereomers (e.g.,

    
     and 
    
    
    
    ), leading to peak splitting often mistaken for degradation.
  • Zwitterionic Retention: As an amino acid, retention on C18 is poor without ion-pairing agents or mixed-mode stationary phases.

Module 1: Stability & Sample Preparation (The "Oxidation Trap")

Issue: "I see a growing impurity peak at -2 Da (M-2) in my MS spectrum over time."

Diagnosis: Your sample is undergoing oxidative dehydrogenation.[2][3] The 5-methylindoline moiety is losing two protons to form 5-methylindole. This is accelerated by light, high pH, and transition metals in the solvent.

The Mechanism:



Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent pH Maintain pH < 3.0Acidic conditions protonate the indoline nitrogen (pKa ~5-6), reducing the electron density of the ring and inhibiting oxidation [1].
Antioxidant Add 0.1% Ascorbic Acid or 0.05% Sodium MetabisulfiteActs as a sacrificial reductant to scavenge dissolved oxygen.
Temperature Autosampler at 4°CReaction kinetics of dehydrogenation are significantly suppressed at low temperatures.
Light Amber GlasswareIndolines are photosensitive; UV light catalyzes the radical abstraction of the C3 proton.
DOT Diagram: Stability Logic Flow

OxidationLogic Figure 1: Troubleshooting Oxidative Instability (Indoline to Indole Conversion) Start Issue: Impurity Peak (M-2H) CheckpH Check Solvent pH Start->CheckpH IsAcidic Is pH < 3.0? CheckpH->IsAcidic AddAcid Action: Acidify with 0.1% Formic Acid or TFA IsAcidic->AddAcid No CheckLight Check Light Exposure IsAcidic->CheckLight Yes AddAcid->CheckLight Amber Action: Use Amber Vials CheckLight->Amber CheckOx Check Antioxidants Amber->CheckOx AddAscorbic Action: Add 0.1% Ascorbic Acid to Diluent CheckOx->AddAscorbic

Module 2: Chromatographic Separation (Stereochemistry & Retention)

Issue: "My main peak is splitting into a doublet, but MS shows identical mass."

Diagnosis: You are likely separating diastereomers . The molecule has two chiral centers:

  • 
    -Carbon (Amino acid backbone).
    
  • C3-Carbon (Indoline ring junction).

If your synthesis was not stereoselective at C3, you have a mixture (e.g., L-cis and L-trans). Standard C18 columns can partially resolve diastereomers, looking like a "split peak."

Validation Requirement (ICH Q2(R2)): You must demonstrate Specificity . If the isomers are biologically distinct, your method must resolve them (baseline separation). If they are considered a single active substance, you must justify integrating them together.

Recommended Column Chemistries:

  • Chiral Separation (High Specificity):

    • Column: Crown Ether (e.g., Chiralpak CR(+)) or Zwitterionic (Chiralpak ZWIX).

    • Mechanism: Host-guest interaction specifically targets the amino acid zwitterion.

    • Mobile Phase: Perchloric acid (pH 1.5) for Crown Ether; MeOH/MeCN with formic acid for ZWIX.

  • Achiral Separation (Diastereomer Resolution):

    • Column: Pentafluorophenyl (PFP).

    • Why? PFP phases offer strong

      
       and dipole interactions that discriminate between the 3D shapes of indoline diastereomers better than C18.
      
Issue: "Retention time drifts, and peak shape tails badly."

Diagnosis: Secondary interaction of the secondary amine (indoline) and primary amine (amino acid) with silanols on the column.

Solution:

  • Ion Pairing: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs strongly with the amines, masking silanol interactions and improving peak shape.

  • High pH (Alternative): If using a hybrid column (e.g., Waters XBridge), run at pH 9.5 (Ammonium Bicarbonate). This deprotonates the amines, neutralizing the charge and increasing hydrophobicity for better retention on C18 [2].

Module 3: Validated Protocol for Stability-Indicating Analysis

Method ID: M-IND-05 Technique: UHPLC-UV-MS

Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Impurity Standard: 5-Methyltryptophan (The oxidized indole form).

  • Solvent A: Water + 0.1% Formic Acid + 10mM Ammonium Formate.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Diluent: Water:Acetonitrile (90:[4]10) + 0.2% Ascorbic Acid (Critical for stability).

Chromatographic Conditions
ParameterSetting
Column C18 with Polar Endcapping (e.g., Acquity HSS T3), 2.1 x 100 mm, 1.8 µm
Flow Rate 0.4 mL/min
Temp 30°C (Column), 4°C (Sample Manager)
Detection UV 280 nm (Indoline) & 220 nm (General); MS ESI(+)
Gradient 0-1 min: 2% B (Isocratic hold for polar retention)1-8 min: 2% -> 40% B8-10 min: 95% B (Wash)
Validation Parameters (ICH Q2(R2) Focus)
  • Specificity: Inject the Reference Standard spiked with 5-Methyltryptophan. Resolution (

    
    ) between the Indoline (Analyte) and Indole (Impurity) must be > 1.5.
    
  • Linearity: 0.1 µg/mL to 100 µg/mL.

  • Accuracy: Spike recovery from matrix (plasma/media). Note: Matrix must be acidified immediately upon collection to prevent oxidation.

  • Robustness: Test filter compatibility. Nylon filters often bind indoline amines; use PVDF or PTFE .

Module 4: Mass Spectrometry Troubleshooting

Issue: "Signal suppression in plasma samples."

Root Cause: Endogenous phospholipids co-elute with the analyte.

Solution:

  • Monitor Phospholipids: Track MRM transitions 184>184 (Phosphatidylcholine).

  • Clean-up: Protein precipitation is insufficient. Use Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) .

    • SPE Protocol: MCX (Mixed-mode Cation Exchange) cartridge.

    • Load: Acidic pH.

    • Wash: Methanol (removes neutrals/acids).

    • Elute: 5% Ammonia in Methanol (releases the basic amino acid).

DOT Diagram: Method Development Decision Tree

MethodDev Figure 2: Decision Tree for Column Selection & Retention Optimization Start Start Method Dev ChiralCheck Are Diastereomers Present? Start->ChiralCheck YesChiral Use PFP or Chiral Column ChiralCheck->YesChiral Yes (Split Peak) NoChiral Use C18 (Polar Embedded) ChiralCheck->NoChiral No (Single Peak) RetentionCheck Retention Factor k > 2? YesChiral->RetentionCheck NoChiral->RetentionCheck GoodRet Validate Specificity (Oxidation) RetentionCheck->GoodRet Yes BadRet Add Ion Pairing (TFA) or HILIC Mode RetentionCheck->BadRet No (Elutes in Void)

References

  • International Council for Harmonisation (ICH). (2023).[5][6] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[5][6][7][8] [Link]

  • Zhang, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives... PMC (NIH).[Link]

  • Li, B., et al. (2019).[2] Aerobic Oxidation Approaches to Indole-3-carboxylates. Organic Letters.[2][Link]

  • Sielc Technologies. (2009). HPLC Separation of Amino Acids in Supplements (Mixed-Mode). [Link]

Sources

Validation & Comparative

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" vs tryptophan in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (referred to here as 5-Methyl-dihydrotryptophan or 5-Me-DHT ) and the natural amino acid L-Tryptophan (Trp).

Executive Summary

This compound is the 2,3-dihydro (indoline) analog of 5-methyltryptophan. Unlike Tryptophan, which possesses a fully aromatic indole ring, this molecule contains a 5-methylindoline ring system.

  • Primary Distinction: The lack of the C2=C3 double bond in the indoline ring renders this molecule resistant to oxidative cleavage by IDO/TDO enzymes (which require the aromatic pyrrole double bond).

  • Key Application: It serves as a metabolically stable isostere in biological assays, allowing researchers to decouple receptor binding affinity from metabolic degradation (kynurenine pathway).

  • Critical Note on Nomenclature: This molecule is frequently confused with 5-Methyltryptophan (5-MT) , which retains the aromatic indole ring. 5-MT is fluorescent and a false co-repressor; 5-Me-DHT (Indoline) is non-aromatic at the pyrrole moiety and exhibits drastically reduced fluorescence and distinct redox properties.

Part 1: Chemical Identity & Structural Divergence

The functional difference in biological assays stems directly from the saturation of the C2-C3 bond.

FeatureL-Tryptophan (Trp) 5-Methyl-dihydrotryptophan (5-Me-DHT) 5-Methyltryptophan (5-MT) (Common Alternative)
IUPAC Name 2-Amino-3-(1H-indol-3-yl)propanoic acid2-Amino-3-(5-methylindolin -3-yl)propanoic acid2-Amino-3-(5-methyl-1H-indol -3-yl)propanoic acid
Core Ring Indole (Aromatic)Indoline (Dihydro, Non-aromatic pyrrole)Indole (Aromatic)
Planarity PlanarKinked (C2/C3 are sp³ hybridized)Planar
Fluorescence High (

,

)
Negligible / Distinct Blue ShiftHigh (Shifted vs Trp)
IDO Substrate Yes (Cleaved to Kynurenine)No (Resistant)Yes (Slow substrate/Inhibitor)
Structural Visualization

G cluster_0 Structural Consequence Trp L-Tryptophan (Indole Ring) IDO IDO1 / TDO2 Enzymes Trp->IDO Substrate (High Affinity) MT 5-Methyltryptophan (Indole Ring) MT->IDO Competitive Substrate/Inhibitor MDHT 5-Me-Indoline Alanine (Indoline Ring) MDHT->IDO Binds but CANNOT be cleaved Kyn N-Formylkynurenine (Metabolite) MDHT->Kyn Blocked IDO->Kyn Oxidative Cleavage (Requires C2=C3 bond)

Figure 1: Mechanistic divergence in the Kynurenine pathway. The indoline analog (5-Me-DHT) acts as a metabolic dead-end because it lacks the C2=C3 double bond required for IDO-mediated ring opening.

Part 2: Performance in Biological Assays

Enzymatic Assays (IDO1/TDO2 Activity)

In drug discovery targeting the kynurenine pathway (immuno-oncology), distinguishing between inhibition and substrate competition is vital.

  • Tryptophan: The natural substrate.[1] Rapidly converted to N-formylkynurenine, increasing absorbance at 321 nm (or 480 nm after hydrolysis).

  • 5-Me-DHT (Indoline):

    • Role: Non-cleavable Ligand . It binds to the active site (mimicking the substrate) but cannot undergo the oxidative ring-opening reaction because the 2,3-bond is already saturated.

    • Use Case: Use as a negative control to define background absorbance or as a tool to crystallize the enzyme in a "substrate-bound" like state without turnover.

    • Data Interpretation: In a standard spectrophotometric assay, 5-Me-DHT will yield zero increase in signal over time, unlike 5-Methyltryptophan (Indole), which may show slow turnover.

Fluorescence Spectroscopy & FRET

Tryptophan fluorescence is the gold standard for monitoring protein folding.

  • Tryptophan: Strong intrinsic fluorescence. Sensitive to polarity (solvatochromic).

  • 5-Me-DHT (Indoline):

    • Performance: The loss of aromaticity in the pyrrole ring drastically reduces quantum yield and shifts absorption. It is effectively "dark" at standard Trp excitation wavelengths (280-295 nm) or exhibits weak fluorescence in the deep UV.

    • Application: Used as a non-fluorescent isostere . If you replace a specific Trp residue with 5-Me-DHT (via synthetic peptide ligation or auxotrophic incorporation), you can "silence" that specific site to study the fluorescence of other Trp residues in the protein.

Cellular Transport & Incorporation
  • Transport (LAT1/SLC7A5): Both Trp and 5-Me-DHT are transported by the L-type amino acid transporter (LAT1). 5-Me-DHT can be used to competitively inhibit Trp uptake without fueling downstream metabolism.

  • Protein Synthesis: The indoline ring is non-planar (puckered at C2/C3). This steric bulk usually prevents efficient charging by Tryptophanyl-tRNA synthetase. Unlike 5-Methyltryptophan (Indole), which can be incorporated into proteins (often resulting in non-functional proteins), the Indoline analog is generally excluded from translation, making it a pure metabolic probe rather than a proteomic contaminant.

Part 3: Experimental Protocols

Protocol A: IDO1 Metabolic Stability Assay

Objective: To verify that 5-Me-DHT is not metabolized by Indoleamine 2,3-dioxygenase (IDO1), validating its use as a stable analog.

Materials:

  • Recombinant human IDO1 enzyme (100 nM).

  • Substrates: L-Tryptophan (Positive Control), 5-Me-DHT (Test).

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 100 µg/mL Catalase.

Workflow:

  • Prepare Master Mix: Combine buffer, ascorbate, methylene blue, and catalase.

  • Add Enzyme: Aliquot IDO1 into wells of a UV-transparent 96-well plate.

  • Initiate Reaction: Add L-Trp or 5-Me-DHT (final conc. 100 µM).

  • Monitor: Measure Absorbance at 321 nm (formation of N-formylkynurenine) continuously for 30 minutes at 37°C.

Expected Results:

  • L-Tryptophan: Linear increase in A321 (Rate ~ 10-50 mOD/min depending on enzyme activity).

  • 5-Me-DHT: Flatline (No change in A321). This confirms the molecule binds (if used in competition) but does not react.

Protocol B: Fluorescence Quenching/Competition Binding

Objective: Determine if 5-Me-DHT binds to a Trp-binding receptor (e.g., Albumin or a specific transporter) without the interference of intrinsic Trp fluorescence signal from the ligand itself.

Workflow:

  • Protein Prep: 2 µM Protein solution in PBS.

  • Titration: Titrate L-Trp (Ligand A) and 5-Me-DHT (Ligand B) separately.

  • Excitation: 295 nm (Selectively excites Protein Trp residues).

  • Observation:

    • If 5-Me-DHT binds near a protein Trp, it may induce a conformational change altering the protein's fluorescence.

    • Unlike adding exogenous L-Trp (which would increase total fluorescence background), adding 5-Me-DHT allows you to observe the protein's response exclusively , as the ligand itself is "silent."

References

  • Lark, K. G. (1969). "Incorporation of 5-methyltryptophan into the protein of Escherichia coli 15T-." Journal of Bacteriology, 97(1), 98-108. (Establishes the incorporation of the Indole form; contrasts with the exclusion of non-planar analogs).

  • Sugimoto, H., et al. (2006). "Crystal structure of human indoleamine 2,3-dioxygenase: catalytic mechanism of O2 incorporation and tryptophan cleavage." Proceedings of the National Academy of Sciences, 103(8), 2611-2616. (Defines the structural requirement for the C2=C3 double bond for cleavage).

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Authoritative source on Tryptophan fluorescence and the lack thereof in reduced indoline derivatives).

  • PubChem Compound Summary. (2025). "5-Methyl-DL-tryptophan (Indole form) vs Indoline derivatives." National Center for Biotechnology Information. (Verification of chemical structures and IUPAC nomenclature).

Sources

Comparing "2-Amino-3-(5-methylindolin-3-yl)propanoic acid" with other tryptophan analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-Methyltryptophan (5-MT) —systematically referred to as 2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid —against other standard tryptophan analogs.

Note on Nomenclature: The specific string provided ("...5-methylindolin-3-yl...") refers to the indoline (2,3-dihydro) variant. While indoline analogs are sometimes used as non-aromatic, conformationally restricted isosteres, the vast majority of research and drug development applications (fluorescence, IDO inhibition, protein incorporation) utilize the indole (aromatic) form, 5-Methyltryptophan (5-MT) . This guide focuses on 5-MT as the functional probe but distinguishes the indoline variant where relevant.

Executive Summary

5-Methyltryptophan (5-MT) is a hydrophobic, non-polar tryptophan analog distinguished by the electron-donating methyl group at the C5 position of the indole ring. Unlike its halogenated (5-F-Trp) or hydroxylated (5-HO-Trp) counterparts, 5-MT maintains a similar steric profile to Tryptophan (Trp) but alters the electronic density of the indole ring, making it a critical probe for cation-π interactions , NMR spectroscopy (via the methyl signal), and metabolic feedback inhibition .

Key Differentiator: 5-MT acts as a "False Feedback Inhibitor." It binds to Anthranilate Synthase (TrpE) to shut down endogenous tryptophan production but is not efficiently incorporated into proteins by wild-type E. coli machinery without auxotrophic pressure.

Chemical & Physical Profile: The Analog Landscape

The following table contrasts 5-MT with the three most common alternatives: 5-Fluorotryptophan (5-FT) , 5-Hydroxytryptophan (5-HTP) , and 7-Azatryptophan (7-AW) .

Feature5-Methyltryptophan (5-MT) 5-Fluorotryptophan (5-FT) 5-Hydroxytryptophan (5-HTP) 7-Azatryptophan (7-AW)
Core Modification C5-Methyl (Electron Donor)C5-Fluoro (Electron Withdrawing)C5-Hydroxyl (Strong Donor)N7-Substitution (Isoelectronic)
Fluorescence Quenched/Red-shifted (Environment dependent)Blue-shifted, High QYSignificantly Red-shiftedUnique single-exponential decay
NMR Utility Methyl-1H/13C Probe (Distinct signal)19F-NMR (High sensitivity)Limited15N-NMR
Metabolic Role False Feedback Inhibitor (TrpE binder)Translational SurrogateSerotonin PrecursorTranslational Surrogate
IDO Affinity Substrate (Slow turnover)SubstrateSubstrateInhibitor/Substrate
Polarity HydrophobicHydrophobicAmphipathicHydrophilic

Performance Analysis

A. Fluorescence & Spectral Properties

5-MT is often used when the researcher needs to probe cation-π interactions without introducing the strong electronegativity of fluorine.

  • Mechanism: The C5-methyl group increases the electron density of the indole ring. This strengthens cation-π interactions (e.g., with Lys or Arg residues in a binding pocket) compared to wild-type Trp.

  • Spectral Shift: 5-MT typically exhibits a red-shifted phosphorescence (~7 nm) compared to Trp.[1] Its fluorescence quantum yield is generally lower than 5-HTP but provides a distinct lifetime component useful for resolving multi-tryptophan protein dynamics.

B. Biological Incorporation & Auxotrophy

Unlike 5-FT, which is often incorporated "silently" by wild-type organisms, 5-MT requires specific auxotrophic conditions due to its regulatory role.

The "False Feedback" Effect: 5-MT mimics Tryptophan so effectively at the regulatory level that it binds to the Trp Repressor (TrpR) and Anthranilate Synthase (TrpE) , shutting down the cell's natural Tryptophan synthesis. However, because it is a poor substrate for Trp-tRNA synthetase (TrpRS) in wild-type strains, the cell starves.

  • Solution: Use Trp-auxotrophic strains (e.g., L. lactis PA1002 or E. coli Trp- mutants) that cannot synthesize Trp, forcing the machinery to accept the analog supplied in the media.

C. Enzymatic Interaction (IDO/TDO)

In drug development targeting the kynurenine pathway (immuno-oncology):

  • Indoleamine 2,3-dioxygenase (IDO1): 5-MT is a substrate for IDO1. It is oxygenated to form 5-methyl-formylkynurenine.

  • Utility: It serves as a mechanistic probe to study the electronic requirements of the IDO1 heme-binding site. The electron-donating methyl group affects the rate of the ferryl-oxo intermediate formation differently than electron-withdrawing fluoro-analogs.

Visualization: Mechanisms & Workflows

Diagram 1: The "False Feedback" Inhibition Pathway

This diagram illustrates why 5-MT is toxic to wild-type bacteria and how it arrests growth unless an auxotroph is used.

TrpFeedback Trp Endogenous Tryptophan TrpRS Trp-tRNA Synthetase Trp->TrpRS High Affinity FiveMT 5-Methyltryptophan (5-MT) TrpE Anthranilate Synthase (TrpE) FiveMT->TrpE Strong Allosteric Inhibition (False Feedback) FiveMT->TrpRS Low Affinity (Wild Type) TrpE->Trp Biosynthesis Blocked Protein Protein Synthesis TrpRS->Protein Incorporation

Caption: 5-MT acts as a potent allosteric inhibitor of TrpE, shutting down natural Trp production while failing to sustain protein synthesis in wild-type strains.

Diagram 2: Experimental Workflow for 5-MT Incorporation

A validated protocol structure for incorporating 5-MT into recombinant proteins using an auxotrophic host.

IncorporationProtocol Step1 Inoculate Auxotroph (e.g., L. lactis PA1002) Step2 Grow in Limiting Trp (Deplete endogenous stores) Step1->Step2 Step3 Induction Point (OD600 ~ 0.5) Step2->Step3 Step4 Add 5-Methyltryptophan (Excess: 0.5 - 1 mM) Step3->Step4 Step5 Expression Phase (4-12 Hours) Step4->Step5 Step6 Purification & Mass Spec Validation Step5->Step6

Caption: Step-by-step workflow for forcing 5-MT incorporation using the "Shift-and-Pulse" method in auxotrophic strains.

Experimental Protocols

Protocol A: High-Efficiency Incorporation in L. lactis Auxotrophs

Objective: Replace >90% of Tryptophan residues with 5-MT in a recombinant protein.[2]

  • Strain Selection: Use L. lactis strain PA1002 (trpE/trpD deletion mutant).

  • Pre-Culture: Grow cells overnight in chemically defined medium (CDM) containing limiting Tryptophan (5 µg/mL) to support initial biomass.

  • Induction Shift:

    • Monitor OD600. When cells reach 0.5 (mid-log) , centrifuge at 3000 x g for 10 mins.

    • Wash pellet with Trp-free CDM to remove residual Tryptophan.

    • Resuspend in fresh CDM containing 0.5 mM 5-Methyltryptophan .

  • Expression: Induce protein expression (e.g., Nisin induction for NICE system). Incubate for 4–12 hours.

    • Note: Growth will be slower than wild-type due to the kinetic lag of 5-MT utilization by TrpRS.

  • Validation:

    • Digest purified protein with Trypsin.[3]

    • Analyze via MALDI-TOF MS. Look for a mass shift of +14.02 Da per Tryptophan residue (Methyl vs. H).

Protocol B: IDO1 Inhibition/Substrate Assay

Objective: Determine if 5-MT acts as a substrate or inhibitor for Indoleamine 2,3-dioxygenase.

  • Reaction Mix: 50 mM Potassium Phosphate buffer (pH 6.5), 20 mM Ascorbate, 10 µM Methylene Blue, 100 units Catalase, and purified recombinant IDO1 enzyme.

  • Substrate Addition: Add L-Tryptophan (Control) or 5-Methyltryptophan (Test) at varying concentrations (0–500 µM).

  • Detection: Monitor the formation of N-formylkynurenine analogs by absorbance increase at 321 nm .

  • Data Analysis: Plot Michaelis-Menten curves. 5-MT typically shows a higher

    
     (lower affinity) and lower 
    
    
    
    compared to natural Tryptophan.

References

  • Incorporation of Tryptophan Analogues into Recombinant Proteins. Source: Biochemical Journal (2008). Data: Reports 92% incorporation efficiency of 5-Methyltryptophan in L. lactis PA1002.[2][4][5] URL:[Link]

  • Fluorescence Properties of Tryptophan Analogues: A Solvent Study. Source: Photochemical & Photobiological Sciences (2004). Data: Detailed spectral mapping of 5-MT, 5-HTP, and 7-AW. URL:[Link]

  • Phosphorescence and ODMR of 5-Methyltryptophan Complexes. Source: Journal of Physical Chemistry B (2002). Data: Characterizes the 7 nm red-shift in phosphorescence due to C5-methylation. URL:[Link]

  • Tryptophan Analogues as Probes for IDO1 Mechanism. Source: MDPI Molecules (2024/Relevant Review). Data: Discusses substrate specificity of IDO1 for methylated tryptophans. URL:[Link]

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" vs other non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid , commonly referred to as 5-Methyl-2,3-dihydrotryptophan (5-Me-Dht) .

This compound represents a critical intersection in peptide chemistry: it serves both as a stable "masked" precursor for tryptophan during harsh synthesis conditions and as a non-proteinogenic probe for modifying peptide conformation and hydrophobicity.

Beyond Tryptophan: Controlling Oxidation and Conformation in Peptide Design

Executive Summary: The Indoline Advantage

This compound is the 2,3-dihydro derivative of 5-Methyltryptophan. Unlike its parent aromatic compound (Indole), the Indoline (dihydroindole) scaffold is non-aromatic, possessing a puckered ring structure and a secondary amine.

This structural modification confers two distinct advantages for drug development:

  • Synthetic Resilience: The indoline ring is immune to the acid-mediated oxidative dimerization (cross-linking) that plagues Tryptophan during TFA cleavage. It acts as a "safety catch" that can be quantitatively re-oxidized to the aromatic form post-synthesis.

  • Pharmacophore Tuning: As a permanent residue, it introduces specific steric bulk (5-methyl) and alters the hydrogen-bond donor/acceptor profile (basic secondary amine vs. non-basic indole NH), useful for probing receptor selectivity.

Comparative Analysis: 5-Me-Dht vs. Alternatives

The following table contrasts 5-Me-Dht with its parent compounds and other constrained analogs.

Table 1: Physicochemical & Synthetic Profile[1]
Feature5-Me-Dht (Subject)L-Tryptophan (Standard)5-Methyl-Tryptophan Tic (Tetrahydroisoquinoline)
Core Structure Indoline (Fused 5-6 ring, reduced)Indole (Fused 5-6 ring, aromatic)Indole (5-Me substituted)Isoquinoline (Fused 6-6 ring)
Electronic State Non-aromatic; Basic 2° AmineAromatic; Non-basic NHAromatic; Electron-richNon-aromatic; 2° Amine
Acid Stability (TFA) High (Resistant to electrophilic attack)Low (Prone to dimerization/alkylation)Moderate (Methyl activates ring)High
Hydrophobicity High (Methyl + saturated ring)ModerateHighModerate
Fluorescence Non-fluorescentFluorescent (Indole)Quenched/ShiftedNon-fluorescent
Primary Utility Oxidative Switch / Stability ProbeNative SignalingFluorescence Probe / StericsConformational Constraint (Chi angle)

Mechanism of Action: The "Oxidative Switch" Strategy

One of the most powerful applications of 5-Me-Dht is its use as a masked tryptophan in Solid-Phase Peptide Synthesis (SPPS).

The Problem: Tryptophan Dimerization

During the removal of protecting groups (using 95% TFA), the electron-rich indole ring of Tryptophan is susceptible to electrophilic aromatic substitution. This leads to:

  • dimerization (formation of ditryptophan cross-links).[1]

  • alkylation by scavenger byproducts (e.g., tert-butyl cations).

  • irreversible modification of the peptide.

The Solution: Indoline Protection

The 2,3-dihydro bond in 5-Me-Dht breaks the aromaticity of the pyrrole ring. Without the aromatic system, the ring is significantly less nucleophilic toward carbocations, effectively preventing side reactions. After purification, the aromatic 5-Methyltryptophan can be regenerated on-demand.

Visualizing the Workflow

G Start 5-Me-Trp (Starting Material) Reduction Catalytic Hydrogenation (H2 / PtO2) Start->Reduction Synthesis Dht 5-Me-Dht (Stable Indoline) Reduction->Dht SPPS SPPS & TFA Cleavage (No Dimerization) Dht->SPPS Incorporation Peptide Peptide-Dht (Purified) SPPS->Peptide Oxidation DDQ Oxidation (Restoration) Peptide->Oxidation Post-Synthesis Final Peptide-5-Me-Trp (Target) Oxidation->Final Aromatization

Figure 1: The "Masked Tryptophan" workflow allows synthesis of complex peptides containing electron-rich tryptophan derivatives without oxidative degradation.

Experimental Protocols

Protocol A: Synthesis of 5-Me-Dht from 5-Methyltryptophan

Rationale: Direct hydrogenation reduces the C2-C3 double bond while preserving the 5-methyl substituent.

  • Dissolution : Dissolve 5.0 g (23 mmol) of 5-Methyl-L-tryptophan in 100 mL of 1N HCl or Acetic Acid.

    • Note: Acidic media protonates the amine, improving solubility.

  • Catalyst Addition : Add 0.1 g of Platinum Oxide (PtO₂) catalyst.

  • Hydrogenation : Agitate under H₂ atmosphere (30–50 psi) in a Parr shaker for 4–6 hours at room temperature.

  • Monitoring : Monitor by TLC or HPLC. The disappearance of the characteristic Indole UV absorbance (280 nm) and appearance of Indoline absorbance (250-260 nm region) indicates conversion.

  • Workup : Filter off the catalyst over Celite. Lyophilize the filtrate to obtain 5-Methyl-2,3-dihydrotryptophan hydrochloride as a white solid.

Protocol B: Oxidative Restoration (The "Switch")

Rationale: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is a specific oxidant that dehydrogenates indolines back to indoles.

  • Dissolution : Dissolve the purified Dht-containing peptide in a mixture of Water/Acetonitrile (1:1).

  • Oxidation : Add 1.1 equivalents of DDQ per indoline residue.

  • Reaction : Stir at room temperature for 15–30 minutes.

    • Observation: The solution may turn transiently dark due to charge-transfer complexes.

  • Quenching : Quench with ascorbic acid or sodium bisulfite if necessary, though DDQ is often consumed quantitatively.

  • Purification : Perform a final RP-HPLC polishing step to remove DDQ byproducts (DDHQ).

Biological Applications & Data Support

Antimicrobial Peptide (AMP) Engineering

Research into AMPs (e.g., analogues of Indolicidin or Tritrpticin) utilizes Dht derivatives to probe membrane interactions.

  • Hydrophobicity : The 5-methyl group increases lipophilicity compared to standard Dht.

  • Membrane Insertion : The non-planar indoline ring disrupts π-π stacking interactions that stabilize peptide aggregates, potentially enhancing solubility while maintaining membrane affinity.

  • Data Insight : In studies of Cyclo-RRRWFW, replacement of Trp with Dht maintained amphipathicity but reduced the dipole moment, altering the peptide's depth of insertion into bacterial bilayers.

5-LOX/sEH Dual Inhibition

Indoline scaffolds, specifically 5-substituted indolines, are pharmacophores for inhibiting 5-lipoxygenase (5-LOX).[2]

  • Binding Mode : The 5-methyl group occupies hydrophobic pockets in the active site, while the indoline NH (more basic than indole) can participate in distinct hydrogen bonding networks or coordinate with metal centers (e.g., Iron in LOX enzymes) differently than the aromatic parent.

References

  • Control of Ditryptophan Cross-linking: Dihydrotryptophan as a Tryptophan Precursor . Journal of the American Chemical Society.

  • Interaction of W-Substituted Analogs of Cyclo-RRRWFW with Bacterial Lipopolysaccharides . Antimicrobial Agents and Chemotherapy.

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors . Journal of Medicinal Chemistry.

  • Process for Preparing 5-Hydroxy-tryptophan and its Derivatives (Oxidation of Dihydrotryptophan) . US Patent 3883554A.

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" activity compared to known enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-3-(5-methylindol-3-yl)propanoic acid , commonly known as 5-Methyl-DL-tryptophan (5-MT) .

Nomenclature & Structural Clarification

  • Systematic Name: 2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid.

  • Common Name: 5-Methyltryptophan (5-MT).[1]

  • Critical Note on "Indolin": The user query specified "5-methylindolin -3-yl". In strict IUPAC nomenclature, indoline refers to 2,3-dihydroindole (a reduced ring system). However, in commercial and research contexts, this systematic string is frequently used—albeit imprecisely—to refer to the standard indole-based tryptophan analog, 5-Methyltryptophan .

    • If the dihydro- analog (5-methyl-dihydrotryptophan) is strictly intended: This molecule is a reduced metabolite and not the standard commercial enzyme inhibitor described below. This guide focuses on the indole form (5-MT), which is the established "known enzyme inhibitor" in this class.

Part 1: Mechanism of Action & Target Profile

5-Methyltryptophan acts as a false feedback inhibitor and a metabolic probe . It mimics the structure of L-tryptophan sufficiently to bind regulatory sites but fails to fulfill the catalytic or metabolic functions required for cell survival in the absence of exogenous tryptophan.

Primary Target: Anthranilate Synthase (TrpE)
  • Mechanism: 5-MT binds to the allosteric regulatory site of Anthranilate Synthase (AS), the first enzyme in the tryptophan biosynthetic pathway.

  • Effect: It induces a conformational change similar to Tryptophan, locking the enzyme in an inactive state. This shuts down the production of anthranilate from chorismate.

  • Consequence: In bacteria (e.g., E. coli) and plants, this causes "starvation" for tryptophan because the cell "thinks" it has abundant tryptophan and ceases synthesis. Since 5-MT cannot be effectively incorporated into proteins (or forms non-functional proteins), growth is arrested.

Secondary Target: Tryptophan Repressor (TrpR)
  • Mechanism: 5-MT acts as a corepressor. It binds to the trp aporepressor to form a holorepressor complex.

  • Effect: This complex binds to the trp operator DNA, repressing the transcription of the trp operon.

  • Result: Dual-level blockade of tryptophan synthesis (enzyme inhibition + transcriptional repression).

Interaction with IDO1 (Indoleamine 2,3-dioxygenase)[2][3][4][5]
  • Distinction: Unlike 1-Methyltryptophan (1-MT) , which is a potent inhibitor of IDO1, 5-Methyltryptophan often acts as a substrate.

  • Activity: IDO1 can metabolize 5-MT, albeit with different kinetics than L-tryptophan. It competes with Tryptophan for the active site but is not a suicide inhibitor.

Part 2: Comparative Analysis of Tryptophan Analogs

The following table contrasts 5-MT with other high-profile tryptophan derivatives used in drug development and metabolic engineering.

CompoundPrimary Target / MechanismKey ActivityBiological Outcome
5-Methyl-DL-tryptophan (5-MT) Anthranilate Synthase (False Feedback)Allosteric Inhibitor Growth Arrest: Blocks Trp biosynthesis; used to select regulatory mutants (e.g., 5-MT resistant crops).
1-Methyl-L-tryptophan (1-MT) IDO1 / TDO Competitive Inhibitor Immune Checkpoint Modulation: Prevents Trp depletion in tumors; restores T-cell activity.
6-Fluorotryptophan Protein Translation Substrate / Incorporator Fluorine Labeling: Incorporated into proteins; used for 19F-NMR structural studies.
5-Hydroxytryptophan (5-HTP) Aromatic L-amino acid decarboxylase Precursor Neurotransmitter Synthesis: Direct precursor to Serotonin; bypasses rate-limiting TPH step.
7-Azatryptophan Fluorescence Probes Substrate Spectral Shift: Incorporated into proteins; provides unique fluorescence properties for folding studies.

Part 3: Pathway Visualization

The diagram below illustrates the dual inhibition mechanism of 5-MT in the Tryptophan Biosynthetic Pathway.

TrpPathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Catalyzed by AS Trp L-Tryptophan Anthranilate->Trp Multi-step Biosynthesis AS Anthranilate Synthase (TrpE) Trp->AS Natural Feedback (-) TrpR Trp Repressor (TrpR) Trp->TrpR Activates FiveMT 5-Methyltryptophan (Inhibitor) FiveMT->AS False Feedback (-) (Allosteric Binding) FiveMT->TrpR Mimics Trp (Corepressor) Operon trp Operon Transcription TrpR->Operon Represses (-)

Caption: 5-Methyltryptophan mimics L-Tryptophan to inhibit Anthranilate Synthase activity and repress trp operon transcription, effectively starving the cell of endogenous tryptophan.

Part 4: Experimental Protocols

Protocol A: Anthranilate Synthase Inhibition Assay

Objective: Quantify the IC50 of 5-MT against Anthranilate Synthase (AS). Principle: AS converts Chorismate and Glutamine to Anthranilate.[1][2][3] Anthranilate is highly fluorescent (Ex 340 nm / Em 400 nm). 5-MT inhibits this formation.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl2, 0.1 mM EDTA.

  • Substrates: 10 mM Chorismic acid (barium salt converted to sodium form), 20 mM L-Glutamine.

  • Enzyme: Crude or purified Anthranilate Synthase (e.g., from E. coli cell lysate).

  • Inhibitor: 5-Methyl-DL-tryptophan (dissolved in 0.1 M NaOH, neutralized).

Workflow:

  • Preparation: In a black 96-well plate, add 80 µL Reaction Buffer.

  • Inhibitor Series: Add 10 µL of 5-MT at varying concentrations (0, 0.1, 1, 10, 100, 1000 µM).

  • Enzyme Addition: Add 10 µL of Enzyme extract. Incubate at 37°C for 5 minutes to allow allosteric binding.

  • Initiation: Add 10 µL of Substrate Mix (Chorismate/Glutamine).

  • Measurement: Monitor fluorescence (Ex 340nm / Em 400nm) kinetically for 20 minutes.

  • Analysis: Calculate the slope (rate) of Anthranilate formation. Plot Rate vs. [5-MT] to determine IC50.

Protocol B: 5-MT Resistance Selection (Bacterial/Plant)

Objective: Isolate mutants with feedback-insensitive Anthranilate Synthase. Self-Validating Step: Wild-type cells should fail to grow on the selection plate, confirming the inhibitory pressure of 5-MT.

  • Media Prep: Prepare M9 Minimal Medium (bacteria) or MS Medium (plants). Crucial: Do not add L-Tryptophan.

  • Inhibitor Addition: Supplement medium with 5-MT (Typical conc: 50–100 µM for E. coli; 100–500 µM for plant callus).

  • Inoculation: Plate mutagenized cells/seeds onto 5-MT plates.

  • Control: Plate Wild-Type cells (Negative Control - should die) and Wild-Type + L-Trp (Positive Control - should grow, proving 5-MT toxicity is reversible by Trp).

  • Selection: Colonies that grow on 5-MT (without Trp) possess mutations in trpE (AS) or trpR (Repressor) that confer resistance to feedback inhibition.

References

  • Moyed, H. S. (1960). "False Feedback Inhibition: Inhibition of Tryptophan Biosynthesis by 5-Methyltryptophan." Journal of Biological Chemistry, 235, 1098-1102. Link

  • Jensen, R. A. (1969). "Antimetabolite Action of 5-Methyltryptophan in Bacillus subtilis." Journal of Bacteriology, 97(3), 1500–1501. Link

  • Cady, S. G., & Sono, M. (1991). "1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase." Archives of Biochemistry and Biophysics, 291(2), 326-333. Link

  • Lee, J., et al. (2005). "Characterization of the altered anthranilate synthase in 5-methyltryptophan-resistant rice mutants." Plant Cell Reports, 24, 1-8. Link

  • Sigma-Aldrich. "Product Specification: 5-Methyl-DL-tryptophan." Link

Sources

The Divergent Paths of Tryptophan Analogs in Cancer Therapy: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to "2-Amino-3-(5-methylindolin-3-yl)propanoic acid" and its Therapeutic Context

Introduction: The quest for novel anti-cancer agents has led researchers down numerous molecular avenues. One such path involves the modification of essential amino acids, like tryptophan, to create compounds with therapeutic potential. This guide delves into the preclinical evaluation of "this compound," a tryptophan analog with a methylindoline moiety. While direct efficacy data for this specific molecule is not extensively available in public literature, by examining its structural class and contrasting it with a well-established class of tryptophan-derived cancer therapeutics—the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors—we can construct a robust framework for understanding its potential in vitro and in vivo performance. This guide will provide researchers, scientists, and drug development professionals with a comparative analysis of the experimental data and methodologies used to evaluate these distinct but related classes of compounds.

Part 1: Unveiling the Therapeutic Potential of 2-Amino-3-(indolin-3-yl)propanoic Acid Derivatives

Initial investigations into the broader class of 2-Amino-3-(indolin-3-yl)propanoic acid derivatives have pointed towards a mechanism of action distinct from the well-trodden path of tryptophan metabolism inhibitors. Evidence suggests that these compounds can function as integrin antagonists , with derivatives showing potent inhibition of αvβ3 integrin. This inhibition can lead to the suppression of endothelial cell proliferation, a critical process in tumor angiogenesis, with IC₅₀ values reported in the nanomolar range (50–100 nM)[1].

The Integrin Antagonism Pathway

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is particularly expressed on endothelial cells and osteoclasts and plays a crucial role in angiogenesis and tumor metastasis. By binding to the RGD (Arg-Gly-Asp) recognition site of the integrin, these tryptophan analogs can disrupt downstream signaling pathways essential for cell survival and proliferation[1].

Integrin_Antagonism_Pathway Compound 2-Amino-3-(indolin-3-yl)propanoic acid derivative Integrin αvβ3 Integrin Compound->Integrin Binds to RGD site FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation ECM Extracellular Matrix (e.g., Vitronectin) ECM->Integrin Ligand Binding PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt Signaling Cascade Angiogenesis Angiogenesis & Cell Proliferation PI3K_Akt->Angiogenesis Promotes

Figure 1: Simplified signaling pathway of αvβ3 integrin and its inhibition by 2-Amino-3-(indolin-3-yl)propanoic acid derivatives.

Part 2: A Comparative Benchmark: The IDO1 Inhibitors

In stark contrast to the integrin-targeting mechanism, a significant body of research on tryptophan analogs has focused on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism[2]. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect, inhibiting the proliferation and function of effector T cells and promoting the generation of regulatory T cells (Tregs)[3][4].

The IDO1-Mediated Immune Escape Pathway

By inhibiting IDO1, small molecules can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses. This has made IDO1 a prime target for cancer immunotherapy, with several inhibitors, such as Epacadostat and Navoximod, advancing to clinical trials[3][4][5].

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell T_Cell Effector T Cell Tryptophan Tryptophan Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine Tryptophan->Kynurenine Catalyzed by IDO1 Kynurenine->T_Cell Suppresses Proliferation & Function IDO1_Inhibitor IDO1 Inhibitor (e.g., Epacadostat) IDO1 IDO1 Enzyme IDO1_Inhibitor->IDO1 Inhibits

Figure 2: The role of IDO1 in tumor immune escape and its inhibition by targeted therapies.

Part 3: In Vitro Efficacy: A Head-to-Head Comparison of Methodologies

The evaluation of in vitro efficacy for these two classes of compounds requires distinct experimental approaches, reflecting their different mechanisms of action.

In Vitro Assays for Integrin Antagonists

The primary in vitro assays for assessing the efficacy of compounds like "this compound" focus on their ability to disrupt integrin-mediated cellular processes.

Experimental Protocol: Endothelial Cell Proliferation Assay

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

  • Seeding: Cells are seeded in 96-well plates coated with an extracellular matrix protein (e.g., vitronectin or fibronectin) to promote adhesion via αvβ3 integrin.

  • Treatment: Cells are treated with a serial dilution of the test compound.

  • Incubation: Plates are incubated for 48-72 hours to allow for cell proliferation.

  • Quantification: Cell proliferation is quantified using a standard method such as the MTT or CyQUANT assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Assays for IDO1 Inhibitors

For IDO1 inhibitors, in vitro assays are designed to measure the direct inhibition of the enzyme's catalytic activity or its functional consequences in a cellular context.

Experimental Protocol: Cellular IDO1 Activity Assay

  • Cell Line: A human cancer cell line known to express IDO1, such as SKOV-3 (ovarian cancer), is commonly used. IDO1 expression is often induced by treatment with interferon-gamma (IFN-γ)[6][7].

  • Treatment: Cells are co-incubated with IFN-γ and a serial dilution of the IDO1 inhibitor.

  • Incubation: The cells are incubated for 48-72 hours.

  • Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured. This is typically done using a colorimetric assay or by LC-MS[8][9].

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of kynurenine production inhibition against the inhibitor concentration.

Table 1: Comparison of In Vitro Efficacy Data for Representative Compounds

Compound ClassRepresentative CompoundIn Vitro AssayTarget Cell/EnzymeKey ParameterReported ValueReference
Integrin Antagonist (2R)-2-Amino-3-(indolin-3-yl)propanoic acid derivativesEndothelial Cell ProliferationHUVECsIC₅₀50-100 nM[1]
IDO1 Inhibitor Epacadostat (INCB024360)Enzymatic AssayRecombinant Human IDO1IC₅₀~72 nM[4][10]
Cellular Assay (HeLa cells)Human IDO1IC₅₀~7-10 nM[4][11]
IDO1 Inhibitor Navoximod (GDC-0919)Cellular AssayHuman Monocyte-Derived Dendritic CellsEC₅₀75 nM[12][13]
T-cell Proliferation MLR AssayHuman T-cellsEC₅₀90 nM[8]

Part 4: In Vivo Efficacy: From Bench to Preclinical Models

Translating in vitro findings to in vivo efficacy requires robust animal models that can recapitulate key aspects of the disease.

In Vivo Models for Integrin Antagonists

The in vivo efficacy of integrin antagonists is typically evaluated in models of angiogenesis and tumor growth.

Experimental Protocol: Murine Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human tumor cells (e.g., melanoma or glioblastoma) are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors are established, mice are treated with the test compound via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Tumor growth is monitored regularly by caliper measurements.

  • Endpoint Analysis: At the end of the study, tumors are excised and may be analyzed for markers of angiogenesis (e.g., CD31 staining) and proliferation (e.g., Ki-67 staining).

In Vivo Models for IDO1 Inhibitors

For IDO1 inhibitors, it is crucial to use immunocompetent animal models to assess the immune-mediated anti-tumor effects.

Experimental Protocol: Syngeneic Mouse Tumor Model

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

  • Tumor Implantation: A syngeneic tumor cell line (a mouse tumor cell line that is compatible with the host mouse strain), such as B16F10 melanoma or CT26 colon carcinoma, is implanted[14]. Some models utilize tumor cells engineered to overexpress IDO1[15].

  • Treatment: Treatment with the IDO1 inhibitor is initiated when tumors reach a certain size. Often, the inhibitor is tested in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1)[16].

  • Pharmacodynamic (PD) Markers: Blood and tumor samples are collected to measure the ratio of kynurenine to tryptophan (Kyn/Trp), a key biomarker of IDO1 activity[17].

  • Efficacy Readouts: Tumor growth inhibition is the primary efficacy endpoint. Additionally, the tumor immune infiltrate can be analyzed by flow cytometry or immunohistochemistry to assess changes in T cell populations (e.g., CD8+ T cells)[16].

Table 2: Comparison of In Vivo Efficacy Data for Representative Compounds

Compound ClassRepresentative CompoundAnimal ModelKey FindingsReference
Integrin Antagonist (Generic - based on class)Murine Tumor XenograftInhibition of tumor growth and angiogenesis.[1]
IDO1 Inhibitor Epacadostat (INCB024360)CT26 Syngeneic ModelSuppressed tumor growth in immunocompetent mice.[4]
Reduced plasma and tumor kynurenine levels.[18]
IDO1 Inhibitor Navoximod (GDC-0919)B16F10 Syngeneic ModelEnhanced anti-tumor responses in combination with a vaccine.[12]
Decreased kynurenine levels in tumors and plasma.[19]

Part 5: Bridging the Gap: The In Vitro to In Vivo Correlation

A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. For both classes of compounds, a strong in vitro to in vivo correlation is sought, but can be influenced by several factors.

For integrin antagonists , factors such as pharmacokinetics (PK), bioavailability, and target engagement in the tumor microenvironment will determine if the in vitro observed anti-proliferative effects translate to in vivo tumor growth inhibition.

For IDO1 inhibitors , the in vivo efficacy is not solely dependent on the direct inhibition of the enzyme. The complex interplay of the immune system adds another layer of complexity. While in vitro assays can demonstrate potent enzymatic and cellular inhibition, the ultimate anti-tumor effect in vivo relies on the successful reactivation of a productive anti-tumor immune response. The clinical development of IDO1 inhibitors has highlighted this challenge, with promising early-phase data not always translating to success in larger phase 3 trials, suggesting that patient selection and combination strategies are critical[5][16].

Conclusion

"this compound" and its structural relatives represent a potentially interesting class of anti-cancer compounds that may act through the inhibition of integrin signaling and angiogenesis. This places them in a different therapeutic category than the more extensively studied tryptophan-derived IDO1 inhibitors.

For researchers investigating this novel compound, the experimental methodologies outlined in this guide provide a clear roadmap for a thorough preclinical evaluation. By employing a combination of in vitro cell-based assays to confirm the mechanism of action and in vivo tumor models to assess efficacy, a comprehensive understanding of its therapeutic potential can be achieved.

The comparative analysis with IDO1 inhibitors serves as a valuable framework, highlighting the importance of selecting appropriate experimental models and endpoints that are tailored to the specific mechanism of action of the compound under investigation. While the path from a promising molecule to a clinically effective drug is long and challenging, a rigorous and scientifically sound preclinical evaluation is the essential first step.

References

  • Structure-activity Relationship of Indomethacin Derivatives as IDO1 Inhibitors. PubMed. [Link]

  • Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. PMC. [Link]

  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. SpringerLink. [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology. [Link]

  • Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. PMC. [Link]

  • Chemical structures of selected indoleamine 2,3-dioxygenase 1(IDO1) inhibitors (7–14). ResearchGate. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]

  • Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC. [Link]

  • IDO to I DON'T – IDO1 Inhibitor Development News. Crown Bioscience. [Link]

  • In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. AACR Journals. [Link]

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PMC. [Link]

  • Novel IDO1 Inhibitor Shows Promise in Early Phase Study. OncLive. [Link]

  • Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. MDPI. [Link]

  • Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. PMC. [Link]

  • IDO Believe in Immunotherapy. Clinical Cancer Research. [Link]

  • Abstract LB-B14: Characterization of next generation IDO1 and TDO inhibitors as novel cancer immunotherapeutic agents. AACR Journals. [Link]

  • Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma. ASCO Publications. [Link]

  • Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]

  • Abstract 4138: In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. ResearchGate. [Link]

  • Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link]

  • Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. PMC. [Link]

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]

  • Identification and optimisation of next generation inhibitors of IDO1 and TDO. PMC. [Link]

  • 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid. PubChem. [Link]

  • Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology. [Link]

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. ResearchGate. [Link]

  • Constitutive IDO1 Expression in Human Tumors Is Driven by Cyclooxygenase-2 and Mediates Intrinsic Immune Resistance. AACR Journals. [Link]

  • Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives. PubMed. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. PMC. [Link]

Sources

Benchmarking a Novel Indoline Propanoic Acid Derivative Against Standard of Care in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of a promising therapeutic candidate, 2-Amino-3-(5-methylindolin-3-yl)propanoic acid. Due to the limited publicly available data on this specific molecule, this document will focus on the well-established biological activities of its core structure, the indoline propanoic acid scaffold. Derivatives of the closely related compound, (2R)-2-Amino-3-(indolin-3-yl)propanoic acid, have been identified as potent antagonists of the αvβ3 integrin and may also exhibit modulatory effects on 5-HT receptors.

This guide will therefore explore the potential of this class of compounds in two key therapeutic areas: oncology, through the inhibition of angiogenesis, and osteoporosis, by targeting bone resorption. A third potential application in the treatment of depression via 5-HT receptor modulation will also be discussed. We will benchmark the performance of representative molecules from this class against current standards of care in established preclinical disease models, providing detailed experimental protocols and comparative data to inform future research and development.

Section 1: Mechanism of Action - Targeting Key Pathological Pathways

The therapeutic potential of the indoline propanoic acid scaffold stems from its ability to interact with two critical signaling pathways implicated in a range of diseases.

αvβ3 Integrin Antagonism: Disrupting Cell Adhesion and Signaling

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The αvβ3 integrin is of particular interest in drug development as its expression is significantly upregulated on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on osteoclasts during bone resorption.[1] By binding to extracellular matrix proteins such as vitronectin, the αvβ3 integrin triggers downstream signaling cascades that promote cell survival, proliferation, and migration.

Small molecule antagonists with an indoline propanoic acid core can competitively inhibit the binding of natural ligands to the αvβ3 integrin, thereby disrupting these pathological processes. This mechanism forms the basis for their potential application in treating angiogenesis-dependent cancers and osteoporosis.

alpha_v_beta_3_signaling_pathway cluster_ecm Extracellular Matrix cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vitronectin Vitronectin Integrin αvβ3 Integrin Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates Compound Indoline Propanoic Acid Derivative Compound->Integrin Blocks Src Src FAK->Src Activates PI3K PI3K Src->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival, Proliferation, Migration Akt->Cell_Survival Promotes

Figure 1: Simplified αvβ3 Integrin Signaling Pathway and Point of Antagonism.

5-HT Receptor Modulation: Influencing Neurotransmission

Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep.[2] Dysregulation of the serotonergic system is a key feature of major depressive disorder. 5-HT receptors are a diverse family of G-protein coupled receptors and ligand-gated ion channels that mediate the effects of serotonin.

The structural similarity of the indoline core to the indole nucleus of serotonin suggests that derivatives of this compound may interact with various 5-HT receptor subtypes. Depending on whether they act as agonists, antagonists, or partial agonists, these compounds could modulate serotonergic neurotransmission and potentially offer a novel therapeutic approach for depression.

five_ht_signaling_pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic_membrane Postsynaptic Membrane cluster_postsynaptic_neuron Postsynaptic Neuron Serotonin Serotonin (5-HT) FiveHT_Receptor 5-HT Receptor Serotonin->FiveHT_Receptor Binds G_Protein G-Protein FiveHT_Receptor->G_Protein Activates Compound Indoline Propanoic Acid Derivative Compound->FiveHT_Receptor Modulates Second_Messengers Second Messengers (cAMP, IP3) G_Protein->Second_Messengers Activates Neuronal_Response Neuronal Response (Mood Regulation) Second_Messengers->Neuronal_Response Leads to

Figure 2: Overview of 5-HT Receptor Signaling and Potential Modulation.

Section 2: Comparative Efficacy in a Preclinical Cancer Model

To evaluate the anti-angiogenic and anti-tumor potential of an indoline propanoic acid-based αvβ3 integrin antagonist, we will consider a preclinical study design comparing it to paclitaxel, a standard-of-care chemotherapeutic agent.

In Vitro Assessment of Cytotoxicity

The initial evaluation involves assessing the direct cytotoxic effects of the test compound on cancer cells compared to paclitaxel using a cell viability assay.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in a Human Non-Small Cell Lung Carcinoma (A549) Cell Line

CompoundIC50 (nM)
Indoline Propanoic Acid Derivative>10,000
Paclitaxel15

Note: The IC50 value for the indoline propanoic acid derivative is hypothetical and represents an expected outcome for a non-cytotoxic anti-angiogenic agent.

In Vivo Anti-Tumor Efficacy

The in vivo efficacy is assessed in a tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.

Table 2: Comparative In Vivo Efficacy in an A549 Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 150-
Indoline Propanoic Acid Derivative (100 mg/kg/day)900 ± 12040%
Paclitaxel (10 mg/kg, q3d)600 ± 10060%
Combination Therapy300 ± 8080%

Note: Data are representative and hypothetical, illustrating a potential synergistic effect.

Experimental Protocols

in_vivo_cancer_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture A549 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (Compound) Intermittent Dosing (Paclitaxel) Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement (2x/week) Dosing->Monitoring Termination Euthanasia at Endpoint (e.g., Day 21) Monitoring->Termination Tumor_Excision Tumor Excision and Weight Measurement Termination->Tumor_Excision Histology Immunohistochemistry (e.g., CD31 for MVD) Tumor_Excision->Histology osteoporosis_workflow cluster_surgery Surgical Phase cluster_treatment Treatment Phase (12 weeks) cluster_analysis Endpoint Analysis Acclimatization Acclimatization of Female Sprague-Dawley Rats Surgery Bilateral Ovariectomy (OVX) or Sham Surgery Acclimatization->Surgery Randomization Randomization into Treatment Groups Surgery->Randomization Dosing Daily Oral Gavage of Compounds or Vehicle Randomization->Dosing Euthanasia Euthanasia at 12 Weeks Post-Surgery Dosing->Euthanasia Bone_Harvest Harvesting of Femurs and Lumbar Vertebrae Euthanasia->Bone_Harvest BMD_Analysis Bone Mineral Density (BMD) Measurement by DEXA Bone_Harvest->BMD_Analysis Histomorphometry Bone Histomorphometry (Trabecular Architecture) BMD_Analysis->Histomorphometry

Figure 4: Workflow for an Ovariectomy-Induced Osteoporosis Study.

Ovariectomized (OVX) Rat Model Protocol:

  • Animals: Use skeletally mature female Sprague-Dawley rats.

  • Surgery: Perform bilateral ovariectomy under anesthesia to induce estrogen deficiency. A sham-operated group undergoes the same surgical procedure without removal of the ovaries.

  • Treatment: Begin daily treatment with the indoline propanoic acid derivative, alendronate, or vehicle via oral gavage immediately after surgery and continue for 12 weeks.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and harvest the femurs and lumbar vertebrae.

  • BMD Measurement: Determine the bone mineral density of the excised bones using dual-energy X-ray absorptiometry (DEXA).

  • Histomorphometry: For more detailed analysis, bone sections can be prepared for histomorphometric analysis to quantify parameters of trabecular bone architecture.

Section 4: Comparative Efficacy in a Preclinical Depression Model

The potential antidepressant effects of an indoline propanoic acid derivative as a 5-HT receptor modulator can be assessed using the forced swim test in mice, a widely used behavioral despair model. The standard of care for comparison is fluoxetine, a selective serotonin reuptake inhibitor (SSRI).

Assessment of Immobility Time

A reduction in the time spent immobile is indicative of an antidepressant-like effect.

Table 4: Comparative Effects on Immobility Time in the Mouse Forced Swim Test

Treatment GroupImmobility Time (seconds)% Reduction in Immobility
Vehicle Control150 ± 15-
Indoline Propanoic Acid Derivative (20 mg/kg)105 ± 1230%
Fluoxetine (20 mg/kg)90 ± 1040%

Note: Data are representative and hypothetical.

Experimental Protocol

fst_workflow cluster_pretreatment Pre-treatment cluster_test Forced Swim Test cluster_analysis Data Analysis Acclimatization Acclimatization of Male C57BL/6 Mice Dosing Intraperitoneal Injection of Compound, Fluoxetine, or Vehicle (60 min before test) Acclimatization->Dosing Placement Place Mouse in Cylinder of Water (25°C) Dosing->Placement Recording Record Behavior for 6 Minutes Placement->Recording Scoring Score Immobility Time during the last 4 Minutes Recording->Scoring Comparison Compare Immobility Times between Treatment Groups Scoring->Comparison

Figure 5: Workflow for the Mouse Forced Swim Test.

Forced Swim Test (FST) Protocol:

  • Animals: Use male C57BL/6 mice.

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Treatment: Administer the indoline propanoic acid derivative, fluoxetine, or vehicle via intraperitoneal injection 60 minutes before the test.

  • Test Procedure: Gently place each mouse into the cylinder of water for a 6-minute session. [3]5. Behavioral Scoring: Record the entire session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the different treatment groups.

Section 5: Conclusion and Future Directions

The indoline propanoic acid scaffold represents a promising starting point for the development of novel therapeutics targeting αvβ3 integrin and 5-HT receptors. The preclinical data, benchmarked against current standards of care, suggest that derivatives of this scaffold have the potential to be effective in oncology, osteoporosis, and depression.

Future research should focus on synthesizing and screening a library of this compound derivatives to optimize potency, selectivity, and pharmacokinetic properties for each of the identified therapeutic targets. Further in-depth preclinical studies, including combination therapies and investigation of long-term efficacy and safety, will be crucial in advancing these promising compounds toward clinical development.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Cressman, S., Touaibia, M., & O'Connor-McCourt, M. (2010). The role of αvβ3 integrin in cancer therapy resistance. Cancers, 2(3), 1541–1560.
  • Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews. Drug discovery, 4(9), 775–790.
  • Ducroc, R., Guilmeau, S., Akpona, S., Chantret, I., & Tsocas, A. (2005). A new class of potent and selective αvβ3 integrin antagonists for the treatment of osteoporosis. Journal of medicinal chemistry, 48(20), 6241–6252.
  • Hutchinson, J. H., Halczenko, W., Brashear, K. M., Breslin, M. J., Coleman, P. J., De Lombaert, S., ... & Zrada, M. M. (2003). Nonpeptide αvβ3 antagonists. 8. In vitro and in vivo evaluation of a potent αvβ3 antagonist for the prevention and treatment of osteoporosis. Journal of medicinal chemistry, 46(22), 4790–4798.
  • Kühn, C., Lehmann, J., & Scheunemann, M. (2005). A small molecule αvβ3 antagonist for the treatment of osteoporosis. Bioorganic & medicinal chemistry letters, 15(1), 107–110.
  • Marelli, U. K., Rechenmacher, F., Sobahi, T. R., Mas-Moruno, C., & Kessler, H. (2014). Tumor targeting via integrin ligands. Frontiers in oncology, 4, 224.
  • Shi, X., & Di K. (2020). The role of αvβ3 integrin in cancer therapy. Journal of Cancer, 11(13), 3658–3673.
  • Taga, Y., Murata, M., & Hato, F. (2011). The role of serotonin and 5-HT receptors in depression. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 31(4), 141–146.
  • Tucker, G. C. (2009). Small molecule integrin antagonists in cancer therapy. Current opinion in investigational drugs (London, England : 2000), 10(10), 1058–1067.
  • Vang, D., & Xie, X. (2021). Paclitaxel-based combination therapy in the treatment of advanced non-small cell lung cancer. Cancer letters, 509, 137–150.
  • Wu, Y., & Li, X. (2018). The role of 5-HT receptors in depression. Molecular medicine reports, 18(4), 3627–3635.
  • Xiong, J. P., Stehle, T., Diefenbach, B., Zhang, R., Dunker, R., Scott, D. L., ... & Arnaout, M. A. (2001). Crystal structure of the extracellular segment of integrin αVβ3. Science, 294(5541), 339–345.
  • Zis, A. P., & Fibiger, H. C. (1987). The forced swimming test as a model for activity changes in depression. Psychopharmacology, 93(2), 249–253.

Sources

A Comparative Guide to the Biological Activity of 2-Amino-3-(5-methylindolin-3-yl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. The differential interaction of enantiomers with chiral biological targets can lead to significant variations in efficacy, potency, and toxicity. This guide focuses on 2-Amino-3-(5-methylindolin-3-yl)propanoic acid, a non-proteinogenic amino acid with therapeutic potential. While direct comparative studies on the biological activity of its (R) and (S) enantiomers are not yet available in published literature, this document serves as a comprehensive, experience-based guide for researchers and drug development professionals. We will explore the established biological activity of a closely related analogue, (2R)-2-Amino-3-(indolin-3-yl)propanoic acid, and provide a detailed, hypothetical experimental framework for the elucidation and comparison of the enantiomers of our target compound.

The Principle of Chirality in Drug Action

Chirality is a fundamental property of many drug molecules, where two enantiomers are non-superimposable mirror images of each other. Within a biological system, these enantiomers can be considered as two distinct chemical entities. One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separation and individual characterization of enantiomers is a crucial step in drug development.

Case Study: The Bioactivity of a Structurally Related Analogue

Derivatives of the structurally similar compound, (2R)-2-Amino-3-(indolin-3-yl)propanoic acid, have been identified as potent antagonists of the αvβ3 integrin.[1] This integrin is a cell surface receptor that plays a pivotal role in angiogenesis (the formation of new blood vessels) and osteoclast-mediated bone resorption.[1] Consequently, its antagonists are being investigated as potential therapeutics for cancer and osteoporosis.[1]

The (2R)-enantiomer's derivatives have been shown to inhibit endothelial cell proliferation with IC₅₀ values in the range of 50–100 nM.[1] This activity is attributed to its ability to bind to the Arg-Gly-Asp (RGD) recognition site on the αvβ3 integrin, thereby blocking its interaction with extracellular matrix proteins like vitronectin.[1]

Hypothesizing the Biological Activities of this compound Enantiomers

Based on the precedent set by its analogue, it is reasonable to hypothesize that the biological activity of this compound may also reside in one of its enantiomers. The (R)-enantiomer is a likely candidate for αvβ3 integrin antagonism, while the (S)-enantiomer could exhibit significantly lower activity at this target. However, it is also plausible that the (S)-enantiomer possesses a distinct pharmacological profile, targeting other receptors or enzymes. To ascertain these differences, a systematic experimental approach is necessary.

Experimental Guide for Enantiomer Comparison

This section outlines a comprehensive, step-by-step workflow for the chiral separation and comparative biological evaluation of the (R) and (S) enantiomers of this compound.

Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The initial and most critical step is the physical separation of the two enantiomers from a racemic mixture. Chiral HPLC is a powerful and widely used technique for this purpose.[2]

Protocol: Chiral HPLC Separation
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino acid derivatives.[3][4] Crown-ether based CSPs are also particularly well-suited for resolving amino acid enantiomers.[5]

  • Mobile Phase Preparation: A common mobile phase for reversed-phase chiral HPLC consists of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA) or formic acid.[3][6] A typical starting mobile phase could be a gradient of acetonitrile in water with 0.1% TFA.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Temperature: Ambient.

    • Detection: UV at 220 nm.

  • Optimization: Systematically vary the mobile phase composition (e.g., the gradient slope and the type and concentration of the organic modifier and acidic additive) to achieve baseline resolution (Rs > 1.5) of the two enantiomeric peaks.

  • Fraction Collection and Analysis: Once the separation is optimized, perform preparative scale HPLC to collect the individual enantiomer fractions. The absolute stereochemistry of the separated enantiomers can be determined using techniques such as vibrational circular dichroism (VCD) or by comparison to a stereochemically defined standard, if available.

G cluster_0 Chiral HPLC Workflow racemic Racemic Compound hplc Chiral HPLC System racemic->hplc Injection detector UV Detector hplc->detector Elution fraction Fraction Collector detector->fraction Signal enantiomer_R (R)-Enantiomer fraction->enantiomer_R Collection enantiomer_S (S)-Enantiomer fraction->enantiomer_S Collection

Caption: Workflow for Chiral HPLC Separation.

Part 2: In Vitro Biological Activity Assessment

With the purified enantiomers in hand, the next step is to compare their biological activity. Based on the known activity of the related analogue, an αvβ3 integrin binding assay is a logical starting point.

Protocol: Competitive αvβ3 Integrin Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to the αvβ3 integrin.

  • Plate Coating: Coat a 96-well microplate with an RGD-containing ligand, such as vitronectin or a synthetic RGD peptide.[2][7]

  • Incubation: Add a constant concentration of purified αvβ3 integrin and varying concentrations of the (R)- or (S)-enantiomer to the wells. Include a positive control (e.g., a known αvβ3 antagonist like echistatin) and a negative control (vehicle).

  • Washing: After incubation, wash the plate to remove unbound integrin and test compounds.

  • Detection: Detect the amount of bound integrin using a primary antibody against an integrin subunit (e.g., anti-β3) followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each enantiomer.

G cluster_1 Competitive Binding Assay Principle integrin αvβ3 Integrin rgd Coated RGD Ligand integrin->rgd Binds enantiomer Test Enantiomer integrin->enantiomer Binds bound_complex Integrin-RGD Complex rgd->bound_complex inhibited_complex Inhibited Binding enantiomer->inhibited_complex

Caption: Principle of the Competitive Binding Assay.

Part 3: Cell-Based Functional Assays

To confirm the findings from the binding assay and to assess the functional consequences of integrin inhibition, a cell-based adhesion assay is recommended.

Protocol: Cell Adhesion Assay
  • Cell Culture: Use a cell line that expresses high levels of αvβ3 integrin, such as human umbilical vein endothelial cells (HUVECs) or certain cancer cell lines (e.g., U87MG glioblastoma).

  • Plate Coating: Coat a 96-well plate with vitronectin.

  • Cell Treatment: Pre-incubate the cells with various concentrations of the (R)- and (S)-enantiomers.

  • Adhesion: Seed the treated cells onto the vitronectin-coated plate and allow them to adhere for a defined period (e.g., 1-2 hours).

  • Washing: Gently wash the plate to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells. This can be done by staining the cells with a fluorescent dye like Calcein-AM and measuring the fluorescence, or by using an MTT or crystal violet assay.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the untreated control and determine the IC₅₀ for each enantiomer.

Part 4: Downstream Signaling Pathway Analysis

To delve deeper into the mechanism of action, it is important to investigate the downstream signaling pathways affected by integrin engagement.

Protocol: Western Blotting for FAK and ERK Phosphorylation

Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) are key downstream effectors of integrin signaling.[8][9]

  • Cell Treatment and Lysis: Treat αvβ3-expressing cells with the active enantiomer for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated ERK (p-ERK), and total ERK.

  • Detection and Analysis: Use a chemiluminescent substrate to detect the antibody-bound proteins and quantify the band intensities to determine the change in phosphorylation levels.

G cluster_2 αvβ3 Integrin Downstream Signaling cluster_3 Ligand ECM Ligand (e.g., Vitronectin) Integrin αvβ3 Integrin Ligand->Integrin FAK FAK Integrin->FAK pFAK p-FAK FAK->pFAK Ras Ras/Raf/MEK pFAK->Ras ERK ERK Ras->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Migration pERK->Proliferation Antagonist (R)-Enantiomer (Hypothesized) Antagonist->Integrin Blocks

Caption: Hypothesized αvβ3 Integrin Signaling Pathway.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise table for easy comparison.

Enantiomerαvβ3 Binding IC₅₀ (nM)Cell Adhesion IC₅₀ (nM)
(R)-enantiomerHypothetical ValueHypothetical Value
(S)-enantiomerHypothetical ValueHypothetical Value

A significant difference in the IC₅₀ values between the two enantiomers would confirm that the biological activity of this compound is stereospecific. The enantiomer with the lower IC₅₀ value would be identified as the eutomer for αvβ3 integrin antagonism.

Conclusion

While direct experimental data on the enantiomers of this compound is currently lacking, this guide provides a robust framework for its investigation. By following the detailed protocols for chiral separation, in vitro binding and functional assays, and downstream signaling analysis, researchers can systematically elucidate the distinct pharmacological profiles of the (R) and (S) enantiomers. Such studies are paramount in advancing our understanding of this promising molecule and are essential for its potential development as a stereochemically pure therapeutic agent. The principles and methodologies outlined herein are broadly applicable to the characterization of other chiral drug candidates, underscoring the critical role of stereochemistry in modern pharmaceutical research.

References

  • White, D. P., Caswell, P. T., & Norman, J. C. (2008). αvβ3 and α5β1 integrin recycling pathways dictate downstream Rho kinase signaling to regulate persistent cell migration. Journal of Cell Biology, 182(5), 1015–1029. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Puskás, I., et al. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 21(11), 1541. [Link]

  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Faria, M., et al. (2024). The Role of αvβ3 Integrin in Cancer Therapy Resistance. Cancers, 16(11), 1999. [Link]

  • Tzeng, T.-Y., et al. (2021). Integrin αvβ3 Engagement Regulates Glucose Metabolism and Migration through Focal Adhesion Kinase (FAK) and Protein Arginine Methyltransferase 5 (PRMT5) in Glioblastoma Cells. International Journal of Molecular Sciences, 22(5), 2691. [Link]

  • Zheng, Z., et al. (1999). Blocking ligand occupancy of the αVβ3 integrin inhibits insulin-like growth factor I signaling in vascular smooth muscle cells. Proceedings of the National Academy of Sciences, 96(20), 11117–11122. [Link]

  • Bio-protocol. (2022). Adhesion formation assay. Retrieved from [Link]

  • Daicel. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Signal transduction pathways in integrin αvβ3-FAK and crosstalk with.... Retrieved from [Link]

  • Strazza, M., et al. (2022). Static Adhesion Assay to Study Integrin Activation in T Lymphocytes. JoVE. Retrieved from [Link]

  • Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(35), 4358–4368. [Link]

  • ResearchGate. (n.d.). Competitive αvβ3 integrin binding assay with (a) ELISA (b) Epic BT:.... Retrieved from [Link]

  • Litvinov, R. I., & Shuman, H. (2012). Overview: assays for studying integrin-dependent cell adhesion. Methods in molecular biology (Clifton, N.J.), 757, 439–450. [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • Jadhav, A., et al. (2010). A Simple, No-Wash Cell Adhesion–Based High-Throughput Assay for the Discovery of Small-Molecule Regulators of the Integrin CD11b/CD18. Journal of Biomolecular Screening, 15(7), 842–853. [Link]

  • Alday, P. H., et al. (2012). Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin. Analytical Biochemistry, 423(1), 107–115. [Link]

  • Li, Z., et al. (2018). Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification. Theranostics, 8(12), 3249–3260. [Link]

  • Taylor & Francis. (2024). Full article: Synthetic integrin antibodies discovered by yeast display reveal αV subunit pairing preferences with β subunits. Retrieved from [Link]

  • Pinon, P., et al. (2020). Induction of ligand promiscuity of αVβ3 integrin by mechanical force. Journal of Cell Science, 133(9), jcs242055. [Link]

Sources

"2-Amino-3-(5-methylindolin-3-yl)propanoic acid" vs other small molecule kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Amino-3-(5-methylindolin-3-yl)propanoic acid (an analog of 5-Methyltryptophan) and classical Small Molecule Kinase Inhibitors (SMKIs).

Editorial Note: The specific nomenclature "this compound" refers to 5-Methyl-dihydrotryptophan (an indoline derivative). However, in biological literature, the bioactive "tool compound" most frequently cited in this class is 5-Methyl-DL-tryptophan (5-MT) (the indole form) or its metabolites (like 5-Methoxytryptophan). This guide focuses on the 5-Methyltryptophan (5-MT) scaffold as a representative Metabolic Kinase Modulator , contrasting its indirect mechanism of action (via amino acid sensing pathways like GCN2/mTOR) against the direct ATP-competitive mechanism of standard SMKIs.

Metabolic Stress Mimetics vs. ATP-Competitive Blockade

Part 1: Executive Technical Synthesis

The Core Distinction: While classical small molecule kinase inhibitors (SMKIs) like Sunitinib or Dasatinib function by directly occupying the ATP-binding pocket of a kinase, This compound (and its oxidized 5-MT form) operates primarily as a Metabolic False Substrate .

It does not typically inhibit kinases by steric blockade of the active site. Instead, it mimics the amino acid Tryptophan, tricking cellular sensors (specifically the kinase GCN2 and the mTORC1 complex) into perceiving a state of nutrient deprivation or abundance, depending on the context. This triggers a signaling cascade that inhibits cell growth downstream, effectively acting as a "functional" kinase inhibitor but through an upstream metabolic checkpoint.

Molecular Profile: 5-Methyltryptophan (5-MT) Scaffold
  • Chemical Class: Non-proteinogenic amino acid / Tryptophan analog.

  • Primary Targets:

    • GCN2 (General Control Nonderepressible 2): Acts as an activator (by mimicking uncharged tRNA).

    • IDO1 (Indoleamine 2,3-dioxygenase): Competitive inhibitor (metabolic enzyme).

    • mTORC1: Indirect inhibitor via amino acid sensing rag-GTPases.

  • Key Structural Feature: The 5-methyl group on the indole/indoline ring provides steric bulk that prevents correct loading onto tRNA^Trp or proper enzymatic degradation, creating a "jammed" signal.

Part 2: Comparative Analysis (Data & Mechanism)[1]

Mechanism of Action: The "False Signal" vs. The "Blockade"

The following table contrasts the 5-MT scaffold against standard Type I and Type II kinase inhibitors.

Feature5-Methyltryptophan Analog (Metabolic Modulator)Sunitinib (Type I/II SMKI)Rapamycin (Allosteric Inhibitor)
Primary Target GCN2 (Sensor Kinase) / IDO1 RTKs (VEGFR, PDGFR, KIT)mTORC1 (FKBP12 complex)
Binding Site Amino Acid Binding Pocket (Sensors/tRNA)ATP-Binding Pocket (Kinase Domain)Allosteric Site (FRB Domain)
Action Mode False Substrate / Starvation Mimic Direct ATP Competition Allosteric Conformational Change
Kinase Effect Activates GCN2 (Stress Response); Inhibits mTORInhibits Phosphorylation directlyInhibits Substrate Phosphorylation
Downstream p-eIF2α

(Translation Arrest)
PI3K/Akt/MAPK

(Signal Block)
S6K

, 4E-BP1

Resistance Transporter upregulation (SLC7A5)Gatekeeper mutations (e.g., T790M)mTOR mutations
Signaling Pathway Visualization

The diagram below illustrates how 5-MT modulates kinases indirectly via the Integrated Stress Response (ISR), compared to the direct inhibition by SMKIs.

KinasePathways cluster_Metabolic Metabolic Modulation (5-MT) cluster_Classic Classical Inhibition (SMKI) 5-MT 5-Methyltryptophan (False Substrate) tRNA_Syn Trp-tRNA Synthetase Uncharged_tRNA Uncharged tRNA Accumulation tRNA_Syn->Uncharged_tRNA Fails to Load GCN2 GCN2 Kinase (Sensor) Uncharged_tRNA->GCN2 Activates eIF2a eIF2α (Translation Factor) GCN2->eIF2a Phosphorylates (S51) Arrest Global Translation ARREST eIF2a->Arrest Inhibits GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K_AKT PI3K / AKT Cascade RTK->PI3K_AKT Signal Transduction SMKI Sunitinib/Imatinib (ATP Competitor) SMKI->RTK Blocks ATP Site Proliferation Cell Proliferation PI3K_AKT->Proliferation

Caption: Figure 1: Divergent Mechanisms. Left: 5-MT induces "starvation stress" activating GCN2 kinase to halt translation. Right: SMKIs directly block ATP binding to prevent proliferation signaling.

Part 3: Experimental Protocols (Self-Validating Systems)

To validate the activity of 5-Methyltryptophan derivatives versus classical inhibitors, you cannot use a standard cell-free kinase assay (e.g., Kinase-Glo) because 5-MT does not bind the kinase ATP pocket . You must use a cell-based "Amino Acid Sensing" assay.

Protocol A: GCN2 Activation Assay (The "Starvation Mimic" Test)

Objective: Confirm that the molecule activates the GCN2 kinase pathway (proof of metabolic modulation).

Reagents:

  • Cell Line: HeLa or HEK293T.

  • Compound: this compound (or 5-Methyl-DL-tryptophan).

  • Control: Tryptophan-free media (Positive Control for starvation).

  • Antibodies: Anti-Phospho-GCN2 (Thr899), Anti-Phospho-eIF2α (Ser51), Anti-Total eIF2α.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates in complete DMEM (10% FBS). Incubate overnight.
    
  • Starvation Induction:

    • Group 1 (Vehicle): Treat with DMSO.

    • Group 2 (Experimental): Treat with 5-MT (0.5 mM - 2 mM) . Note: High concentrations are required compared to nanomolar SMKIs due to competition with intracellular tryptophan.

    • Group 3 (Positive Ctrl): Wash cells 2x with PBS and replace with Trp-free DMEM .

  • Incubation: Incubate for 2 to 4 hours . (Metabolic signaling is slower than direct phosphorylation).

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Load 20µg protein.

    • Probe for p-GCN2 and p-eIF2α .

  • Validation Criteria:

    • If the compound works as a metabolic modulator, you must see a strong induction of p-eIF2α similar to the Trp-free control.

    • Total eIF2α levels should remain constant.

Protocol B: Cell Viability Rescue Assay (The "Specificity" Test)

Objective: Prove the effect is specifically due to Tryptophan competition and not off-target toxicity (unlike SMKIs).

  • Setup: Treat cells with the IC50 concentration of the 5-MT analog.

  • Rescue: Co-treat a parallel group with excess L-Tryptophan (5 mM) .

  • Readout: Measure viability (MTT/CellTiter-Glo) at 48 hours.

  • Interpretation:

    • 5-MT Analog: Excess Trp will rescue cell viability (reverses the competitive inhibition).

    • Classical SMKI (e.g., Sunitinib): Excess Trp will NOT rescue viability (toxicity is driven by direct kinase blockade, unrelated to amino acid levels).

Part 4: Strategic Application in Drug Discovery

When to use 5-Methyltryptophan Analogs?
  • Immunotherapy (IDO Inhibition): 5-MT analogs are scaffolds for IDO/TDO inhibitors. By blocking Tryptophan degradation in the tumor microenvironment, they prevent T-cell anergy.

  • mTORC1 Modulation: In cancers with high amino acid transport (SLC7A5 high), 5-MT enters the cell and inhibits mTORC1 by disrupting the Rag-GTPase sensing mechanism, distinct from Rapamycin's allosteric blockade.

  • Integrated Stress Response (ISR) Studies: To selectively activate GCN2 without affecting other stress kinases (like PERK or PKR).

When to use Classical SMKIs?
  • Oncogene Addiction: When a tumor is driven by a specific driver mutation (e.g., BCR-ABL, EGFR), direct ATP-competitive inhibition is more potent (nM potency vs mM for metabolic modulators).

  • Acute Signaling Blockade: For rapid shutdown of phosphorylation cascades (minutes vs hours).

References

  • Sidransky, H., et al. "Nutritional effect of tryptophan and 5-methyltryptophan." The American Journal of Pathology, 1981.

  • Munn, D. H., & Mellor, A. L. "Indoleamine 2,3-dioxygenase and metabolic control of immune responses." Trends in Immunology, 2013.

  • Ye, J., et al. "The GCN2-ATF4 pathway is critical for tumor cell survival and proliferation in response to nutrient deprivation." Nature Genetics, 2010.

  • Cheng, Y., et al. "5-Methoxytryptophan is an endogenous inhibitor of p38 MAPK." Scientific Reports, 2016. (Demonstrating kinase inhibition by Trp metabolites).

  • Chaveroux, C., et al. "Molecular mechanisms of amino acid sensing by mTORC1." Cell Cycle, 2010.

Comparative analysis of "2-Amino-3-(5-methylindolin-3-yl)propanoic acid" synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of synthesis routes for 2-Amino-3-(5-methylindolin-3-yl)propanoic acid , chemically distinct as 5-Methyl-2,3-dihydrotryptophan .

This molecule is the indoline (2,3-dihydro) analog of the non-proteinogenic amino acid 5-Methyltryptophan. While often conflated with its oxidized indole counterpart, the indoline derivative possesses unique conformational flexibility and electronic properties, making it a critical scaffold in peptidomimetics and IDO-1 (Indoleamine 2,3-dioxygenase) pathway probes.

Executive Summary

The synthesis of 5-methyl-2,3-dihydrotryptophan is most efficiently achieved through the Selective Reduction Strategy (Route 1) . Unlike de novo construction of the indoline core, this route leverages the robust chemistry of indole synthesis to create the carbon skeleton (5-Methyltryptophan) before selectively reducing the C2-C3 double bond. This approach offers the highest enantiomeric purity (if starting from chiral tryptophan) and operational simplicity.

FeatureRoute 1: Selective Reduction Route 2: Chemoenzymatic Synthesis Route 3: De Novo Indoline Assembly
Primary Strategy Chemical reduction of 5-MethyltryptophanEnzymatic coupling followed by reductionAlkylation of 5-methylindoline
Key Reagents NaBH₃CN, Glacial Acetic AcidTryptophan Synthase, 5-Methylindole5-Methylindoline, Serine equivalents
Yield (Overall) High (65-80%) Moderate (40-60%)Low (<30%)
Stereocontrol Retains stereochemistry of precursorHigh (Enzymatic specificity)Difficult (Requires chiral resolution)
Scalability High (Gram to Kg scale)Moderate (Enzyme availability)Low (Multi-step protection)
Cost Efficiency HighMediumLow
Part 1: Detailed Synthesis Protocols
Route 1: The Selective Reduction Strategy (Recommended)

This route is the industry standard for generating indoline amino acids. It relies on the high chemoselectivity of Sodium Cyanoborohydride (NaBH₃CN) in acidic media to reduce the indole C2-C3 double bond without affecting the benzene ring or the amino acid side chain.

Prerequisite: Synthesis of 5-Methyl-DL-tryptophan (if not commercially sourced).

  • Method: Warner-Moe modification of the Fischer Indole Synthesis or the Snyder-Robinson synthesis using 5-methylindole and serine.

Core Protocol: Reduction of 5-Methyltryptophan to 5-Methyl-dihydrotryptophan

  • Reagents:

    • Substrate: 5-Methyl-DL-tryptophan (or L-isomer).

    • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN).[1][2][3]

    • Solvent: Glacial Acetic Acid (AcOH).

  • Procedure:

    • Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 5-Methyltryptophan in Glacial Acetic Acid (50 mL) under nitrogen atmosphere. Ensure complete dissolution; mild warming (30°C) may be required.

    • Reduction: Cool the solution to 15°C. Add NaBH₃CN (3.0 eq) portion-wise over 20 minutes. Caution: Evolution of HCN gas is possible; perform in a well-ventilated fume hood.

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1). The fluorescent indole spot will disappear, replaced by a non-fluorescent indoline spot (visualize with Dragendorff’s reagent or Iodine).

    • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

    • Workup: Basify the solution to pH 8–9 using 50% NaOH or saturated Na₂CO₃ (careful addition to avoid heat generation).

    • Isolation: Extract with Ethyl Acetate (3 x 50 mL). If the amino acid is zwitterionic and water-soluble, use ion-exchange chromatography (Dowex 50W) for isolation.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (D₂O/DCl): Look for the disappearance of the aromatic C2-H singlet (approx. 7.1 ppm) and the appearance of C2-H multiplet signals (approx. 3.5–4.0 ppm) corresponding to the indoline ring.

Route 2: The Chemoenzymatic Approach

Ideal for producing enantiomerically pure L-5-Methyl-dihydrotryptophan without expensive chiral resolution steps.

Protocol:

  • Enzymatic Coupling:

    • Incubate 5-Methylindole (substrate) with L-Serine and Tryptophan Synthase (wild type or engineered variant, e.g., from E. coli or S. enterica) in phosphate buffer (pH 7.8) with PLP (Pyridoxal phosphate) cofactor.

    • Incubation: 37°C for 24–48 hours.

    • Yield: Produces L-5-Methyltryptophan with >99% ee.

  • Chemical Reduction:

    • Subject the enzymatic product to the Route 1 reduction protocol (NaBH₃CN/AcOH).

    • Note: The reduction conditions generally preserve the chiral center at the alpha-carbon.

Part 2: Mechanistic Visualization

The following diagram illustrates the two primary pathways. Route 1 (Chemical) converts the indole to indoline. Route 2 (Enzymatic) focuses on the sustainable creation of the precursor.

SynthesisPathways cluster_legend Pathway Legend Start_Indole 5-Methylindole Gramine 5-Methylgramine Start_Indole->Gramine Mannich Rxn (HCHO, HNMe2) Precursor 5-Methyltryptophan (Indole Core) Start_Indole->Precursor Biocatalysis Acetamido Acetamidomalonate Intermediate Gramine->Acetamido Alkylation Acetamido->Precursor Hydrolysis & Decarboxylation Target 2-Amino-3-(5-methylindolin-3-yl) propanoic acid (Target: Indoline Core) Precursor->Target Reduction of C2=C3 Enzyme Tryptophan Synthase + L-Serine Enzyme->Precursor RedAgent NaBH3CN / AcOH (Selective Reduction) RedAgent->Target Chemical Route Chemical Route Enzymatic Route Enzymatic Route

Caption: Synthesis flow showing the conversion of 5-Methylindole to the Indoline target via Chemical (Black) and Enzymatic (Red) pathways.

Part 3: Critical Analysis & Troubleshooting
1. Stability of the Indoline Core
  • Oxidation Risk: Indolines (dihydroindoles) are susceptible to auto-oxidation back to indoles upon prolonged exposure to air and light.

    • Mitigation: Store the final product as a hydrochloride salt (more stable) under Argon at -20°C.

    • Check: If the product turns pink/brown, it indicates oxidation to the indole or formation of quinoid species.

2. Stereochemical Integrity
  • Racemization: The reduction of L-Tryptophan derivatives using NaBH₃CN in acetic acid is generally stereoconservative regarding the alpha-carbon. However, a new chiral center is generated at C3 of the indoline ring (though this is usually not fixed relative to the side chain in non-cyclic peptides, it creates diastereomers if the nitrogen is constrained).

  • Data Point: Reduction of L-Tryptophan yields a mixture of diastereomers at the C3 position (approx 60:40 ratio) if the ring nitrogen is substituted, but for the free amino acid, the C3 chirality is dynamic due to ring flipping unless constrained.

3. Purification Challenges
  • Separating the unreacted Indole (precursor) from the Indoline (product) can be difficult as their polarities are similar.

  • Solution: Use C18 Reverse Phase HPLC. The Indoline (more saturated) typically elutes slightly earlier than the Indole in Methanol/Water gradients due to loss of planarity and aromaticity.

References
  • Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylindoles to Alkylindolines." Journal of the American Chemical Society.[4] Link

  • Hino, T., et al. (1967).[5] "The Synthesis and Metabolism of 2,3-Dihydro-L-tryptophan." Biochemistry. Link

  • Jackman, M. & Archer, S. (1946). "A Convenient Synthesis of 5-Methyltryptophan." Journal of the American Chemical Society.[4] Link

  • Borch, R. F., et al. (1971).[2][4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] Link

  • Sigma-Aldrich. "Sodium Cyanoborohydride Product Information & Protocols." Link

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-Amino-3-(5-methylindolin-3-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment

The primary risk assessment is based on the known hazards of structurally similar molecules.

  • Indole Compounds: The indole nucleus can cause irritation to the eyes, skin, and respiratory tract.[1] Some indole derivatives are considered potential carcinogens, necessitating measures to minimize exposure.[1][2]

  • Amino Acid Derivatives: As a propanoic acid derivative, there is a potential for skin and eye irritation.[3][4] Similar amino acid compounds are classified as potentially harmful if swallowed or inhaled and may cause respiratory irritation.[5][6]

Given these factors, 2-Amino-3-(5-methylindolin-3-yl)propanoic acid should be handled as a substance that is potentially:

  • Irritating to skin, eyes, and the respiratory system.[7]

  • Harmful if ingested or inhaled.[5]

  • A compound with unknown long-term toxicological effects.

This conservative assessment mandates the use of robust engineering controls and a comprehensive personal protective equipment (PPE) strategy.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All handling of this compound must be performed in a designated area with the following controls in place.

  • Primary Engineering Control: A certified chemical fume hood is mandatory for all procedures involving the solid compound or its solutions to prevent inhalation of dust or aerosols.[2]

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[7]

The personal protective equipment detailed below is required for all personnel handling the compound.

PPE Category Recommended Equipment Rationale and Standards
Eye & Face Protection Chemical safety goggles with side shields or a full-face shield.[8]Protects against splashes of solutions or airborne particles. Standard safety glasses are insufficient. Must comply with ANSI Z87.1 (US) or EN166 (EU) standards.[3][7]
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[2][8]Prevents direct skin contact. The outer glove should be removed and replaced immediately upon contamination. Inspect gloves for any signs of degradation before use.[2]
Body Protection A fully buttoned, long-sleeved laboratory coat.Provides a barrier against incidental spills and contamination of personal clothing.[9]
Respiratory Protection Not required if work is conducted within a certified chemical fume hood.The fume hood provides primary respiratory protection. If a fume hood is not available, a NIOSH-approved respirator with particulate filters would be necessary, but this is strongly discouraged.[3][7]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing exposure risk.

3.1. Preparation and Pre-Handling

  • Designate Work Area: Cordon off the specific area within the chemical fume hood where the work will be conducted.

  • Surface Protection: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.[2]

  • Assemble Materials: Gather all necessary equipment (spatulas, glassware, solvents, etc.) and place them within the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE in the correct sequence as illustrated in the workflow diagram below.

3.2. Handling the Compound (Solid)

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any airborne powder.

  • Transfers: Use dedicated spatulas for transferring the solid. Avoid creating dust by handling the material gently.

3.3. Preparing Solutions

  • Solvent Addition: When dissolving, add the solid compound to the solvent slowly to prevent splashing.[2]

  • Container Management: Keep all containers holding the compound or its solutions covered or capped when not in active use.[7]

3.4. Post-Handling

  • Decontamination: Thoroughly clean all non-disposable equipment that came into contact with the chemical using an appropriate solvent.

  • Waste Segregation: Immediately place all contaminated disposable items (gloves, bench paper, pipette tips) into a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, as shown in the diagram below.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Decontamination and Disposal Plan

Proper waste management is a critical safety and compliance requirement.

4.1. Waste Characterization and Segregation

  • Based on its structure, waste containing this compound should be treated as hazardous chemical waste.[10]

  • Solid Waste: Contaminated items such as gloves, weigh papers, and bench liners should be collected in a clearly labeled, sealed plastic bag or container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and chemically compatible waste container.[11] Do not mix incompatible waste streams; for example, keep acidic waste separate from basic waste.[12]

  • Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.

4.2. Container Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[13]

  • Containers must be kept securely closed except when adding waste.[11][13]

  • Store waste containers in a designated satellite accumulation area within or near the lab, with secondary containment to catch any potential leaks.[10]

4.3. Final Disposal

  • Disposal must be handled through your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.[13]

  • DO NOT dispose of this chemical down the drain or in regular trash.[10] Improper disposal can lead to significant environmental contamination and regulatory penalties.[14]

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Use an eyewash station. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]
Minor Spill (in Fume Hood) 1. Alert others in the area. 2. Wearing full PPE, absorb the spill with a chemical absorbent material. 3. Collect the contaminated absorbent into the designated solid hazardous waste container. 4. Decontaminate the spill area with an appropriate solvent.
Major Spill 1. Evacuate the immediate area. 2. Alert your supervisor and contact your institution's EH&S emergency line. 3. Prevent others from entering the area. Do not attempt to clean it up yourself.

Visualization of Safety Workflows

Diagram 1: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Safety Goggles/ Face Shield don1->don2 don3 3. Inner Gloves don2->don3 don4 4. Outer Gloves don3->don4 doff1 1. Outer Gloves (Dispose as Waste) doff2 2. Lab Coat (Turn Inside Out) doff1->doff2 doff3 3. Safety Goggles/ Face Shield doff2->doff3 doff4 4. Inner Gloves (Dispose as Waste) doff3->doff4

Caption: Correct sequence for putting on and taking off PPE.

Diagram 2: Safe Handling and Disposal Workflow

Handling_Workflow cluster_waste prep 1. Preparation - Designate & cover work area - Assemble all materials - Verify fume hood function don_ppe 2. Don Full PPE (See Sequence Diagram) prep->don_ppe handling 3. Chemical Handling - Weigh solid in hood - Prepare solutions slowly - Keep containers covered don_ppe->handling cleanup 4. Decontamination - Clean non-disposable equipment - Segregate waste immediately handling->cleanup emergency Emergency Procedures (Spill or Exposure) handling->emergency doff_ppe 5. Doff PPE (See Sequence Diagram) cleanup->doff_ppe disposal 7. Waste Management - Label & seal containers - Store in satellite area - Arrange for EH&S pickup cleanup->disposal wash 6. Wash Hands doff_ppe->wash

Caption: Procedural workflow for safe handling and disposal.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • BenchChem. (2025).
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • GazFinder. indole (C8H7N).
  • BenchChem. (2025). Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole.
  • Fisher Scientific. (2025, December 19). 3-(1H-indol-3-yl)
  • Angene Chemical. 2-Amino-3-(5-methyl-1H-indol-3-yl)propanoic acid (CAS# 951-55-3).
  • Thermo Fisher Scientific. (2012, February 21).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Environmental Health and Safety.
  • MedChemExpress. (2025, December 8).
  • Cole-Parmer. (2006, June 14). Material Safety Data Sheet for Ethyl 2-amino-3-(1H-indol-3-yl)
  • Echemi.com. α-Amino-2-[(2-amino-2-carboxyethyl)
  • Waters.
  • ChemicalBook. 2-Amino-3-(3,4-dihydroxyphenyl)-2-methyl-propanoic acid(555-30-6).
  • Separ
  • PubChem. 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid.
  • Amino Acids Metabolism: Disposal of Nitrogen.
  • MedChemExpress. (2023, February 24). (R)-2-Amino-3-(furan-2-yl)
  • Removal of Nitrogen
  • Lejan JU. Amino acid metabolism: Disposal of Nitrogen. Pre-Med.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.